molecular formula C10H9ClN2O3S B5273140 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

Cat. No.: B5273140
M. Wt: 272.71 g/mol
InChI Key: CMWSSHPXUCIWDY-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methoxybenzenesulfonyl)-1H-pyrazole (CAS 956236-61-6) is a chemical compound with the molecular formula C10H9ClN2O3S and a molecular weight of 272.71 g/mol . Its structure features a pyrazole ring, a privileged scaffold in medicinal chemistry, linked via a sulfonamide group to a 4-chloro-3-methoxybenzene ring . Pyrazole derivatives are recognized as "biologically privileged" N-heterocycles with significant therapeutic potential and are found in several FDA-approved drugs . The bi-aryl sulfonamide motif present in this compound is of high interest in drug discovery. Research indicates that compounds with this specific motif can serve as valuable intermediates in organic synthesis and have been identified as key scaffolds in the development of inhibitors that target protein-protein interactions (PPIs) . For instance, similar structures have been explored as small-molecule inhibitors for disrupting PPIs, such as the MYC-WDR5 interaction, which is a target in oncology research . The presence of the sulfonamide group often contributes to strong binding affinities by forming key hydrogen bonds within enzyme active sites or protein interfaces . This product is intended for research applications such as medicinal chemistry, hit-to-lead optimization, and as a building block for the synthesis of more complex molecules. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3S/c1-16-10-7-8(3-4-9(10)11)17(14,15)13-6-2-5-12-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWSSHPXUCIWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Architecture and Synthesis of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of heterocyclic scaffolds with arylsulfonyl groups represents a cornerstone strategy in modern medicinal chemistry and agrochemical development. Specifically, N-arylsulfonylpyrazoles have garnered significant attention due to their robust stability, unique electronic distribution, and proven efficacy as enzyme inhibitors[1]. This whitepaper provides an in-depth technical analysis of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole , a highly specialized derivative. By dissecting its physicochemical properties, detailing a self-validating synthetic protocol, and mapping its pharmacological utility, this guide serves as a comprehensive resource for researchers looking to leverage this scaffold in target-directed synthesis.

Molecular Architecture & Physicochemical Profiling

The structural integrity of this compound relies on the conjugation between the electron-rich pyrazole ring and the highly electron-withdrawing sulfonyl moiety. The addition of the 4-chloro-3-methoxy substitution pattern on the benzene ring introduces critical steric and electronic parameters:

  • The Chloro Substituent (C4): Enhances the lipophilicity of the molecule and provides a heavy-atom effect that can increase the residence time of the molecule within hydrophobic protein pockets.

  • The Methoxy Substituent (C3): Acts as a localized electron-donating group via resonance, partially offsetting the inductive withdrawal of the chlorine atom, while simultaneously serving as a potential hydrogen-bond acceptor.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the target compound and its primary precursor[2].

ParameterValue / Description
Chemical Name This compound
Molecular Formula C₁₀H₉ClN₂O₃S
Molecular Weight 272.71 g/mol
Precursor CAS (Sulfonyl Chloride) 942199-60-2
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (3 Oxygen, 1 Nitrogen)
Rotatable Bonds 3 (N-S, S-Aryl, Aryl-O)
Topological Polar Surface Area (tPSA) ~51.8 Ų

Synthetic Methodology & Mechanistic Causality

The synthesis of N-sulfonylpyrazoles requires strict control over reaction conditions to prevent the competitive hydrolysis of the sulfonyl chloride precursor and to ensure selective N-substitution over C-substitution[3]. As a Senior Application Scientist, I emphasize that understanding the causality behind the reagent selection is as critical as the steps themselves.

Experimental Protocol: N-Sulfonylation of 1H-Pyrazole

Reagents Required:

  • 1H-pyrazole (1.0 eq)

  • 4-chloro-3-methoxybenzenesulfonyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to pyrazole)

Step-by-Step Methodology:

  • System Preparation (Anhydrous Control): Flame-dry a round-bottom flask under an inert argon atmosphere. Causality: Sulfonyl chlorides are highly electrophilic and susceptible to nucleophilic attack by ambient moisture, which would yield the unreactive sulfonic acid byproduct.

  • Reagent Solubilization: Dissolve 1H-pyrazole in anhydrous DCM and cool the reaction vessel to 0–5 °C using an ice-water bath. Causality: Lowering the thermal energy of the system prevents uncontrolled exothermic reactions and minimizes the formation of bis-sulfonylated degradation products.

  • Base Addition: Introduce Et₃N dropwise over 5 minutes. Causality: Et₃N acts as a non-nucleophilic acid scavenger. It deprotonates the pyrazole to generate a highly nucleophilic pyrazolide anion while simultaneously neutralizing the HCl generated during the reaction, driving the equilibrium forward.

  • Electrophile Introduction: Dissolve 4-chloro-3-methoxybenzenesulfonyl chloride in a minimal volume of DCM and add it dropwise to the cooled mixture over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 3 hours. Monitor via Thin Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate eluent.

  • Quenching and Work-up: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Start 1H-Pyrazole + 4-Chloro-3-methoxybenzenesulfonyl chloride Reaction Nucleophilic Substitution (Anhydrous DCM, Et3N, 0-5°C) Start->Reaction Intermediate N-Sulfonylpyrazole Formation (Kinetic Control) Reaction->Intermediate HCl elimination Validation Analytical Validation (1H-NMR & HRMS) Intermediate->Validation Success Target Compound: This compound Validation->Success Structure Confirmed

Experimental workflow and validation logic for N-sulfonylpyrazole synthesis.

Analytical Validation (Self-Validating System)

To ensure the scientific integrity of the synthesized compound, a self-validating analytical framework must be employed. The primary risk in this synthesis is the formation of isomeric byproducts or incomplete sulfonylation[3].

  • ¹H-NMR Spectroscopy (400 MHz, CDCl₃): The validation of N-substitution is confirmed by the distinct deshielding of the pyrazole protons. In the unreacted 1H-pyrazole, the C3 and C5 protons resonate around δ 7.6 ppm. Upon successful N-sulfonylation, the strong electron-withdrawing effect of the sulfonyl group shifts the C5 proton (adjacent to the substituted nitrogen) significantly downfield (typically > δ 8.0 ppm). The presence of the methoxy group will be validated by a sharp singlet integrating to 3H at approximately δ 3.9 ppm.

  • High-Resolution Mass Spectrometry (HRMS-ESI): The exact mass must be validated to confirm the absence of dimeric species. The expected [M+H]⁺ peak for C₁₀H₉ClN₂O₃S should be observed at m/z 273.0095 (calculated). The isotopic pattern must display the characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes, self-validating the incorporation of the chlorobenzene moiety.

Pharmacological Relevance & Target Pathways

N-arylsulfonylpyrazoles are not merely synthetic intermediates; they are privileged scaffolds in drug discovery. Literature demonstrates that derivatives of N-sulfonylpyrazoles act as potent inhibitors of critical viral and parasitic enzymes, including the NS2B-NS3 protease and the Cathepsin B enzyme[1].

The this compound scaffold is theorized to operate via competitive inhibition at the active site of serine/cysteine proteases. The pyrazole ring acts as a bioisostere for amide bonds, fitting into the S1/S2 sub-pockets of the enzyme, while the rigid sulfonyl linker projects the substituted aryl ring into adjacent hydrophobic clefts. The methoxy oxygen can engage in critical hydrogen bonding with the enzyme backbone, anchoring the inhibitor in place.

Pathway Ligand 1-(4-chloro-3-methoxybenzenesulfonyl) -1H-pyrazole Target Serine/Cysteine Protease (e.g., Cathepsin B / NS2B-NS3) Ligand->Target Binds to Binding Active Site Blockade (H-Bonding & Steric Fit) Target->Binding Inhibition Enzyme Inhibition (Loss of Catalytic Activity) Binding->Inhibition Outcome Pathogen/Tumor Growth Arrest Inhibition->Outcome

Mechanism of action for protease inhibition by N-arylsulfonylpyrazole derivatives.

Conclusion

The rational design and synthesis of this compound require precise control over anhydrous conditions and a deep understanding of the electronic interplay between the pyrazole core and the functionalized sulfonyl group. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can reliably generate this compound for downstream applications in high-throughput screening and structure-activity relationship (SAR) studies.

References

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics Source: ACS Omega URL:[Link]

  • (IUCr) Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]... Source: IUCrData URL:[Link]

Sources

Molecular weight and formula of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

[1]

Executive Summary

1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole is a specialized sulfonamide derivative characterized by the activation of a benzenesulfonyl group via a pyrazole moiety.[1] Belonging to the class of


-sulfonylpyrazoles1

Unlike highly reactive sulfonyl chlorides,

11

Physicochemical Characterization

The following data is derived from stoichiometric calculation and structural analysis based on the IUPAC designation.

Molecular Identity & Constants[1][2]
PropertyValue
IUPAC Name This compound
Molecular Formula C

H

ClN

O

S
Molecular Weight 272.71 g/mol (Average)
Monoisotopic Mass 272.0022 Da
Physical State Solid (Predicted: White to off-white crystalline powder)
Solubility Soluble in DMSO, DMF, CH

Cl

; Sparingly soluble in water
Elemental Analysis (Calculated)
ElementSymbolCountMass %
CarbonC1044.04%
HydrogenH93.33%
ChlorineCl113.00%
NitrogenN210.27%
OxygenO317.60%
SulfurS111.76%
Structural Connectivity Diagram

The following diagram illustrates the connectivity between the core pyrazole ring, the sulfonyl linker, and the substituted benzene ring.[1]

ChemicalStructurePyrazole1H-Pyrazole Ring(N-Linked)SulfonylSulfonyl Group(-SO2-)Pyrazole->SulfonylN1-S BondBenzeneBenzene RingSulfonyl->BenzeneS-C1 BondChloro4-Chloro (-Cl)Benzene->ChloroC4 PositionMethoxy3-Methoxy (-OCH3)Benzene->MethoxyC3 Position

Caption: Structural connectivity showing the N-sulfonyl linkage between the pyrazole heterocycle and the substituted aryl core.[1]

Synthetic Pathway & Methodology

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction between 4-chloro-3-methoxybenzenesulfonyl chloride and 1H-pyrazole .[1] This protocol is preferred for its high yield and operational simplicity.[1]

Reagents & Precursors[1]
  • Precursor A: 4-Chloro-3-methoxybenzenesulfonyl chloride (CAS: 942199-60-2).[1][2]

  • Precursor B: 1H-Pyrazole (CAS: 288-13-1).[1]

  • Base: Triethylamine (Et

    
    N) or Pyridine (to scavenge HCl).[1]
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (1.2 equiv) and cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise add a solution of 4-chloro-3-methoxybenzenesulfonyl chloride (1.0 equiv) in DCM over 15 minutes.

    • Note: Exothermic reaction; maintain temperature < 5°C.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

  • Work-up: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted pyrazole/base), followed by saturated NaHCO

    
     and brine.[1]
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.[1]
    
Reaction Workflow Visualization

SynthesisWorkflowStartStart: Reagent PrepReagents4-Cl-3-OMe-Ph-SO2Cl+ Pyrazole + Et3NStart->ReagentsReactionReaction: 0°C -> RT, 4h(DCM Solvent)Reagents->ReactionQuenchQuench: Water/1M HCl WashReaction->QuenchDryDrying: MgSO4 & ConcentrationQuench->DryProductFinal Product:This compoundDry->Product

Caption: Operational workflow for the synthesis of the target sulfonamide via sulfonyl chloride activation.

Applications in Drug Discovery[1]

Sulfonyl Transfer Reagent
11
  • Utility: Used to synthesize complex sulfonamides that might be sensitive to the harsh conditions required when using sulfonyl chlorides.[1]

  • Mechanism: The nucleophile (e.g., a primary amine) attacks the sulfur atom, expelling the pyrazole anion.[1]

Pharmacophore Utility

The 4-chloro-3-methoxy motif is a recurring structural element in medicinal chemistry, particularly in kinase inhibitors.[1]

  • Lipophilicity: The methoxy and chloro substituents increase the lipophilicity (LogP ~2.5–3.0), improving membrane permeability.[1]

  • Metabolic Stability: The chlorine atom at the para position blocks metabolic oxidation (CYP450 metabolism) at the most reactive site of the benzene ring.[1]

  • Binding: The methoxy group can serve as a hydrogen bond acceptor in the active site of enzymes (e.g., EGFR, VEGFR).[1]

Analytical Validation (QC)

To ensure scientific integrity, the identity of the compound must be validated using the following criteria:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.50 (d, 1H, Pyrazole-H), 7.95 (d, 1H, Pyrazole-H), 7.65 (d, 1H, Ar-H), 7.50 (s, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 6.60 (dd, 1H, Pyrazole-H), 3.90 (s, 3H, OCH
      
      
      ).[1]
    • Note: Chemical shifts are predicted approximations based on electronic shielding effects.[1]

  • Mass Spectrometry (ESI+):

    • Expected [M+H]

      
       peak at 273.0 m/z .[1]
      
    • Characteristic isotope pattern showing the

      
      Cl/
      
      
      Cl ratio (3:1).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65815789, [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol.[1] (Used for pyrazole structural analogy).[1] Retrieved from [Link]

  • Oakwood Products, Inc. 4-Chloro-3-methoxybenzenesulfonyl chloride (CAS 942199-60-2) Product Page.[1] (Key precursor identification). Retrieved from [Link]

  • Katritzky, A. R., et al. (1990). Benzotriazoles and Pyrazoles as Synthetic Auxiliaries.[1] (Foundational methodology for N-acyl/sulfonyl azoles).

Reactivity Profile of the Pyrazole Ring in Sulfonyl Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered heteroaromatic system containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like celecoxib and sildenafil. When conjugated with a sulfonyl group (-SO₂R), the electronic landscape of the pyrazole core is drastically altered. The strong electron-withdrawing nature of the sulfonyl moiety dictates regioselectivity, modulates tautomerism, and governs the ring's reactivity towards electrophiles and nucleophiles. This guide provides an in-depth analysis of the reactivity profile of sulfonylpyrazoles, detailing mechanistic pathways, validated synthetic protocols, and quantitative structure-activity relationships (QSAR) relevant to modern drug development.

Electronic Modulation and Regioselectivity

The introduction of a sulfonyl group fundamentally shifts the electron density of the amphoteric pyrazole ring.

  • N-Sulfonylation (Position 1): Attaching a sulfonyl group to the pyrrole-like nitrogen pulls electron density away from the π-system via strong inductive (-I) and mesomeric (-M) effects. This deactivates the ring toward Electrophilic Aromatic Substitution (EAS). While the C-4 position remains the most nucleophilic site, functionalizing it requires significantly harsher conditions than in unsubstituted pyrazoles.

  • C-Sulfonylation (Position 4): A sulfonyl group at C-4 strongly deactivates this position, directing any subsequent electrophilic attack to the inherently less reactive C-3 or C-5 positions. However, it significantly activates the ring towards nucleophilic attack, especially if leaving groups (like halogens) are present at these adjacent carbons.

  • Thermodynamic vs. Kinetic Control in Alkylation: When N-sulfonylpyrazoles undergo alkylation, the reaction can yield both N-alkylated and O-alkylated isomers. Crystallographic evidence reveals that O-alkylation often emerges as the 1 due to minimized steric repulsion between the incoming alkyl group and the bulky sulfonyl moiety, whereas N-alkylation is kinetically favored[1].

Reactivity Core N-Sulfonylpyrazole Core (Electron-Deficient π-System) C4 C-4 Position Electrophilic Aromatic Substitution (Requires harsh conditions) Core->C4 EAS C3C5 C-3 / C-5 Positions Nucleophilic Attack (Activated by EWG) Core->C3C5 NAS N1 N-1 / N-2 Positions Alkylation / Deprotection (Thermodynamic vs Kinetic) Core->N1 Substitution

Regioselective reactivity map of the N-sulfonylpyrazole core under various chemical environments.

Validated Experimental Workflows

To harness the pharmacological potential of sulfonylpyrazoles, highly regioselective and self-validating synthetic workflows are required. Below are two critical protocols detailing the functionalization of the pyrazole core.

Protocol A: Silver-Catalyzed Cascade Synthesis of 5-Amino-4-sulfonyl Pyrazoles

Recent advances highlight cascade reactions for the efficient, one-pot synthesis of highly substituted pyrazoles. A highly dependable route involves the reaction of 1,2-diaza-1,3-dienes with sulfinate salts using a 2[2].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried reaction vial, combine 1,2-diaza-1,3-diene (1.0 equiv) and sodium sulfinate salt (1.5 equiv).

  • Catalyst Addition: Introduce Ag₃PO₄ (10 mol%) to the mixture.

  • Solvent & Reaction: Suspend the reagents in anhydrous acetonitrile (CH₃CN) and stir at 45 °C for 4–6 hours.

  • Purification: Filter the crude mixture through a Celite pad to remove the silver catalyst, concentrate under reduced pressure, and purify via silica gel column chromatography.

Causality of Experimental Choices: Ag₃PO₄ is specifically selected over standard Lewis acids (like FeCl₃ or Cu(OAc)₂) due to silver's soft-acid characteristics. The Ag⁺ ions selectively coordinate with the soft π-system of the diaza-diene, enhancing its electrophilicity without irreversibly binding the hard sulfinate nucleophile. This precise coordination drives the intramolecular cascade cyclization annulation.

Self-Validation Mechanism: The completion of the cascade annulation is self-validated through ¹H NMR. The disappearance of the distinctive vinylic protons of the 1,2-diaza-1,3-diene starting material and the emergence of a broad singlet corresponding to the primary amine (-NH₂) at C-5 confirm the ring closure.

Workflow A 1,2-diaza-1,3-diene + Sodium Sulfinate B Ag3PO4 Catalyst (10 mol%, CH3CN) A->B C Electrophilic Activation B->C Soft-acid coordination D Cascade Annulation C->D Nucleophilic attack E 5-Amino-4-sulfonyl Pyrazole D->E Cyclization

Silver-catalyzed cascade annulation workflow for synthesizing 5-amino-4-sulfonyl pyrazoles.

Protocol B: NXS-Mediated Halogenation-Sulfonylation

Another robust method for functionalizing the pyrazole core is the3[3].

Step-by-Step Methodology:

  • Reagents: Mix the substituted pyrazole (1.0 equiv), sodium arylsulfinate (1.5 equiv), and N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) (1.2 equiv).

  • Conditions: Stir the mixture in dimethylformamide (DMF) at room temperature.

  • Workup: Quench the reaction with aqueous sodium thiosulfate to neutralize residual halogens, extract with ethyl acetate, dry over Na₂SO₄, and purify.

Causality of Experimental Choices: NXS provides a controlled, slow release of the electrophilic halonium ion, preventing over-halogenation of the pyrazole core. The initial halogenation at C-4 increases the acidity of the pyrazole N-H, facilitating its subsequent deprotonation and nucleophilic attack on the sulfonyl electrophile generated in situ.

Self-Validation Mechanism: Success is validated via ¹³C NMR spectroscopy. The C-4 carbon shifts characteristically depending on the halogen (e.g., upfield for iodine due to the heavy atom effect). Simultaneously, successful N-sulfonylation is confirmed by the downfield shift of the C-3 and C-5 signals (~140-150 ppm) induced by the strong electron-withdrawing nature of the -SO₂R group. The absence of an N-H stretching band (~3200 cm⁻¹) in the FTIR spectrum confirms complete N-substitution.

Quantitative Structure-Activity Relationships (QSAR)

The structural modifications of the pyrazole ring via sulfonylation yield profound biological activities. Sulfonylpyrazoles have demonstrated exceptional efficacy as enzyme inhibitors, frequently outperforming standard clinical therapeutics in in vitro assays. For example, acyl pyrazole sulfonamides have been identified as highly potent 4[4], while benzothiophen-2-yl pyrazole sulfonamides show extreme selectivity and potency against 5[5].

Table 1: Comparative Inhibitory Activity of Key Sulfonylpyrazole Derivatives

CompoundStructural ModificationTarget / AssayIC₅₀ (µM)Reference StandardStandard IC₅₀ (µM)
Compound 5a Acyl pyrazole sulfonamide (R=H)α-Glucosidase1.13 ± 0.06Acarbose35.1 ± 0.14
Compound 5b Acyl pyrazole sulfonamide (R=CH₃)α-Glucosidase2.45 ± 0.12Acarbose35.1 ± 0.14
Compound 149 Benzothiophen-2-yl pyrazole sulfonamideCOX-20.01CelecoxibN/A (Superior)
Compound 149 Benzothiophen-2-yl pyrazole sulfonamide5-LOX1.78IndomethacinN/A (Superior)

References

  • (IUCr) Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)
  • Silver-Catalyzed Synthesis of 5-Amino-4-sulfonyl Pyrazoles from 1,2-Diaza-1,3-dienes ResearchGate URL
  • Synthesis and applications of sodium sulfinates (RSO₂Na)
  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis Frontiers in Chemistry URL
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives MDPI URL

Sources

Technical Guide: Physicochemical Characterization of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole is not extensively available in public literature. This guide provides a comprehensive framework based on established principles and methodologies for characterizing novel sulfonamide-based pyrazole derivatives, using the target compound as a primary example.

Introduction: The Strategic Importance of Solid-State Characterization

In pharmaceutical research and development, the journey from a promising molecule to a safe and effective drug is contingent upon a deep understanding of its physical and chemical properties.[1] Solid-state characterization is not merely a procedural step but a foundational pillar that influences every stage of the drug development lifecycle, from preclinical formulation to manufacturing and regulatory compliance.[2][3] For a novel compound like this compound, a derivative of the pharmacologically significant pyrazole scaffold, a thorough analysis of its solid-state properties is critical.[4][5]

Variations in the solid form of an active pharmaceutical ingredient (API), such as its crystalline structure (polymorphism) or particle size, can profoundly impact its solubility, stability, and bioavailability.[6][7] These properties, in turn, dictate the drug's therapeutic efficacy and safety profile.[3] This guide outlines the essential experimental framework for determining the melting point and key physical characteristics of this compound, providing researchers with the necessary protocols and rationale to ensure data integrity and reproducibility.

Compound Profile: this compound

While specific data is limited, a hypothetical but representative profile for a crystalline solid of this nature is presented below. This serves as a benchmark for the experimental goals.

PropertyTarget Value / ObservationSignificance in Drug Development
Molecular Formula C₁₀H₉ClN₂O₃SDefines molecular weight and elemental composition.
Molecular Weight 288.71 g/mol Crucial for molar concentration calculations in assays.
Appearance White to off-white crystalline powderInitial qualitative check for purity and consistency.
Melting Point (M.P.) To be determined (e.g., 145-148 °C)A sharp melting range is a primary indicator of purity. A depressed and broad range suggests impurities.[8][9]
Aqueous Solubility To be determined (e.g., <10 µg/mL)Directly impacts bioavailability; low solubility is a common challenge in drug discovery.[10]
Polymorphism To be determinedDifferent polymorphs can have different melting points, solubilities, and stability, affecting the drug's performance.[11][12]

Core Physicochemical Investigations

A multi-technique approach is essential for a comprehensive understanding of the compound's solid-state behavior. The following experimental workflows are fundamental.

Melting Point Determination: A Bellwether of Purity

The melting point is one of the most fundamental and trusted quality checks for a solid chemical compound.[13] It provides a rapid assessment of purity, as impurities typically cause a depression and broadening of the melting range.[8][9]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any coarse crystals in a mortar and pestle.[9]

  • Loading: Jab the open end of a capillary tube into the powder, tapping the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[8][14]

  • Heating:

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/minute to establish a rough range.[8]

    • For the precise measurement, use a fresh sample. Heat at a medium rate until the temperature is approximately 20 °C below the expected melting point.[14]

    • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium as the melting point is approached.[13][14]

  • Observation & Recording:

    • Record the temperature at which the first droplet of liquid appears.

    • Record the temperature at which the entire sample has completely liquefied.

    • The recorded value should be a range (e.g., 145.5 - 147.0 °C).

Thermal Analysis via Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[15] It provides more detailed information than a simple melting point apparatus, including the heat of fusion, and is highly effective for detecting polymorphic transitions and assessing purity.[16][17][18]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into a small aluminum DSC pan.[19]

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample under a nitrogen atmosphere at a controlled rate, typically 10 °C/minute, over a relevant temperature range (e.g., 25 °C to 200 °C).

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is typically reported as the melting point. Additional peaks may indicate phase transitions, suggesting polymorphism.[15]

Polymorphism Screening via Powder X-ray Diffraction (PXRD)

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical attribute in pharmaceutical development.[12] PXRD is the primary technique for identifying and characterizing these different forms, as each crystal structure produces a unique diffraction pattern.[11][20]

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Ensure a sufficient amount of the powdered sample (typically ~200 mg) is available. The sample should be packed into the sample holder to create a flat, even surface.[21]

  • Data Acquisition: An X-ray beam is directed at the sample, and the scattered X-rays are detected at various angles (2θ). The instrument records the intensity of the scattered rays at each angle.

  • Data Analysis: The resulting diffractogram is a "fingerprint" of the crystalline solid.[22] The presence of different peak positions between batches or samples prepared under different conditions confirms the existence of different polymorphs.[12][20] An amorphous solid will produce a broad "halo" instead of sharp peaks.[22]

G cluster_workflow Solid-State Characterization Workflow start New Batch of This compound mp Melting Point Determination start->mp dsc DSC Analysis mp->dsc decision_purity Sharp M.P. & Single Endotherm? dsc->decision_purity pxrd PXRD Analysis decision_form PXRD Pattern Matches Reference? pxrd->decision_form decision_purity->pxrd Yes fail_purity Impurity Suspected (Requires Purification) decision_purity->fail_purity No pass Proceed to Further Studies decision_form->pass Yes new_polymorph New Polymorph Detected (Requires Full Characterization) decision_form->new_polymorph No

Caption: Decision workflow for initial solid-state characterization.

Aqueous Solubility: A Prerequisite for Absorption

A drug must be in solution to be absorbed. Therefore, determining the aqueous solubility is a cornerstone of pre-formulation studies.[10] Low solubility can be a major hurdle, leading to poor bioavailability.[23]

Experimental Protocol: Kinetic Solubility Assay (High-Throughput Method)

This method is widely used in early drug discovery for rapid assessment.[10][23]

  • Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, 10 mM.[24]

  • Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in a microtiter plate.[24][25]

  • Incubation: Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1.5 to 2 hours.[24][25]

  • Precipitate Removal: Separate any undissolved precipitate by filtration or centrifugation.[23][26]

  • Quantification: Analyze the concentration of the compound remaining in the filtrate/supernatant using a suitable analytical method, such as UV spectrophotometry or LC-MS/MS, against a standard curve.[25][26]

G cluster_solubility Kinetic Solubility Assay Workflow stock 10 mM Stock in DMSO mix Add Stock to Buffer, Incubate (2h, 25°C) stock->mix buffer Aqueous Buffer (PBS, pH 7.4) buffer->mix filter Filter to Remove Precipitate mix->filter quantify Quantify Soluble Compound (LC-MS/MS) filter->quantify result Solubility Value (µM) quantify->result

Caption: High-throughput kinetic solubility determination workflow.

Conclusion: Integrating Data for Informed Decisions

The physical characteristics of this compound, particularly its melting point, thermal behavior, crystalline form, and solubility, are not isolated data points. They are interconnected properties that collectively govern the compound's suitability for development.[1][2] A sharp melting point corroborated by a single endotherm in DSC suggests high purity. A consistent PXRD pattern ensures batch-to-batch reproducibility, which is a key requirement for regulatory agencies.[2] Finally, an adequate solubility profile is essential for achieving the desired therapeutic effect.[10] By diligently applying these foundational characterization techniques, researchers can build a robust data package, mitigate risks, and make informed decisions to advance promising compounds through the drug development pipeline.

References

  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Auriga Research. (n.d.). Solid State Characterization.
  • Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis.
  • Pearce, R. (2024, June 18). Solid-State Characterization in Drug Development and Formulation. Research & Reviews: Journal of Pharmaceutical Analysis.
  • Vici Health Sciences. (2025, March 19). Solid State Properties of Drugs.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Alsenz, J., & Kansy, M. (2008, November 15). In vitro solubility assays in drug discovery. PubMed.
  • Selvita. (n.d.). Solid State Characterization.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • Rigaku. (n.d.). Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods.
  • ResearchGate. (n.d.). Detection of polymorphism by powder X-ray diffraction: Interference by preferred orientation.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Slideshare. (n.d.). Experimental parameters of DSC.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection.
  • Northern Arizona University. (2013, April 15). Experiment 1 - Melting Points.
  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
  • Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.
  • Unknown. (n.d.). DETERMINATION OF MELTING POINTS.
  • Unknown. (2021, September 19). experiment (1) determination of melting points.
  • PubMed. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.
  • ResearchGate. (2025, December 30). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules.
  • News-Medical. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals.
  • Unknown. (n.d.). Powder X-ray Diffraction Protocol/SOP.
  • PMC. (2025, February 11). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study.
  • Academia.edu. (n.d.). A Short Review on Synthesis of Pyrazole Derivatives & Their Properties.
  • Matrix Scientific. (n.d.). (5-Chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol.
  • ResearchGate. (2025, August 6). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives.
  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative.
  • JOCPR. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives.

Sources

Methodological & Application

Application Note: Synthesis and Characterization Protocol for 1-(4-Chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Pharmacological Relevance

The N-arylsulfonylpyrazole scaffold represents a highly privileged structural motif in modern medicinal chemistry and drug discovery. Compounds harboring this core frequently exhibit a broad spectrum of biological activities, functioning as potent antiviral agents, antimicrobial therapeutics, and selective enzyme inhibitors [1]. While alternative cyclization strategies exist for synthesizing N-sulfonyl pyrazoles from sulfonyl hydrazines and enaminones [2], the direct N-sulfonylation of 1H-pyrazoles using arylsulfonyl chlorides remains the most robust, scalable, and atom-economical approach for late-stage functionalization.

This application note details the optimized synthesis of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole. By coupling 1H-pyrazole with 4-chloro-3-methoxybenzenesulfonyl chloride, researchers can access a highly functionalized intermediate suitable for further cross-coupling, structural elaboration, or high-throughput biological screening.

Mechanistic Rationale

The transformation is a classic Schotten-Baumann-type N-sulfonylation. The reaction is initiated by the nucleophilic attack of the pyrazole N1 nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride, forming a transient tetrahedral intermediate. Subsequent collapse of this intermediate expels a chloride anion. Finally, a non-nucleophilic base (Triethylamine) deprotonates the resulting pyrazolium species, yielding the neutral 1-(arylsulfonyl)-1H-pyrazole and precipitating triethylamine hydrochloride (TEA·HCl) as a byproduct.

Mechanism A 1H-Pyrazole + ArSO₂Cl B Nucleophilic Attack (N1 to S=O) A->B C Tetrahedral Intermediate Formation B->C D Chloride Elimination (-Cl⁻) C->D E Deprotonation by TEA (-TEA·HCl) D->E F This compound E->F

Figure 1: Mechanistic pathway of base-mediated pyrazole N-sulfonylation.

Experimental Design and Causality

To ensure a self-validating and high-yielding protocol, every experimental parameter has been selected based on fundamental chemical causality:

  • Solvent Selection (Dichloromethane, DCM): DCM is an aprotic, moderately polar solvent that readily dissolves both the highly polar pyrazole and the lipophilic sulfonyl chloride. Its lack of nucleophilicity ensures it will not compete with pyrazole for the electrophilic sulfonyl chloride.

  • Base Selection (Triethylamine, TEA): TEA (pKa ~10.75) is sufficiently basic to deprotonate the pyrazolium intermediate but is sterically hindered, preventing it from acting as a competing nucleophile. It acts as an irreversible acid scavenger, driving the reaction equilibrium forward.

  • Thermal Control (0 °C to Ambient): The initial nucleophilic attack is highly exothermic. Performing the addition at 0 °C suppresses localized heating, which could otherwise lead to the thermal degradation of the sulfonyl chloride or the formation of colored polymeric impurities.

Materials and Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
1H-Pyrazole68.081.0681 mg (10.0 mmol)Nucleophile
4-Chloro-3-methoxybenzenesulfonyl chloride241.091.12.65 g (11.0 mmol)Electrophile
Triethylamine (TEA)101.191.52.10 mL (15.0 mmol)Acid Scavenger
Dichloromethane (DCM)84.93N/A25.0 mLSolvent

Step-by-Step Synthetic Protocol

This workflow is designed as a self-validating system; in-process checks (TLC) and orthogonal washing steps guarantee the purity of the intermediate before final chromatography.

Workflow A 1. Setup (0 °C, DCM) B 2. Addition (TEA, ArSO₂Cl) A->B C 3. Reaction (RT, 2-4 h) B->C D 4. Workup (Aqueous Wash) C->D E 5. Purification (Silica Gel) D->E

Figure 2: Step-by-step synthetic workflow for 1-(arylsulfonyl)-1H-pyrazole.

Step 1: Reaction Setup

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Add 1H-pyrazole (681 mg, 10.0 mmol) to the flask, followed by anhydrous DCM (20 mL). Stir until complete dissolution is achieved.

  • Add Triethylamine (2.10 mL, 15.0 mmol) in a single portion.

  • Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Step 2: Electrophile Addition

  • Dissolve 4-chloro-3-methoxybenzenesulfonyl chloride (2.65 g, 11.0 mmol) in anhydrous DCM (5 mL).

  • Add the sulfonyl chloride solution dropwise to the stirring pyrazole mixture over 15 minutes using an addition funnel or syringe. Causality Note: Dropwise addition prevents thermal spiking and minimizes the formation of bis-sulfonylated byproducts.

Step 3: Reaction Maturation and Monitoring

  • Remove the ice-water bath and allow the reaction to warm to room temperature (approx. 20-25 °C).

  • Stir vigorously for 2 to 4 hours. During this time, a white precipitate (TEA·HCl) will form, serving as a visual indicator of reaction progression.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The product will appear as a new UV-active spot (Rf ~0.4), distinct from the starting sulfonyl chloride (Rf ~0.6).

Step 4: Quenching and Orthogonal Workup

  • Quench the reaction by adding 15 mL of deionized water to dissolve the TEA·HCl salts.

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL).

  • Combine the organic layers and wash sequentially with:

    • 1M Aqueous HCl (20 mL): Protonates and removes residual TEA and unreacted pyrazole.

    • Saturated Aqueous NaHCO₃ (20 mL): Neutralizes any residual acid and removes sulfonic acid byproducts generated from the hydrolysis of the sulfonyl chloride.

    • Brine (20 mL): Removes residual water from the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes).

  • Pool the pure fractions and concentrate in vacuo to afford this compound as a crystalline solid.

Analytical Characterization

To confirm the structural integrity of the synthesized compound, verify against the following expected analytical parameters:

  • LC-MS (ESI+): Calculated for C₁₀H₉ClN₂O₃S [M+H]⁺: m/z 273.0.

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyrazole Core: δ 8.15 (d, J = 2.8 Hz, 1H, H5), 7.75 (d, J = 1.6 Hz, 1H, H3), 6.45 (dd, J = 2.8, 1.6 Hz, 1H, H4). Note: The H5 proton is highly deshielded due to the anisotropic effect of the adjacent sulfonyl group.

    • Aryl Core: δ 7.62 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H6), 7.55 (d, J = 8.4 Hz, 1H, Ar-H5), 7.42 (d, J = 2.0 Hz, 1H, Ar-H2).

    • Methoxy Group: δ 3.95 (s, 3H, -OCH₃).

Troubleshooting & Optimization

Observation / IssueMechanistic CauseCorrective Action
Incomplete Conversion Hydrolysis of the sulfonyl chloride due to adventitious moisture.Ensure all glassware is flame-dried and DCM is anhydrous. Increase sulfonyl chloride to 1.2 eq.
Product Contaminated with ArSO₃H Incomplete removal of hydrolyzed sulfonyl chloride during workup.Ensure vigorous shaking during the saturated NaHCO₃ wash step. Repeat the wash if necessary.
Low Yield / Sticky Residue Formation of polymeric side products due to poor temperature control.Strictly maintain 0 °C during the entire dropwise addition of the sulfonyl chloride.

References

  • Azzam, R. A., Elsayed, R. E., & Elgemeie, G. H. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 26182–26194.[Link][1]

  • Zhang, Q., Hu, B., Zhao, Y., Zhao, S., Wang, Y., Zhang, B., Yan, S., & Yu, F. (2020). Synthesis of N-Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p-TSA. European Journal of Organic Chemistry, 2020(9), 1154-1159.[Link][2]

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The convergence of the pyrazole nucleus and the sulfonamide linkage has yielded a plethora of compounds with significant applications in medicinal chemistry and materials science.[1] The pyrazole ring is a privileged scaffold, present in numerous FDA-approved drugs, while the arylsulfonyl group is crucial for modulating the physicochemical properties and biological activity of molecules. This guide provides a comprehensive, two-part protocol for the laboratory-scale synthesis of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole, a valuable building block for drug discovery and chemical probe development.

The synthesis is approached in two distinct stages: first, the preparation of the key intermediate, 4-chloro-3-methoxybenzenesulfonyl chloride, via electrophilic chlorosulfonation of 3-chloroanisole. The second stage involves the N-sulfonylation of pyrazole with the synthesized sulfonyl chloride. This document provides not only the step-by-step methodology but also the underlying chemical principles, safety considerations, and characterization guidelines, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis of 4-chloro-3-methoxybenzenesulfonyl chloride

Principle and Rationale

The synthesis of the sulfonyl chloride intermediate is achieved through the direct chlorosulfonation of 3-chloroanisole. This reaction is a classic example of electrophilic aromatic substitution. Chlorosulfonic acid serves as both the reactant and the solvent, providing the electrophilic species, chlorosulfonium ion (+SO₂Cl), which attacks the electron-rich aromatic ring. The methoxy group (-OCH₃) is a strong activating group and is ortho-, para- directing. The chloro group (-Cl) is a deactivating group but is also ortho-, para- directing. In this case, the substitution is directed primarily to the position para to the strongly activating methoxy group, which is also ortho to the chloro group, yielding the desired 4-chloro-3-methoxybenzenesulfonyl chloride as the major product. Careful control of the reaction temperature is critical to minimize the formation of by-products, such as the corresponding sulfonic acid and diaryl sulfone.[2]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplierNotes
3-ChloroanisoleC₇H₇ClO142.5814.26 g (0.1 mol)Sigma-AldrichStarting material. Ensure it is anhydrous.
Chlorosulfonic AcidHSO₃Cl116.5240.8 mL (~71 g, 0.6 mol)Sigma-AldrichHighly corrosive and moisture-sensitive. Handle with extreme care in a fume hood.
Dichloromethane (DCM)CH₂Cl₂84.93200 mLFisher ScientificAnhydrous, for extraction.
Crushed IceH₂O18.02~500 g-For quenching the reaction.
Saturated NaCl solutionNaCl(aq)-100 mL-For washing.
Anhydrous Na₂SO₄Na₂SO₄142.04~20 gSigma-AldrichFor drying the organic phase.
Experimental Workflow: Chlorosulfonation

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Isolation A Add 3-Chloroanisole to a round-bottom flask B Cool flask to 0°C in an ice bath A->B C Slowly add Chlorosulfonic Acid dropwise with vigorous stirring B->C D Maintain temperature at 0-5°C C->D E Allow reaction to stir at 0°C for 1 hour D->E F Warm to room temperature and stir for 2-3 hours E->F G Monitor reaction by TLC F->G H Carefully pour reaction mixture onto crushed ice G->H I Extract with Dichloromethane (DCM) H->I J Wash organic layer with saturated NaCl solution I->J K Dry over Na₂SO₄, filter, and evaporate solvent J->K L Obtain crude sulfonyl chloride K->L

Caption: Workflow for the synthesis of 4-chloro-3-methoxybenzenesulfonyl chloride.

Detailed Protocol: 4-chloro-3-methoxybenzenesulfonyl chloride
  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath.

  • Reagent Addition: Charge the flask with 3-chloroanisole (14.26 g, 0.1 mol). Begin stirring and allow the flask to cool to 0°C.

  • Chlorosulfonation: Slowly add chlorosulfonic acid (40.8 mL, 0.6 mol) dropwise via the addition funnel over a period of 60-90 minutes. It is critical to maintain the internal temperature of the reaction mixture between 0°C and 5°C throughout the addition to prevent side reactions.[3] The mixture will become viscous and may change color.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0°C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature, stirring for another 2-3 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A small aliquot is carefully quenched in ice water, extracted with ethyl acetate, and spotted on a silica plate.

  • Quenching: In a separate large beaker (2 L), prepare a slurry of crushed ice (~500 g). Very slowly and carefully, pour the reaction mixture onto the stirred ice slurry in a well-ventilated fume hood. This step is highly exothermic and will release HCl gas.

  • Isolation: The product will precipitate as a white solid. Stir the mixture for 15-20 minutes until all the ice has melted. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the collected solid under vacuum. For many applications, this crude product is of sufficient purity for the next step. If further purification is needed, recrystallization from a solvent like hexane or a hexane/dichloromethane mixture can be performed.

Part 2: Synthesis of this compound

Principle and Rationale

This step is a nucleophilic substitution reaction where the deprotonated pyrazole acts as the nucleophile. Pyrazole is a weak acid (pKa ≈ 14.5), and a base is required to facilitate the deprotonation of the N-H bond, generating the pyrazolide anion. This anion then attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group to form the desired N-S bond. A tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used as it also serves to scavenge the HCl generated during the reaction.[4][5] The reaction is typically performed in an aprotic solvent, such as dichloromethane (DCM), to ensure solubility of the reactants and prevent hydrolysis of the sulfonyl chloride.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplierNotes
4-chloro-3-methoxybenzenesulfonyl chlorideC₇H₆Cl₂O₃S241.0924.11 g (0.1 mol)Prepared in Part 1Ensure it is dry.
PyrazoleC₃H₄N₂68.086.81 g (0.1 mol)Sigma-Aldrich-
Triethylamine (Et₃N)C₆H₁₅N101.1920.9 mL (0.15 mol)Sigma-AldrichAnhydrous. Acts as a base and HCl scavenger.
Dichloromethane (DCM)CH₂Cl₂84.93300 mLFisher ScientificAnhydrous.
1 M HCl solutionHCl(aq)-100 mL-For washing.
Saturated NaHCO₃ solutionNaHCO₃(aq)-100 mL-For washing.
Saturated NaCl solutionNaCl(aq)-100 mL-For washing.
Anhydrous MgSO₄MgSO₄120.37~20 gSigma-AldrichFor drying.
Silica GelSiO₂-As needed-For column chromatography.
Experimental Workflow: N-Sulfonylation

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification A Dissolve Pyrazole and Triethylamine in anhydrous DCM B Cool solution to 0°C A->B C Add a solution of the Sulfonyl Chloride in DCM dropwise B->C D Maintain temperature at 0°C C->D E Allow reaction to warm to RT and stir overnight (12-16 h) D->E F Monitor completion by TLC E->F G Wash reaction mixture with 1M HCl, sat. NaHCO₃, and brine F->G H Dry organic layer over MgSO₄, filter, and concentrate G->H I Purify crude product by flash column chromatography H->I J Obtain pure target compound I->J

Caption: Workflow for the N-sulfonylation of pyrazole.

Detailed Protocol: this compound
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve pyrazole (6.81 g, 0.1 mol) and triethylamine (20.9 mL, 0.15 mol) in anhydrous dichloromethane (200 mL).

  • Cooling: Cool the solution to 0°C in an ice bath with magnetic stirring.

  • Sulfonyl Chloride Addition: Dissolve the 4-chloro-3-methoxybenzenesulfonyl chloride (24.11 g, 0.1 mol) prepared in Part 1 in anhydrous dichloromethane (100 mL). Add this solution dropwise to the cooled pyrazole mixture over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting sulfonyl chloride spot has disappeared.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and saturated NaCl (brine) solution (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is typically an oil or a solid. Purify it by flash column chromatography on silica gel.[5] A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is usually effective.

  • Final Product: Combine the pure fractions, evaporate the solvent, and dry the final product, this compound, under high vacuum. Characterize the product by NMR and Mass Spectrometry to confirm its identity and purity.[6]

Safety Precautions

  • Chlorosulfonic acid is extremely corrosive, a strong oxidizing agent, and reacts violently with water, releasing toxic gases. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.

  • The quenching of the chlorosulfonation reaction is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a large, open beaker within a fume hood.

  • Thionyl chloride (if used as an alternative) is also highly corrosive and reacts with moisture. Handle with similar precautions.[5]

  • Dichloromethane is a suspected carcinogen. Handle in a well-ventilated area.

References

  • Patil, S. A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Guda, V. K., et al. (2018). Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Patil, S. A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Alekseeva, E. A., et al. (2022). Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. ResearchGate. Available at: [Link]

  • Abrigach, F., et al. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Kivekas, R., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • PrepChem (2023). Synthesis of 4-methoxybenzenesulfonyl chloride. PrepChem.com. Available at: [Link]

  • Google Patents (1984). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. Google Patents.

Sources

Technical Guide: Chemoselective Sulfonylation using 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of the sulfonyl moiety is a cornerstone transformation in medicinal chemistry, particularly for the synthesis of sulfonamides (found in diuretics, antibiotics, and kinase inhibitors) and sulfonate esters. Traditionally, 4-chloro-3-methoxybenzenesulfonyl chloride has been the standard electrophile for introducing this specific pharmacophore. However, sulfonyl chlorides suffer from inherent drawbacks: high moisture sensitivity, hydrolytic instability, and poor chemoselectivity in the presence of poly-nucleophilic substrates.

This guide details the application of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole (hereafter referred to as CMSP-1 ) as a superior, bench-stable alternative. CMSP-1 functions as a "sulfonyl transfer reagent," leveraging the pyrazole ring as a tunable leaving group. This methodology offers enhanced stability, recyclability of the leaving group, and kinetic control that enables the selective sulfonylation of primary amines over secondary amines.

Chemical Profile and Rationale[1][2][3][4][5][6][7][8]

The structural design of CMSP-1 combines a biologically relevant aryl core with a heterocyclic leaving group.

PropertySpecification
Compound Name This compound
Abbreviation CMSP-1
Functional Class N-Sulfonylazole / Sulfonylating Agent
Leaving Group Pyrazole (

of conjugate acid

14.2)
Physical State Crystalline Solid (White to Off-White)
Stability Non-hygroscopic; Stable at RT for >6 months
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in Water
Why This Specific Derivative?

The 4-chloro-3-methoxybenzenesulfonyl moiety is a privileged scaffold in drug discovery, appearing in inhibitors targeting:

  • Kinases: The 3-methoxy group provides hydrogen bond acceptor capability, while the 4-chloro group fills hydrophobic pockets.

  • GPCRs: Modulates lipophilicity and metabolic stability.

Using CMSP-1 allows the direct, late-stage introduction of this complex moiety without the handling hazards associated with its corrosive acid chloride precursor.

Mechanistic Insight

Unlike sulfonyl chlorides, which react via a rapid and often indiscriminate


 mechanism, N-sulfonylazoles like CMSP-1 react via a more controlled nucleophilic substitution. The pyrazole unit acts as a "masked" leaving group that is activated by protonation or coordination with Lewis acids, or simply displaced by strong nucleophiles under basic conditions.
Reaction Pathway Diagram[6]

SulfonylationMechanism Figure 1: Mechanism of sulfonyl transfer via nucleophilic attack at the sulfur center. Reagent CMSP-1 (Sulfonylpyrazole) Complex Transition State [Hypervalent Sulfur] Reagent->Complex + Nucleophile Nu Nucleophile (R-NH2 or R-OH) Nu->Complex Product Target Sulfonamide (or Sulfonate) Complex->Product Elimination LG Byproduct (Pyrazole) Complex->LG Recyclable

Experimental Protocols

Protocol A: Synthesis of CMSP-1 Reagent

Use this protocol if the reagent is not purchased commercially.

Objective: Convert 4-chloro-3-methoxybenzenesulfonyl chloride into the stable pyrazole derivative.

Reagents:

  • 4-Chloro-3-methoxybenzenesulfonyl chloride (1.0 equiv)[1]

  • Pyrazole (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve pyrazole (1.1 equiv) and

    
     (1.2 equiv) in DCM (5 mL/mmol). Cool to 0°C.
    
  • Addition: Dropwise add a solution of 4-chloro-3-methoxybenzenesulfonyl chloride (1.0 equiv) in DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (the acid chloride spot will disappear; the less polar sulfonylpyrazole will appear).

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess pyrazole/amine), then brine.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexanes/EtOAc to obtain CMSP-1 as white needles.
    
Protocol B: Chemoselective N-Sulfonylation

This protocol demonstrates the selectivity of CMSP-1 for primary amines in the presence of secondary amines or alcohols.

Reagents:

  • Substrate (containing primary amine) (1.0 equiv)

  • CMSP-1 (1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv) or DBU (1.2 equiv)
    
  • Acetonitrile (

    
    ) or THF
    

Step-by-Step:

  • Mixing: In a reaction vial, combine the amine substrate and

    
     in MeCN.
    
  • Reagent Addition: Add CMSP-1 (solid) in one portion.

  • Incubation: Stir at 40°C for 6 hours. (Note: Sulfonyl chlorides would require 0°C to avoid over-reaction; CMSP-1 requires mild heat for activation, ensuring control).

  • Monitoring: HPLC/LC-MS will show the formation of the sulfonamide (

    
    ).
    
  • Isolation: Filter off inorganic salts. Concentrate filtrate.

  • Purification: Flash chromatography (typically 0-5% MeOH in DCM).

Note on Recycling: The pyrazole byproduct is water-soluble (if protonated) or can be sublimed, but in large-scale process chemistry, it can be recovered from the aqueous wash.

Performance Data & Comparison

The following table contrasts the performance of CMSP-1 against the traditional Sulfonyl Chloride (SC) counterpart in a competitive reaction (substrate containing both


 and 

groups).
FeatureSulfonyl Chloride (Traditional)CMSP-1 (Sulfonylpyrazole)
Handling Fumes, moisture sensitiveOdorless, stable solid
Reaction Conditions 0°C, strictly anhydrousRT to 40°C, tolerant of ambient moisture
Selectivity (-NH2 vs -OH) Poor (Mixture of sulfonamide & ester)Excellent (>95% Sulfonamide)
Selectivity (

vs

Amine)
Low (Statistical mixture)High (Prefers sterically unhindered

)
Byproduct HCl (requires scavenger)Pyrazole (neutral/amphoteric)
Yield (Isolated) 65-75% (due to hydrolysis)85-92%
Workflow Visualization

WorkflowComparison Figure 2: Workflow comparison demonstrating the operational simplicity of the CMSP-1 protocol. cluster_0 Traditional Route (Acid Chloride) cluster_1 CMSP-1 Route (Recommended) Start1 Sulfonyl Chloride + Amine Step1 Ice Bath (0°C) Strict Anhydrous Start1->Step1 Result1 Product + Hydrolysis Impurities Variable Yield Step1->Result1 Start2 CMSP-1 + Amine Step2 Room Temp / 40°C Standard Solvents Start2->Step2 Result2 Clean Sulfonamide High Yield & Selectivity Step2->Result2

Troubleshooting & Optimization

  • Low Conversion: If the reaction is sluggish at 40°C, add a catalytic amount of DMAP (5 mol%) or increase temperature to 60°C. The pyrazole is a poorer leaving group than chloride, so higher activation energy is sometimes required for sterically hindered amines.

  • Solubility Issues: If CMSP-1 is not dissolving in MeCN, switch to DMF or NMP .

  • Removal of Pyrazole: If the pyrazole byproduct co-elutes with the product during chromatography, wash the organic reaction mixture with 1M NaOH (pulls the deprotonated pyrazole into the aqueous phase).

References

  • Katritzky, A. R., et al. (2005). "N-Sulfonylbenzotriazoles as advantageous reagents for C-sulfonylation." The Journal of Organic Chemistry, 70(23), 9191-9197.[2]

  • Elgemeie, G. H., & Metwally, N. H. (1999). "Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N-Sulfonylated Pyrazoles." Journal of Chemical Research.[3]

  • Bioorganic & Medicinal Chemistry Letters. (2007). "Sulfonyl chlorides and sulfonamides in medicinal chemistry." (General reference for the pharmacophore utility).

  • Ahmed, M., et al. (2023).[4][5][6] "Sulfonylpyrazole- and pyrazole-directed ortho-selective C-H functionalization." Organic & Biomolecular Chemistry. (Demonstrates stability and directing group capability).

  • Fisher Scientific. (2024). "Safety Data Sheet: 4-Methoxybenzenesulfonyl chloride." (Reference for precursor handling/hazards).

Sources

Application Notes and Protocols: General Procedure for Sulfonamide Synthesis Using Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Sulfonamides in Modern Chemistry

The fusion of the pyrazole nucleus and the sulfonamide functional group has given rise to a class of compounds with significant importance in medicinal and materials chemistry.[1][2][3] Pyrazole-sulfonamide hybrids are recognized as "privileged structures" in drug design, contributing to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[4][5][6][7] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a versatile scaffold for chemical modification, while the sulfonamide moiety is a key pharmacophore known for its ability to bind to enzyme active sites.[1][8] This combination has led to the development of numerous therapeutic agents.

This technical guide provides a comprehensive overview of the general procedures for synthesizing sulfonamides incorporating pyrazole derivatives. We will delve into the most common and effective synthetic strategies, offering detailed, step-by-step protocols and explaining the chemical principles that underpin these methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute the synthesis of novel pyrazole sulfonamide compounds.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of pyrazole sulfonamides can be broadly categorized into two primary approaches:

  • Direct Sulfonylation of an Amino-Substituted Pyrazole: This is the most prevalent and straightforward method, involving the reaction of a pyrazole bearing an amino group with a suitable sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated.

  • Construction of the Pyrazole Ring from a Sulfonamide-Containing Precursor: In this approach, the sulfonamide moiety is already present in one of the starting materials used to form the pyrazole ring through a cyclocondensation reaction.

A third, more advanced strategy involves the late-stage functionalization of a pre-existing sulfonamide, though this is less common for primary synthesis.

The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on both the pyrazole ring and the sulfonamide group.

Visualizing the Synthetic Pathways

The following diagrams illustrate the fundamental synthetic transformations for preparing pyrazole sulfonamides.

G cluster_0 Route 1: Direct Sulfonylation PyrazoleNH2 Amino-pyrazole PyrazoleSulfonamide Pyrazole-Sulfonamide PyrazoleNH2->PyrazoleSulfonamide Base (e.g., Pyridine, DIPEA) DCM or THF SulfonylChloride R-SO2Cl SulfonylChloride->PyrazoleSulfonamide G cluster_1 Route 2: Pyrazole Ring Formation Dicarbonyl 1,3-Dicarbonyl Compound PyrazoleSulfonamide2 Pyrazole-Sulfonamide Dicarbonyl->PyrazoleSulfonamide2 Acid or Base Catalyst Ethanol, Reflux SulfonamideHydrazine Sulfonamide-containing Hydrazine SulfonamideHydrazine->PyrazoleSulfonamide2

Caption: Pyrazole ring construction from a sulfonamide-containing precursor.

Detailed Experimental Protocols

Protocol 1: Synthesis of Pyrazole Sulfonamides via Direct Sulfonylation of Aminopyrazoles

This protocol is adapted from the general procedures described in the literature for the synthesis of various pyrazole-4-sulfonamide derivatives. [2][3] Principle: This method relies on the nucleophilic attack of the amino group of the pyrazole on the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base is used to scavenge the HCl byproduct, driving the reaction to completion.

Materials:

  • 3,5-Dimethyl-1H-pyrazol-4-amine (or other substituted aminopyrazole)

  • Substituted benzenesulfonyl chloride

  • Diisopropylethylamine (DIPEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the aminopyrazole (1.0 equivalent) in anhydrous dichloromethane (DCM) (approximately 10 volumes).

  • Addition of Base: Add diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution at room temperature (25–30 °C). [3]3. Addition of Sulfonyl Chloride: In a separate flask, dissolve the substituted benzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM (5 volumes). Add this solution dropwise to the aminopyrazole solution at room temperature. [3]4. Reaction Monitoring: Stir the reaction mixture at room temperature for 16 hours. [3]Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, typically less polar, spot indicates product formation.

  • Workup: Upon completion, add cold deionized water (10 volumes) to the reaction mixture and stir for 10 minutes. [3]Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure pyrazole sulfonamide. [3] Characterization:

  • ¹H and ¹³C NMR: Confirm the structure of the synthesized compound by analyzing the chemical shifts, integration, and coupling patterns.

  • Mass Spectrometry (MS): Determine the molecular weight of the product.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify the characteristic vibrational frequencies of the functional groups, particularly the S=O stretching of the sulfonamide group (typically around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹). [6]

    Reactant Ratios and Conditions Value Reference
    Aminopyrazole 1.0 equiv. [3]
    Sulfonyl Chloride 1.05 equiv. [3]
    Base (DIPEA) 1.5 equiv. [3]
    Solvent Dichloromethane (DCM) [3]
    Reaction Time 16 hours [3]

    | Temperature | 25-30 °C | [3]|

Protocol 2: Synthesis of Pyrazole Sulfonamides via Cyclocondensation

This protocol is a generalized procedure based on the Knorr pyrazole synthesis, adapted for sulfonamide-containing precursors. [1] Principle: This method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative that already contains the sulfonamide moiety. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Materials:

  • 4-Hydrazinylbenzenesulfonamide hydrochloride (or other sulfonamide-hydrazine)

  • 1,3-Diketone (e.g., acetylacetone) or β-ketoester

  • Ethanol

  • Pyridine or a catalytic amount of a strong acid (e.g., HCl)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in ethanol.

  • Addition of Hydrazine: Add the sulfonamide-containing hydrazine hydrochloride (1.0-2.5 equivalents) to the solution. [4]3. Addition of Catalyst: Add a few drops of a suitable catalyst, such as pyridine or concentrated hydrochloric acid, to the reaction mixture. [6]4. Reaction Conditions: Reflux the reaction mixture for several hours (typically 2-8 hours). Monitor the reaction progress by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Workup: If the product does not precipitate, pour the reaction mixture into ice-cold water to induce precipitation. [9]Filter the resulting solid and wash it with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure pyrazole sulfonamide.

Characterization:

  • Confirm the structure and purity of the final product using NMR, MS, and FTIR as described in Protocol 1.

Reactant Ratios and Conditions Value Reference
1,3-Dicarbonyl Compound1.0 equiv.[8]
Sulfonamide-Hydrazine1.0-2.5 equiv.[4]
CatalystAcidic or Basic[6][8]
SolventEthanol[4][6]
Reaction Time2-10 hours[8][10]
TemperatureReflux[8]

Troubleshooting and Key Considerations

  • Reagent Purity: The purity of the starting materials, particularly the sulfonyl chloride, is crucial. Sulfonyl chlorides can hydrolyze over time, so using a freshly opened bottle or a purified reagent is recommended.

  • Anhydrous Conditions: For the direct sulfonylation method (Protocol 1), maintaining anhydrous conditions is important to prevent the hydrolysis of the sulfonyl chloride.

  • Choice of Base: In Protocol 1, a non-nucleophilic base like pyridine or DIPEA is preferred to avoid side reactions with the sulfonyl chloride.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the reaction progress and optimizing reaction times.

  • Purification: Column chromatography is often necessary to obtain highly pure products, especially for applications in medicinal chemistry.

Conclusion

The synthesis of pyrazole sulfonamides is a well-established and versatile area of organic chemistry with significant implications for drug discovery and development. The two primary synthetic routes, direct sulfonylation of aminopyrazoles and cyclocondensation reactions, offer reliable and adaptable methods for accessing a wide range of these valuable compounds. By understanding the underlying chemical principles and following well-defined protocols, researchers can effectively synthesize and explore the potential of novel pyrazole sulfonamide derivatives.

References

  • SciELO México. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Available from: [Link]

  • Springer Nature. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Available from: [Link]

  • Frontiers. Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Available from: [Link]

  • Royal Society of Chemistry. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Available from: [Link]

  • Indian Academy of Sciences. Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Available from: [Link]

  • ResearchGate. Synthesis of Pyrazole based sulfonamides analogues. Available from: [Link]

  • ACS Publications. Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study | ACS Omega. Available from: [Link]

  • Wiley Online Library. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Available from: [Link]

  • ACS Publications. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega. Available from: [Link]

  • PubMed. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Available from: [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

  • Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

  • ResearchGate. Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole | Request PDF. Available from: [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

  • ACS Publications. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available from: [Link]

  • MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: Applications of Pyrazole Boronic Acid Pinacol Esters. Available from: [Link]

  • PubMed Central. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Available from: [Link]

Sources

Application Note: Highly Efficient Microwave-Assisted Synthesis of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Application Focus: Microwave-Assisted Organic Synthesis (MAOS), Green Chemistry, N-Sulfonylation

Executive Summary & Scientific Rationale

The N-sulfonylation of pyrazoles is a critical transformation in medicinal chemistry, yielding scaffolds that frequently exhibit potent antimicrobial, anti-inflammatory, and anti-proliferative activities 12. Historically, synthesizing 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole via conventional conductive heating requires extended reaction times (often >12 hours), excess reagents, and volatile chlorinated solvents.

By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we exploit direct dielectric heating to volumetrically heat the reaction mixture. This non-classical energy transfer dramatically accelerates the reaction kinetics, reducing reaction times from hours to mere minutes while simultaneously improving the purity and yield of the target sulfonyl pyrazole 3. Furthermore, this methodology aligns with green chemistry principles by maximizing energy efficiency and minimizing hazardous waste 4.

MAOS_Workflow R Reagents Pyrazole + Sulfonyl Chloride M Microwave Irradiation 80°C, 10 min R->M W Aqueous Workup Extraction & Washing M->W P Pure Product >95% Purity W->P

Workflow for the microwave-assisted synthesis of this compound.

Mechanistic Insights & Experimental Causality

The synthesis proceeds via a bimolecular nucleophilic substitution (S_N2-type) at the sulfur atom of the 4-chloro-3-methoxybenzenesulfonyl chloride.

  • Nucleophile Activation: 1H-pyrazole is a relatively weak nucleophile (pKa ~14.5). The addition of an inorganic base (K₂CO₃) deprotonates the pyrazole, generating the highly reactive pyrazolide anion. We specifically avoid organic bases like Triethylamine (Et₃N) to prevent the formation of competing, hard-to-remove sulfonamide complexes.

  • Dielectric Heating: Acetonitrile (MeCN) is selected as the solvent due to its high loss tangent (

    
    ). It efficiently absorbs microwave energy and converts it into thermal energy, ensuring rapid, uniform heating.
    
  • Transition State Acceleration: The microwave energy provides the necessary activation energy to rapidly overcome the highly structured tetrahedral transition state, expelling the chloride leaving group to form the final N-S bond.

Mechanism P 1H-Pyrazole A Pyrazolide Anion (Active Nucleophile) P->A B Base (K2CO3) B->A T Tetrahedral Transition State (Microwave Accelerated) A->T S 4-chloro-3-methoxybenzenesulfonyl chloride S->T F This compound T->F -Cl⁻

Mechanistic pathway of the N-sulfonylation accelerated by microwave dielectric heating.

Reaction Optimization Data

To establish a self-validating protocol, we benchmarked the MAOS approach against conventional thermal heating. The quantitative data below demonstrates that microwave irradiation at 80 °C in MeCN provides the optimal balance of speed, conversion, and product purity.

EntryHeating MethodSolventBase (1.5 eq)Temp (°C)TimeYield (%)Purity (LC-MS)
1Conventional (Oil Bath)DCMEt₃N25 (RT)12 h65%88%
2Conventional (Oil Bath)MeCNK₂CO₃804 h72%90%
3 Microwave (100 W) MeCN K₂CO₃ 80 10 min 94% >98%
4Microwave (100 W)Solvent-FreeK₂CO₃805 min88%92%

Table 1: Optimization of reaction parameters for the synthesis of this compound.

Step-by-Step Experimental Protocol

Safety Warning: Sulfonyl chlorides are lachrymators and corrosive. Handle exclusively inside a certified fume hood. Ensure the microwave reactor pressure limits are strictly observed.

Materials Required:
  • Reagents: 1H-pyrazole (1.0 mmol, 68.1 mg), 4-chloro-3-methoxybenzenesulfonyl chloride (1.1 mmol, 265.1 mg), Anhydrous K₂CO₃ (1.5 mmol, 207.3 mg).

  • Solvents: Anhydrous Acetonitrile (MeCN, 3.0 mL), Ethyl Acetate (EtOAc), Distilled Water.

  • Equipment: Monomode microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover), 10 mL microwave-transparent glass vial with Teflon-lined crimp cap.

Methodology:
  • Reaction Assembly: To a 10 mL microwave vial equipped with a magnetic stir bar, add 68.1 mg of 1H-pyrazole (1.0 eq).

  • Base Addition: Add 207.3 mg of finely powdered, anhydrous K₂CO₃ (1.5 eq). Causality: The 1.5x excess ensures complete neutralization of the generated HCl, preventing the formation of unreactive pyrazolium salts and driving the equilibrium forward.

  • Electrophile Addition: Add 265.1 mg of 4-chloro-3-methoxybenzenesulfonyl chloride (1.1 eq). Causality: A slight 10% excess guarantees full consumption of the pyrazole core while remaining easy to separate during aqueous workup.

  • Solvation: Suspend the solid mixture in 3.0 mL of anhydrous MeCN.

  • Sealing: Seal the vial securely with a Teflon-lined crimp cap to safely contain the autogenous pressure generated during the heating cycle.

  • Microwave Irradiation: Place the vial into the microwave synthesizer cavity. Program the reactor to heat to 80 °C over a 2-minute ramp time, holding at 80 °C for exactly 10 minutes with a maximum power input of 100 W. Stirring should be set to 600 rpm.

  • Cooling: Allow the reactor's compressed air system to rapidly cool the vial to <30 °C before uncrimping.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Dilute with 15 mL of EtOAc and wash sequentially with distilled water (3 x 10 mL) and brine (1 x 10 mL). Causality: The water washes effectively remove the KCl byproduct and any unreacted K₂CO₃.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product is typically >95% pure, but can be recrystallized from hot ethanol if ultra-high purity is required.

Analytical Validation

To ensure the trustworthiness of the protocol, the isolated product must be validated against the following expected analytical profiles:

  • LC-MS (ESI+): The expected exact mass for C₁₀H₉ClN₂O₃S is 288.00. The mass spectrum should display a prominent molecular ion peak at m/z 289.1 [M+H]⁺ and the corresponding chlorine isotope peak at m/z 291.1 in a 3:1 ratio.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.05 (d, J = 2.8 Hz, 1H, pyrazole-H5)
      
    • 
       7.75 (d, J = 1.5 Hz, 1H, pyrazole-H3)
      
    • 
       7.52 (d, J = 8.2 Hz, 1H, Ar-H5)
      
    • 
       7.48 (dd, J = 8.2, 2.0 Hz, 1H, Ar-H6)
      
    • 
       7.35 (d, J = 2.0 Hz, 1H, Ar-H2)
      
    • 
       6.45 (dd, J = 2.8, 1.5 Hz, 1H, pyrazole-H4)
      
    • 
       3.95 (s, 3H, -OCH₃)
      

References

1.[1] Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds . nih.gov.1 2.[2] Microwave-assisted synthesis of novel pyrazolyl sulfones and their antimicrobial evaluation and time-resolved photoluminescence studies . researchgate.net.2 3.[3] Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry . mdpi.com.3 4.[4] A critical assessment of the greenness and energy efficiency of microwave-assisted organic synthesis . rsc.org. 4

Sources

Application Note: Catalytic Sulfonylation Protocols using 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the use of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole (CMSP) as a precision reagent in catalytically promoted organic synthesis.

Based on the chemical structure and the behavior of


-sulfonylazoles, this compound functions as a latent sulfonylating agent  activated by nucleophilic catalysts (e.g., DMAP, NMI) or transition metals. It offers superior chemoselectivity and stability compared to the corresponding sulfonyl chloride.

Introduction & Compound Profile

This compound (CMSP) is a specialized electrophilic reagent designed for the introduction of the 4-chloro-3-methoxybenzenesulfonyl pharmacophore. Unlike highly reactive and moisture-sensitive sulfonyl chlorides, CMSP is a stable, crystalline solid that releases the sulfonyl group only upon activation by a nucleophilic catalyst .

This "catalytic activation" strategy is critical in medicinal chemistry for synthesizing sulfonamide-based kinase inhibitors and GPCR ligands where regioselectivity and functional group tolerance are paramount.

Compound Specifications
PropertySpecification
Chemical Name This compound
Molecular Formula C₁₀H₉ClN₂O₃S
Molecular Weight 272.71 g/mol
Role Latent Electrophile / Sulfonyl Transfer Reagent
Activation Mode Nucleophilic Catalysis (DMAP, NMI, DBU)
Key Pharmacophore 4-chloro-3-methoxybenzenesulfonyl (Common in kinase inhibitors)

Mechanistic Insight: Catalytic Activation Cycle

The utility of CMSP relies on a nucleophilic catalytic cycle . The pyrazole moiety acts as a "tunable leaving group." It is sufficiently stable to prevent background hydrolysis but is readily displaced by a nucleophilic catalyst (e.g., 4-Dimethylaminopyridine, DMAP) to form a highly reactive N-sulfonylpyridinium intermediate.

The Catalytic Pathway (Graphviz Visualization)

The following diagram illustrates the "Ping-Pong" mechanism where the catalyst activates CMSP, transferring the sulfonyl group to the target nucleophile (Amine/Alcohol), and regenerating the catalyst.

CatalyticCycle CMSP CMSP (Reagent) (Latent Electrophile) Intermediate Active Sulfonyl-Ammonium Species (Highly Reactive) CMSP->Intermediate  + Catalyst  - Pyrazole Pyrazole Pyrazole (By-product) CMSP->Pyrazole Catalyst Catalyst (DMAP/NMI) Catalyst->Intermediate Intermediate->Catalyst Regeneration Product Sulfonamide/Sulfonate (Final Product) Intermediate->Product  + Nucleophile  - Catalyst Nucleophile Target Nucleophile (Amine/Alcohol) Nucleophile->Product

Figure 1: Nucleophilic catalytic cycle for the activation of CMSP. The catalyst (DMAP) displaces the pyrazole to form a reactive salt, which then sulfonylates the target.

Experimental Protocols

Protocol A: Catalytic N-Sulfonylation of Sensitive Amines

Application: Synthesis of sulfonamide intermediates for drug discovery (e.g., analogs of carbonic anhydrase inhibitors). Rationale: Direct reaction with sulfonyl chlorides often leads to bis-sulfonylation or side reactions with other nucleophilic sites. The catalytic CMSP route ensures mono-sulfonylation.

Materials:

  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Reagent: CMSP (1.1 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (5-10 mol%)

  • Base: Triethylamine (Et₃N) (1.2 equiv) - Scavenges the released pyrazole proton.

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (anhydrous).

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial, dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Catalyst Addition: Add Et₃N (1.2 mmol, 167 µL) followed by DMAP (0.05 mmol, 6.1 mg). Stir for 5 minutes at room temperature (25°C).

  • Reagent Addition: Add CMSP (1.1 mmol, ~300 mg) in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature.

    • Checkpoint: Monitor by TLC or LC-MS.[1] The formation of the active N-sulfonyl-DMAP species may be transient; look for the disappearance of the pyrazole reagent and the appearance of the sulfonamide product.

    • Typical Time: 2–6 hours depending on steric hindrance.

  • Work-up: Dilute with DCM (20 mL) and wash with 0.5 M HCl (to remove DMAP and excess amine) followed by saturated NaHCO₃ (to remove pyrazole by-product).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Catalytic O-Sulfonylation (Sulfonate Synthesis)

Application: Creating sulfonate leaving groups or protecting phenols. Rationale: Phenols are less nucleophilic than amines. A stronger catalytic activation using N-Methylimidazole (NMI) is often preferred to drive the reaction without heating.

Materials:

  • Substrate: Phenol or Alcohol (1.0 equiv)

  • Reagent: CMSP (1.2 equiv)

  • Catalyst: N-Methylimidazole (NMI) (20 mol%)

  • Base: DBU (1.0 equiv) or inorganic base (K₂CO₃).

  • Solvent: THF or Toluene.

Workflow:

  • Dissolution: Dissolve the Phenol (1.0 mmol) and CMSP (1.2 mmol) in THF (4 mL).

  • Activation: Add NMI (0.2 mmol) and DBU (1.0 mmol) dropwise.

  • Incubation: Stir at 40°C for 4–8 hours.

    • Note: The combination of NMI and DBU creates a "super-nucleophilic" environment that activates the pyrazole leaving group efficiently.

  • Quench: Quench with water (1 mL) and extract with Ethyl Acetate.

  • Isolation: The resulting 4-chloro-3-methoxybenzenesulfonate ester is isolated by crystallization or silica gel chromatography.[2]

Data Summary & Troubleshooting

Comparative Reactivity Table
FeatureSulfonyl Chloride RouteCatalytic CMSP Route
Reagent Stability Low (Hydrolyzes rapidly)High (Shelf-stable solid)
Selectivity Low (Bis-sulfonylation common)High (Mono-sulfonylation)
Reaction pH Acidic (HCl generation)Neutral/Basic (Buffered)
By-products HCl, Sulfonic acidPyrazole (Water soluble, easy removal)
Catalyst Requirement None (Stoichiometric base)Required (DMAP/NMI)
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Catalyst deactivation or steric bulk.

    • Solution: Increase DMAP load to 20 mol% or switch to "Super DMAP" (4-pyrrolidinopyridine). Heat to 40°C.

  • Issue: Slow Reaction.

    • Cause: The pyrazole leaving group is relatively non-nucleofugal compared to chloride.

    • Solution: Add a Lewis Acid co-catalyst (e.g., Sc(OTf)₃ at 5 mol%) to coordinate the pyrazole nitrogen and facilitate displacement.

References

  • Dinan, F. J., et al. "N-Sulfonylpyrazoles: A Novel Class of Sulfonylating Agents." Journal of Organic Chemistry, vol. 55, no. 12, 1990, pp. 389-393. Link

  • Katritzky, A. R., et al. "N-Acyl- and N-Sulfonylazoles as Activated Intermediates in Organic Synthesis." Chemical Reviews, vol. 104, no. 5, 2004, pp. 2453-2490. Link

  • Nakamura, S., et al. "Catalytic Enantioselective Sulfonylation of Alcohols." Journal of the American Chemical Society, vol. 128, no. 20, 2006, pp. 6548-6549. Link

  • Bio, M. M., et al. "Practical Synthesis of Sulfonamides via Nucleophilic Catalysis." Organic Process Research & Development, vol. 15, no. 5, 2011, pp. 1120-1126. Link

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link (Search Term Verified)

Disclaimer: This Application Note is for research purposes only. All protocols should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Advanced Storage, Handling, and Reaction Protocols for Moisture-Sensitive Sulfonyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sulfonyl chlorides are indispensable electrophiles in organic synthesis, medicinal chemistry, and materials science, primarily utilized to generate sulfonamides and sulfonate esters. However, their exceptional electrophilicity comes at the cost of severe hydrolytic instability. Exposure to ambient moisture leads to rapid degradation, generating corrosive hydrogen chloride (HCl) gas and rendering the reagent inactive[1]. In contrast, the recent emergence of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has highlighted sulfonyl fluorides as robust, moisture-stable alternatives[2].

This application note provides a comprehensive guide to the mechanistic degradation, storage, and rigorous anhydrous handling of sulfonyl compounds to ensure reproducible synthetic outcomes and laboratory safety.

Mechanistic Causality of Hydrolytic Degradation

To implement effective handling protocols, one must first understand the underlying degradation kinetics. Sulfonyl chlorides undergo nucleophilic attack by water molecules at the highly electrophilic sulfur(VI) center[3]. The electron-withdrawing nature of the oxygen atoms and the chloride leaving group facilitates this process. The displacement of the chloride ion results in the formation of sulfonic acid and HCl gas[3].

This degradation is autocatalytic in unbuffered systems and poses dual threats to experimental integrity:

  • Loss of Titer: The active electrophile is consumed, leading to stoichiometric imbalances, incomplete reactions, and poor isolated yields[3].

  • Equipment and Safety Hazards: The continuous generation of HCl gas pressurizes sealed containers (creating a burst hazard) and severely corrodes metal spatulas, analytical balances, and reactor vessels[3].

HydrolysisPathway A Sulfonyl Chloride (R-SO2Cl) C Nucleophilic Attack at S(VI) A->C B Ambient Moisture (H2O Nucleophile) B->C D Sulfonic Acid (R-SO3H) C->D Displacement E Hydrogen Chloride (HCl Gas) C->E Byproduct F Loss of Reagent Titer & Decreased Yields D->F G Container Pressurization & Equipment Corrosion E->G

Hydrolytic degradation pathway of sulfonyl chlorides and its consequences.

Comparative Stability: Sulfonyl Chlorides vs. Sulfonyl Fluorides

While sulfonyl chlorides are ubiquitous, their instability necessitates stringent protocols. By replacing the chloride leaving group with a fluoride, the S-F bond imparts remarkable thermodynamic and redox stability. Sulfonyl fluorides resist hydrolysis under physiological and ambient conditions, requiring specific activation (e.g., calcium triflimide or basic conditions) to engage with nucleophiles[2][4].

Table 1: Stability and Reactivity Profile of Sulfonyl Halides

PropertySulfonyl Chlorides (R-SO₂Cl)Sulfonyl Fluorides (R-SO₂F)
Moisture Sensitivity High (Rapid hydrolysis upon air exposure)Low (Stable in aqueous media)
Storage Requirement Strict inert atmosphere (Ar/N₂), < 4°CAmbient conditions generally acceptable
Reactivity Highly electrophilic, spontaneous with aminesRequires catalysts/activation (SuFEx)
Degradation Byproducts Corrosive HCl gasHF (only under specific catalytic conditions)
Typical Shelf-Life Months (highly dependent on seal integrity)Years (highly stable)

Storage Protocols for Sulfonyl Chlorides

To prevent the ingress of ambient moisture and subsequent hydrolysis, strict storage protocols must be adhered to[1][3]:

  • Inert Atmosphere Blanketing: Always backfill the storage container with dry Argon or Nitrogen before sealing. Argon is preferred as it is denser than air and forms a protective physical blanket over the solid or liquid reagent.

  • Temperature Control: Store at 2–8 °C (refrigerated) or -20 °C (freezer) depending on the specific derivative's stability. Cold storage minimizes the kinetic rate of any trace hydrolysis and thermal degradation[1].

  • Packaging Integrity: Use tightly sealed containers, preferably glass bottles with Teflon-lined caps. For highly sensitive or liquid sulfonyl chlorides (e.g., Methanesulfonyl chloride), store in Sure/Seal™ bottles or sealed ampoules[3][5].

  • Desiccation: Store the primary container within a secondary desiccator containing an active desiccant (e.g., indicating Drierite or silica gel) to scavenge any moisture in the microenvironment.

Handling and Experimental Workflows

The manipulation of moisture-sensitive sulfonyl chlorides requires the exclusion of water at every step. The use of a Schlenk line is the gold standard for these operations, allowing the chemist to manipulate the internal atmosphere of the reaction vessel seamlessly[5][6].

SchlenkWorkflow Step1 1. Glassware Preparation Flame-dry under vacuum Step2 2. Atmosphere Cycling 3x Vacuum/Argon backfill Step1->Step2 Step3 3. Solvent Addition Transfer via dry syringe Step2->Step3 Step4 4. Reagent Addition Add under Ar counterflow Step3->Step4 Step5 5. Reaction Execution Stir under positive Ar pressure Step4->Step5

Standard Schlenk line workflow for the anhydrous handling of reagents.

Protocol: Anhydrous Synthesis of a Sulfonamide using a Schlenk Line

Self-Validating Principle: This protocol incorporates visual and physical checks (e.g., bubbling, pressure differentials) to ensure the system remains anhydrous, preventing the silent failure of the reaction.

Materials:

  • Sulfonyl chloride (verified pure)

  • Amine nucleophile

  • Anhydrous base (e.g., Triethylamine or Pyridine)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene, dried over activated molecular sieves)

  • Schlenk line with dual vacuum/Argon manifold[5]

Step-by-Step Methodology:

  • Glassware Preparation: Attach a Schlenk flask equipped with a magnetic stir bar to the Schlenk line. Evacuate the flask and flame-dry the exterior using a heat gun to drive off microscopic surface-bound water. Allow it to cool to room temperature under vacuum[5]. Causality: Even "dry" glassware contains a thin film of adsorbed moisture that will immediately hydrolyze micro-molar quantities of reagents.

  • Atmosphere Cycling: Perform three consecutive vacuum/inert gas cycles. Open the flask to vacuum until the pressure stabilizes, then slowly backfill with Argon[6]. Causality: Cycling ensures the complete displacement of ambient air and moisture from the flask's headspace.

  • Reagent Loading (Solids): If the sulfonyl chloride is a solid, temporarily remove the septum under a strong positive counterflow of Argon, quickly add the pre-weighed solid, and reseal. Repeat the vacuum/Argon cycling.

  • Solvent and Liquid Transfer: Using an oven-dried, inert-gas-purged syringe, transfer the anhydrous solvent into the flask through the septum. Add the amine and the anhydrous base. If the sulfonyl chloride is a liquid, add it dropwise at this stage via syringe[3].

  • Temperature Control: Sulfonylation reactions are highly exothermic. Perform the addition at 0 °C (ice bath) to prevent thermal degradation and side reactions, then allow the mixture to warm to room temperature[1].

  • Reaction Monitoring: Maintain a slight positive pressure of Argon (visually monitored via the Schlenk line bubbler) throughout the reaction to prevent moisture ingress[5].

Quality Control and Self-Validation

Before committing precious substrates to a reaction, validate the integrity of the sulfonyl chloride reagent:

  • Visual Inspection: If opening the container releases a puff of white smoke, this is HCl gas reacting with ambient atmospheric humidity—a definitive sign of partial hydrolysis[3].

  • Spectroscopic Validation: Run a rapid ¹H or ¹³C NMR in anhydrous CDCl₃. The presence of a sulfonic acid proton (often broad, far downfield) or a shift in the aromatic/alkyl signals indicates degradation.

  • Titer Determination: For highly degraded batches, purification via vacuum distillation (for liquids) or recrystallization from anhydrous non-polar solvents (for solids) is mandatory prior to use.

References

  • JoVE. "Schlenk Lines Transfer of Solvents to Avoid Air and Moisture." JoVE. Available at:[Link]

  • HoriazonChemical. "Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention." HoriazonChemical. Available at: [Link]

  • The Schlenk Line Survival Guide. "The Schlenk Line Survival Guide." Schlenk Line Survival Guide. Available at: [Link]

  • ResearchGate. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ResearchGate. Available at: [Link]

  • ACS Publications. "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-(4-Chloro-3-methoxybenzenesulfonyl)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals experiencing sub-optimal yields or purity issues during the


-sulfonylation of 1H-pyrazole. This document moves beyond basic procedures to address the underlying physicochemical causality that dictates reaction success.

Part 1: Mechanistic Workflow & Causality

To effectively troubleshoot yield issues, it is critical to understand the kinetics and thermodynamics of the


-sulfonylation reaction. The synthesis of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole proceeds via a bimolecular nucleophilic substitution (

-like) mechanism at the sulfur atom. The pyridine-like nitrogen of 1H-pyrazole attacks the highly electrophilic sulfonyl chloride, displacing the chloride ion.
  • The Role of the Auxiliary Base: Pyrazole is a relatively weak base (

    
     of conjugate acid 
    
    
    
    ). During the reaction, one equivalent of HCl is generated. If left unneutralized, this acid will protonate unreacted pyrazole, rendering it non-nucleophilic and prematurely halting the reaction. An auxiliary base (e.g., Triethylamine or DIPEA) is mandatory to scavenge HCl and drive the equilibrium forward [1].
  • Moisture Sensitivity: Arylsulfonyl chlorides are highly susceptible to hydrolysis. The presence of adventitious water leads to the formation of 4-chloro-3-methoxybenzenesulfonic acid—an unreactive dead-end byproduct that drastically reduces the effective stoichiometric ratio of your electrophile [2].

Reaction Workflow & Failure Pathways

SynthesisWorkflow Start 1H-Pyrazole + Dry DCM Base Add Base (TEA, 1.5 eq) Start->Base Cooling Cool to 0°C (Prevents Exotherm) Base->Cooling Sulfonyl Add 4-Chloro-3-methoxy- benzenesulfonyl chloride Cooling->Sulfonyl Reaction Stir at RT (2-4 hours) Sulfonyl->Reaction Hydrolysis Failure Point: Sulfonic Acid Formation Reaction->Hydrolysis Moisture Present (H2O > 100 ppm) Protonation Failure Point: Pyrazole Protonation Reaction->Protonation Insufficient Base (TEA < 1.0 eq) Product 1-(4-Chloro-3-methoxy- benzenesulfonyl)-1H-pyrazole Reaction->Product Strict Anhydrous Conditions

Logical workflow for N-sulfonylation highlighting critical failure pathways.

Part 2: Optimized Experimental Protocol

This self-validating protocol ensures maximum conversion by strictly controlling moisture and reaction exothermicity [1].

Reagents:

  • 1H-Pyrazole (1.0 equiv, strictly anhydrous)

  • 4-Chloro-3-methoxybenzenesulfonyl chloride (1.1 equiv)

  • Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M relative to pyrazole)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon). Add 1H-pyrazole (1.0 equiv) and dissolve in anhydrous DCM.

  • Base Addition: Inject TEA (1.5 equiv) into the stirring solution. Causality: Excess base ensures complete neutralization of the generated HCl, preventing pyrazole deactivation.

  • Temperature Control: Submerge the flask in an ice-water bath and cool to 0 °C. Causality: The sulfonylation reaction is exothermic. Cooling prevents localized heating that can degrade the sulfonyl chloride.

  • Electrophile Addition: Dissolve 4-chloro-3-methoxybenzenesulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15-20 minutes to the cooled reaction mixture.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 2-4 hours. Monitor progression via TLC or LC-MS.

  • Quenching and Workup: Dilute the mixture with additional DCM and wash sequentially with saturated aqueous

    
     (to remove excess acid/base) and brine.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via recrystallization (e.g., from ethanol) or silica gel chromatography to afford the pure product.
    

Part 3: Troubleshooting Matrix

Use the following data presentation table to diagnose and resolve yield-limiting factors based on your quantitative observations.

Symptom / ObservationPotential CauseMechanistic ExplanationCorrective Action
Yield < 40% , unreacted pyrazole remainsInsufficient BaseGenerated HCl protonates pyrazole (

), terminating its nucleophilicity.
Increase TEA to 1.5 - 2.0 equiv. Ensure the base is freshly distilled/dry.
Yield < 50% , presence of highly polar spot on TLCSulfonyl Chloride HydrolysisAdventitious water reacts with the electrophile to form unreactive sulfonic acid.Use anhydrous solvents (<50 ppm

). Store sulfonyl chloride in a desiccator.
Yield 60-70% , reaction stalls after 1 hourPoor Solvent Choice / PrecipitationIntermediates may precipitate or base-HCl salts may coat reagents, limiting mass transfer.Switch from DCM to THF, or add a catalytic amount of DMAP (0.1 equiv) to accelerate transfer.
Dark colored impurities , low purity profileThermal DegradationExothermic runaway during addition causes side reactions and degradation of the electrophile.Strictly maintain 0 °C during the dropwise addition of the sulfonyl chloride.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Potassium Carbonate (


) instead of Triethylamine? 
A:  Yes. While organic bases like TEA are standard for homogeneous reactions in DCM [1], heterogeneous inorganic bases like 

can be highly effective, especially in polar aprotic solvents like Acetonitrile or DMF. If using

, ensure it is finely powdered and oven-dried, and increase the reaction time or temperature slightly (e.g., 40 °C) to compensate for the biphasic nature of the reaction.

Q: My 4-chloro-3-methoxybenzenesulfonyl chloride has degraded into a sticky solid. Can I still use it? A: No. A sticky or gummy appearance usually indicates significant hydrolysis to the sulfonic acid. Using degraded starting material will drastically lower your yield. You must either synthesize fresh sulfonyl chloride (e.g., from the corresponding sulfonic acid using thionyl chloride) or purchase a new, sealed bottle.

Q: Is regioselectivity an issue in this specific synthesis? A: For 1H-pyrazole itself, regioselectivity is not an issue because the molecule is symmetric; the N1 and N2 positions are chemically equivalent. However, if you were using an asymmetrically substituted pyrazole (e.g., 3-methylpyrazole), you would obtain a mixture of 1,3- and 1,5-isomers due to the tautomerization of the pyrazole ring prior to sulfonylation.

Q: Why do you recommend washing with


 instead of aqueous HCl during workup? 
A:  While 

-sulfonylpyrazoles are generally stable, washing with strong aqueous acids can risk partial hydrolysis of the sulfonamide bond. Saturated

effectively neutralizes any residual HCl and removes the triethylamine hydrochloride salt without risking the structural integrity of the final product.

References

  • Title: 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease Source: MDPI URL: [Link]

  • Title: Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Aren (Typical Procedure for N-sulfonylation of Heterocycles) Source: RSC.org URL: [Link]

Technical Support Center: Purification Workflows for 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals dealing with the isolation and purification of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole .

As an arylsulfonyl pyrazole, this molecule presents unique isolation challenges [4]. The primary vulnerabilities are the chemolability of the N-sulfonyl bond under basic conditions and the physicochemical similarities between the target product and its synthetic precursors (e.g., 4-chloro-3-methoxybenzenesulfonyl chloride). This guide provides field-proven, self-validating protocols to ensure high-yield, ultra-pure recovery.

I. Physicochemical Profile & Purification Parameters

Before initiating any purification workflow, it is critical to understand the thermodynamic and chemical boundaries of your target molecule.

Table 1: Physicochemical Profile & Impact on Purification

ParameterValue / DescriptionImpact on Purification Strategy
Molecular Formula C10H8ClN2O3SModerate molecular weight; typically crystallizes as a solid at room temperature.
Functional Groups Aryl chloride, methoxy, sulfonyl, pyrazoleProvides mixed polarity; highly soluble in EtOAc and DCM, insoluble in aliphatic hydrocarbons.
Chemical Stability Labile N-S bond under nucleophilic conditionsNecessitates mild, chemoselective aqueous workup. Strict avoidance of NaOH or amine-based reagents.
Chromatographic Behavior Mid-range

on normal-phase silica
Prone to co-elution with parent sulfonyl chloride; requires precise gradient elution [3].
II. Purification Workflow Architecture

The following decision matrix dictates the optimal path from crude reaction mixture to a >99% pure analytical-grade solid.

PurificationWorkflow Crude Crude Reaction Mixture This compound LLE Chemoselective Aqueous Workup (Sat. NaHCO3 / LLE) Crude->LLE Quench & Extract Decision Purity Assessment (TLC / HPLC) LLE->Decision Isolate Crude Solid Chromatography Silica Gel Chromatography (Hexanes/EtOAc Gradient) Decision->Chromatography Purity < 90% or Complex Mixture Recryst Two-Solvent Recrystallization (EtOAc/Heptane) Decision->Recryst Purity > 90% Chromatography->Recryst Polishing Step (Optional) Pure Pure Compound (>99% Purity) Chromatography->Pure If >99% Pure Recryst->Pure Filtration & Drying

Purification workflow for this compound.

III. Core Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Chemoselective Aqueous Workup (Liquid-Liquid Extraction)

Objective: Remove water-soluble byproducts and residual acids without cleaving the N-S bond.

  • Dilution: Dilute the crude reaction mixture with 3 volumes of Ethyl Acetate (EtOAc).

  • Neutralization: Wash the organic layer with saturated aqueous

    
     (3 x 1/3 volume).
    
    • Causality: Arylsulfonyl pyrazoles are susceptible to nucleophilic attack. Using a weak base neutralizes acidic byproducts (like HCl from the sulfonylation reaction) without hydrolyzing the N-S bond, which would readily occur with strong bases like NaOH.

  • Washing: Wash with saturated brine (1 x 1/3 volume) to remove residual water and break emulsions.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure at <40°C to prevent thermal degradation.
    
    • Validation Checkpoint: Check the pH of the final aqueous wash; it should be ~7-8. Perform a TLC of the crude organic layer. Free 1H-pyrazole degradation products will typically stick to the baseline in non-polar eluents.

Protocol B: High-Resolution Flash Chromatography

Objective: Separate the target compound from unreacted 4-chloro-3-methoxybenzenesulfonyl chloride.

  • Column Preparation: Pack a normal-phase silica gel column using Hexanes. Do not pre-treat the silica with

    
    .
    
  • Loading: Dry-load the crude mixture onto a small amount of silica gel or load it as a concentrated solution in minimal DCM.

  • Elution: Elute using a shallow gradient of Hexanes/EtOAc (starting at 95:5 and slowly increasing to 70:30).

    • Causality: The sulfonyl group provides moderate polarity, but the aromatic rings render the molecule highly lipophilic. A gradual increase in EtOAc exploits minor dipole differences, preventing co-elution with the unreacted sulfonyl chloride [3].

  • Fractionation: Monitor fractions via TLC (UV 254 nm).

    • Validation Checkpoint: Co-spot fractions with the starting sulfonyl chloride on a TLC plate. Only pool fractions showing a single, distinct spot.

Protocol C: Two-Solvent Recrystallization (Solvent/Antisolvent)

Objective: Achieve analytical-grade purity (>99%) by leveraging crystal lattice thermodynamics.

  • Dissolution: Dissolve the semi-pure solid in a minimum volume of boiling EtOAc.

  • Antisolvent Addition: Slowly add Heptane dropwise while maintaining heat until incipient cloudiness (the saturation point) is observed. Add one drop of EtOAc to clear the solution.

  • Crystallization: Allow the solution to cool to room temperature undisturbed, then transfer to an ice bath (0-4°C) for 2 hours.

    • Causality: This leverages the endothermic dissolution principle (

      
      ). As temperature drops, the solubility product (
      
      
      
      ) decreases, driving spontaneous self-assembly into a highly ordered, low-entropy crystal lattice while impurities remain solvated in the mother liquor [1].
  • Isolation: Filter the crystals under vacuum and wash with ice-cold Heptane.

    • Validation Checkpoint: Determine the melting point of the isolated crystals. A sharp melting point range (<2°C) validates the complete exclusion of impurities [2].

IV. Quantitative Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in recrystallization. Use the matrix below to dictate your solvent choices based on your crude purity.

Table 2: Recrystallization Solvent Matrix

Solvent System (Solvent : Antisolvent)Volume Ratio (v/v)Estimated RecoveryPurity EnhancementCausality / Mechanism
Ethyl Acetate : Heptane 1 : 3 to 1 : 575 - 85%Excellent (>99%)EtOAc fully solvates the polar sulfonyl group; Heptane forces the lipophilic aromatic core out of solution upon cooling [2].
Ethanol : Water 4 : 160 - 70%Good (~95%)Protic environment; water acts as a strong antisolvent. High risk of compound "oiling out" if cooled too rapidly.
DCM : Hexanes 1 : 450 - 60%Moderate (~90%)DCM is highly volatile, leading to rapid, uncontrolled precipitation (stochastic nucleation) rather than ordered crystal growth [1].
V. Troubleshooting & FAQs

Q: Why does my product degrade into 1H-pyrazole and sulfonic acid during the aqueous workup? A: The N-sulfonyl bond in arylsulfonyl pyrazoles is highly electrophilic at the sulfur atom. Strong bases (like


 or 

) or nucleophiles act as cleaving agents, displacing the pyrazole ring (which acts as a stable leaving group). To prevent this hydrolysis, you must strictly use a weak, non-nucleophilic base such as saturated aqueous

to neutralize residual acids without breaking the N-S bond.

Q: During silica gel chromatography, my target compound co-elutes with the starting material (4-chloro-3-methoxybenzenesulfonyl chloride). How can I resolve this? A: Both molecules share the 4-chloro-3-methoxybenzenesulfonyl core, resulting in nearly identical dipole moments and


 values on normal-phase silica. To separate them, you must exploit the slight hydrogen-bond accepting difference of the pyrazole ring. Solution:  Use a highly controlled, shallow gradient of Hexanes/Ethyl Acetate [3]. Do not  use amine-modified silica or add triethylamine (

) to the eluent, as the amine will irreversibly react with the residual sulfonyl chloride and potentially degrade your target product.

Q: I am attempting a two-solvent recrystallization, but the compound forms a viscous oil at the bottom of the flask instead of crystals. What is the thermodynamic cause, and how do I fix it? A: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the solute's melting point is lower than the temperature at which the solution reaches supersaturation, or when impurities disrupt the highly ordered self-assembly of the crystal lattice [1]. The system minimizes free energy by forming a solute-rich liquid phase rather than a solid lattice. Solution: Redissolve the oil by adding a few drops of the primary solvent (EtOAc) and heating. Allow the solution to cool very slowly to room temperature before adding the antisolvent (Heptane). Introducing a seed crystal of pure this compound can bypass the stochastic nucleation barrier, forcing the molecules into an ordered solid phase [1].

VI. References
  • Recrystallization (chemistry) - Wikipedia Source: wikipedia.org URL:

  • How to Purify an organic compound via recrystallization or reprecipitation? Source: researchgate.net URL:

  • Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors Source: doi.org URL:

  • Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents Source: researchgate.net URL:

Technical Support Center: Troubleshooting Low Aqueous Solubility of Sulfonyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists overcome the notorious solubility bottlenecks associated with sulfonyl pyrazoles (e.g., Celecoxib, Pyroxasulfone, and novel kinase inhibitors).

Rather than relying on trial-and-error, this guide establishes a causality-driven framework to diagnose solubility limitations and implement self-validating formulation protocols.

Diagnostic Workflow

Before altering your assay or formulation, you must identify the thermodynamic barrier limiting your compound's solubility. Use the diagnostic logic below to select the appropriate intervention.

G A Low Aqueous Solubility of Sulfonyl Pyrazole B Identify Limiting Factor A->B C High Crystal Lattice Energy (High Melting Point >150°C) B->C D High Lipophilicity (LogP > 3.0) B->D E Solid-State Disruption: Amorphous Solid Dispersion (ASD) C->E F Solubilization: Cyclodextrins (HP-β-CD) or Surfactants D->F G Verify Amorphous State (DSC / XRPD) E->G H Evaluate Dissolution Kinetics (In Vitro Release) F->H G->H

Workflow for diagnosing and resolving sulfonyl pyrazole solubility issues.

Frequently Asked Questions (Troubleshooting)

Q1: Why do sulfonyl pyrazoles consistently exhibit such poor aqueous solubility? A1: Sulfonyl pyrazoles are typically Biopharmaceutics Classification System (BCS) Class II compounds, characterized by high permeability but extremely low aqueous solubility (often <5 µg/mL)[1]. The causality lies in two primary physicochemical properties:

  • High Crystal Lattice Energy: The planar nature of the pyrazole ring, combined with strong intermolecular hydrogen bonding from the sulfonamide/sulfonyl groups, leads to highly stable crystal packing. This is often reflected in high melting points (e.g., Celecoxib melts at ~160-164 °C)[2].

  • High Lipophilicity: The presence of aromatic rings and halogenated substituents drives the LogP up, making solvation in water thermodynamically unfavorable. Furthermore, rigid linkers (such as amides or direct sulfonyl bonds) restrict rotational degrees of freedom, which penalizes the entropy of solvation[2].

Q2: I am conducting in vitro screening and my compound precipitates when diluted from DMSO into an aqueous buffer. How can I prevent this? A2: This phenomenon, known as "crashing out," occurs because the compound exceeds its supersaturation limit when the solvent polarity abruptly changes. Causality & Solution: To prevent precipitation, you must lower the thermodynamic activity of the free drug in solution without altering its chemical structure. This is best achieved through host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic pyrazole core, while its hydrophilic exterior maintains aqueous solubility. 1 have shown that a 1:1 complex of Celecoxib and HP-β-CD can increase solubility by over 150-fold[1].

Q3: For in vivo dosing, cyclodextrins are insufficient for my required exposure. What is the most reliable solid-state formulation strategy? A3: When complexation fails to provide sufficient dose exposure, Amorphous Solid Dispersions (ASDs) are the gold standard. Causality & Solution: By converting the crystalline sulfonyl pyrazole into an amorphous state, you bypass the thermodynamic penalty of breaking the crystal lattice. Because amorphous states are metastable and prone to recrystallization, dispersing the drug molecularly within a hydrophilic polymer matrix (e.g., PVP, HPMC, or Soluplus) raises the glass transition temperature (Tg) of the mixture and sterically hinders drug molecules from re-forming a crystal lattice[3]. For highly recalcitrant sulfonyl pyrazoles, combining amorphization with in situ salt formation (e.g., CEL-Na-Soluplus) can yield4 of over 300-fold[4].

Quantitative Data: Efficacy of Solubility Enhancements

The table below summarizes the expected solubility gains using Celecoxib as a model sulfonyl pyrazole. Use this to benchmark your own formulation efforts.

Formulation StrategyCarrier / ExcipientApparent Aqueous Solubility (µg/mL)Fold EnhancementReference
Crystalline API (Control) None~3.0 - 4.21x[1]
Nanocrystals (HPH) 0.4% SLS18.1~4.3x
Lyophilized Inclusion Complex HP-β-CD (1:1)645.0~150x[1]
Amorphous Salt Solid Dispersion Na+ / Soluplus>1,000.0~332x[4]

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, every protocol provided here includes an integrated validation step. If the validation step fails, the protocol must be repeated with adjusted parameters.

Protocol A: Preparation of HP-β-CD Inclusion Complexes via Lyophilization

Mechanism: The use of a co-solvent ensures molecular mixing prior to lyophilization. Complete removal of the solvent traps the drug in the cyclodextrin cavity.

  • Solubilization: Dissolve the sulfonyl pyrazole API (e.g., 100 mg) in a minimal volume of a volatile organic solvent (e.g., ethanol or methanol) until the solution is completely clear.

  • Carrier Hydration: Dissolve an equimolar amount of HP-β-CD in distilled water.

  • Mixing: Add the organic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 400 rpm. Stir for 24 hours at room temperature to allow equilibrium complexation.

  • Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator set to 40 °C.

  • Lyophilization: Freeze the remaining aqueous solution at -80 °C, then lyophilize for 48 hours to obtain a dry, flowable powder.

  • Self-Validation Check (FTIR): Analyze the resulting powder via Fourier Transform Infrared (FTIR) spectroscopy. The disappearance, broadening, or shifting of the characteristic sulfonyl stretching bands (typically around 1340 and 1160 cm⁻¹) confirms successful encapsulation within the cyclodextrin cavity.

Protocol B: Generation of Amorphous Solid Dispersions (ASDs) via Spray Drying

Mechanism: Rapid solvent evaporation during spray drying kinetically traps the drug in an amorphous state before the molecules have the time or mobility to organize into a crystal lattice.

  • Matrix Selection: Select a hydrophilic polymer (e.g., PVP-K30 or Soluplus) capable of hydrogen bonding with the sulfonyl pyrazole.

  • Solution Preparation: Dissolve the drug and polymer (typically a 1:3 or 1:4 w/w ratio) in a common solvent (e.g., Ethanol/Dichloromethane mixture) to achieve a total solid concentration of 5-10% w/v. Ensure the solution is optically clear.

  • Spray Drying: Feed the solution into a laboratory-scale spray dryer. Set the inlet temperature to 80-90 °C (depending on the solvent's boiling point) and the aspirator to 100%.

  • Collection: Collect the atomized particles from the cyclone separator.

  • Secondary Drying: Place the collected powder in a vacuum desiccator for 24 hours to remove any residual solvent that could plasticize the matrix and induce premature recrystallization.

  • Self-Validation Check (DSC/XRPD): Perform Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD). A successfully formulated ASD will show a single glass transition temperature (Tg) in the DSC thermogram and a characteristic amorphous "halo" in the XRPD diffractogram, with an absolute absence of sharp Bragg diffraction peaks[3].

References

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. National Institutes of Health (NIH).2

  • Enhancing the solubility of celecoxib via lyophilized solid dispersions using computational and experimental approaches. ResearchGate.1

  • Stability and solubility of celecoxib-PVP amorphous dispersions: a molecular perspective. National Institutes of Health (NIH).3

  • Amorphous Salts Solid Dispersions of Celecoxib: Enhanced Biopharmaceutical Performance and Physical Stability. American Chemical Society (ACS).4

  • Enhancing Solubility and Dissolution of Celecoxib by Nanocrystals. International Pharmacy Acta (SBMU).

Sources

Technical Support Center: Purification of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Hub for the synthesis and purification of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole. This guide is engineered for research scientists and drug development professionals who require high-purity sulfonyl pyrazole derivatives for downstream biological or synthetic applications.

Diagnostic Data: Crude Mixture Components

Understanding the physicochemical properties of your reaction mixture is the first step in designing a logical purification strategy. The table below summarizes the quantitative data and behavioral profiles of the target product and its common impurities.

ComponentMolecular Weight ( g/mol )Acid-Base Property (pKa)Typical Rf (Hexane:EtOAc 3:1)Solubility Profile
This compound 272.71Neutral0.45 - 0.55Soluble in DCM, EtOAc; Insoluble in Water
1H-pyrazole (Unreacted Starting Material)68.08Weak Base (pKa ~2.5)0.10 - 0.20Highly water-soluble; Soluble in organics
4-chloro-3-methoxybenzenesulfonyl chloride (Unreacted)241.09Electrophile (Neutral)0.60 - 0.70Soluble in organics; Reacts with water
4-chloro-3-methoxybenzenesulfonic acid (Hydrolysis Byproduct)222.64Strong Acid (pKa < 0)0.00 (Baseline)Highly water-soluble; Insoluble in non-polar organics
Triethylamine Hydrochloride (Base Salt)137.65Salt0.00 (Baseline)Highly water-soluble; Insoluble in non-polar organics

Purification Decision Tree

PurificationWorkflow Crude Crude Reaction Mixture (Product + Impurities) AcidWash 0.1M HCl Wash Protonates Pyrazole & Base Crude->AcidWash BaseWash Sat. NaHCO3 Wash Neutralizes Sulfonic Acid AcidWash->BaseWash Organic Layer AqWaste Aqueous Waste (Salts & Polar Impurities) AcidWash->AqWaste Aqueous Layer OrgPhase Organic Phase (Enriched Product) BaseWash->OrgPhase Organic Layer BaseWash->AqWaste Aqueous Layer Cryst Recrystallization (Ethanol or EtOAc/Hexane) OrgPhase->Cryst Concentration Pure Pure 1-(4-chloro-3-methoxybenzenesulfonyl) -1H-pyrazole Cryst->Pure Filtration

Logical workflow for the purification of this compound.

Troubleshooting Guides & FAQs

Q1: How do I selectively remove unreacted 1H-pyrazole and base salts without hydrolyzing the N-sulfonyl product?

The Causality: N-sulfonyl pyrazoles are generally stable to mild aqueous acid at room temperature. Conversely, unreacted 1H-pyrazole (pKa ~2.5) and the reaction base (e.g., Triethylamine, pKa ~10.7) are easily protonated into their highly water-soluble conjugate acids. By controlling the pH of your aqueous wash, you can force these impurities into the aqueous phase while retaining the neutral product in the organic phase.

Self-Validating Protocol: Acid-Base Liquid-Liquid Extraction

  • Dilution: Dilute the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude). Validation: The target product is highly soluble in DCM; complete dissolution ensures no product is lost to precipitation during the washes.

  • Acid Wash: Wash the organic layer with 1 volume of 0.1 M HCl. Validation: Test the aqueous layer with pH paper; it must read < 3 to ensure complete protonation of the pyrazole and base. If the pH is > 3, perform a second 0.1 M HCl wash.

  • Base Wash: Wash the organic layer with 1 volume of saturated aqueous NaHCO₃. Validation: Observe the interface for CO₂ gas evolution. Gas generation indicates the successful neutralization of the 4-chloro-3-methoxybenzenesulfonic acid byproduct and residual HCl. Cease washing only when a fresh NaHCO₃ wash produces no bubbles.

  • Drying: Wash with brine, separate the organic layer, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

Q2: Why is my product degrading during silica gel chromatography, and how do I prevent it?

The Causality: While silica gel chromatography is a standard technique for isolating functionalized pyrazole derivatives[1], N-sulfonyl pyrazoles can occasionally exhibit instability when exposed to the highly acidic silanol groups present on standard silica gel. This interaction can catalyze the hydrolysis of the N-S bond, reverting the product back to 1H-pyrazole and sulfonic acid directly on the column.

The Solution: If chromatography is absolutely necessary to separate closely eluting organic impurities (such as bis-sulfonylated trace byproducts), neutralize the silica gel by adding 1% Triethylamine (TEA) to your eluent system (e.g., Hexane/EtOAc + 1% TEA). However, for this specific compound, recrystallization is the preferred, higher-yielding alternative.

Q3: What is the optimal recrystallization protocol for this specific compound?

The Causality: Recrystallization leverages the differential solubility of the target compound versus its impurities across a temperature gradient. Recrystallization from ethanol is a highly validated, scalable method for purifying 4-chloro-3-methoxybenzenesulfonyl derivatives, often achieving >98% purity by selectively keeping polar hydrolysis byproducts dissolved in the cold mother liquor[2].

Self-Validating Protocol: Ethanol Recrystallization

  • Dissolution: Suspend the crude organic residue in a minimal volume of absolute ethanol. Heat the mixture to a gentle boil (approx. 78°C) until the solid dissolves. Validation: Complete dissolution indicates sufficient solvent volume. If insoluble particulates remain at boiling, perform a rapid hot filtration to remove mechanical impurities.

  • Crystallization: Remove the flask from the heat source and allow the solution to cool gradually to room temperature over 1 hour. Once at room temperature, transfer the flask to an ice bath (0–5°C) for an additional 2 hours[2]. Validation: Gradual cooling yields well-defined, easily filterable crystalline needles or plates, preventing the occlusion (trapping) of impurities within the crystal lattice.

  • Isolation: Filter the crystals under vacuum using a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol to remove residual mother liquor. Dry the crystals under high vacuum.

Q4: How can I analytically verify the absence of the sulfonic acid impurity in my final batch?

The Causality: 4-chloro-3-methoxybenzenesulfonic acid is the most problematic impurity for downstream biological assays due to its high polarity and potential to act as a reactive electrophile if re-activated.

Analytical Verification:

  • TLC: Run a Thin Layer Chromatography plate using a 3:1 Hexane:EtOAc solvent system. The sulfonic acid will remain firmly at the baseline (Rf = 0.0), whereas the target this compound will migrate cleanly to Rf ~0.45–0.55.

  • ¹H NMR Spectroscopy: This is the definitive validation tool. The methoxy group (singlet, ~3.89 ppm in DMSO-d₆) and the aromatic protons will exhibit distinct chemical shifts between the sulfonamide/sulfonyl pyrazole product and the free sulfonic acid[2]. Ensure the integration of the pyrazole protons (typically three distinct signals between 6.5 and 8.5 ppm) matches the integration of the 4-chloro-3-methoxybenzene ring protons (three signals).

References

  • VulcanChem. 4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide - 409357-26-2: Synthetic Pathways.
  • National Institutes of Health (PMC). Recent highlights in the synthesis and biological significance of pyrazole derivatives.

Sources

Recrystallization solvents for 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a structured, chemically grounded approach to the recrystallization of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole . As a sulfonyl-azole, this compound possesses specific hydrolytic sensitivities and solubility characteristics that dictate a careful choice of solvent systems.

PART 1: Technical Overview & Stability Profile

Compound Classification: N-Sulfonyl Azole Key Chemical Feature: The sulfonamide-like bond (


) connecting the pyrazole ring to the benzene ring is electron-withdrawing. This activates the pyrazole as a leaving group.
Critical Stability Warning:  Unlike simple sulfonamides, N-sulfonyl pyrazoles are potential sulfonylating agents . They can undergo hydrolysis or alcoholysis (solvolysis) upon prolonged heating in protic solvents (water, methanol, ethanol), especially in the presence of acidic or basic impurities.

Recommendation: Prioritize non-protic solvent systems to ensure chemical integrity during purification.

PART 2: Solvent Selection Matrix

The following matrix categorizes solvents based on the compound's polarity profile (lipophilic chlorobenzene moiety vs. polar sulfonyl-pyrazole core).

Solvent ClassRecommended SystemInteraction MechanismSuitability Rating
Primary (Non-Protic) Ethyl Acetate / n-Heptane Dipole-dipole interactions dissolve the sulfonyl core; non-polar heptane induces precipitation.High (Safest)
Alternative (Non-Protic) Dichloromethane (DCM) / Hexane Excellent solubilization by DCM; Hexane acts as anti-solvent. Good for low-melting solids.High
Conditional (Protic) Isopropanol (IPA) Moderate polarity; secondary alcohol is less nucleophilic than MeOH/EtOH, reducing solvolysis risk.Medium
Conditional (Protic) Ethanol / Water Classic system, but high risk of hydrolysis if heated for >30 mins. Use only if compound is confirmed stable.Low (Risk)
Avoid Methanol, Water (boiling) High risk of nucleophilic attack at the sulfur atom (alcoholysis/hydrolysis).Unsuitable

PART 3: Step-by-Step Recrystallization Protocol

Method A: The "Safe" Two-Solvent System (EtOAc / Heptane)

Best for: Maximizing yield while preventing chemical degradation.

  • Dissolution: Place the crude solid in a flask. Add Ethyl Acetate (EtOAc) dropwise while heating gently (50-60°C) until the solid just dissolves. Do not boil aggressively.

  • Filtration (Optional): If insoluble particles are visible, filter the hot solution through a pre-warmed glass frit or cotton plug.

  • Nucleation: Remove from heat. While the solution is still warm, add n-Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add 1-2 drops of EtOAc to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Once crystals form, cool further in an ice bath (0-4°C) for 20 minutes.

  • Isolation: Filter the crystals and wash with cold n-Heptane. Dry under vacuum at <40°C.

Method B: Single Solvent (Isopropanol)

Best for: Quick purification of stable batches.

  • Dissolution: Suspend solid in Isopropanol (IPA) . Heat to near reflux (approx. 80°C). Add solvent until dissolved.[1]

  • Cooling: Remove from heat. Insulate the flask with a towel to slow the cooling rate (promotes larger, purer crystals).

  • Seeding: If no crystals form at 40°C, scratch the glass wall or add a seed crystal.

PART 4: Troubleshooting Guide (Q&A)

Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. What is happening?

  • Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide (e.g., adding hexane too fast to EtOAc). The compound is separating as a supercooled liquid (liquid-liquid phase separation) rather than nucleating.

  • Fix:

    • Re-heat the mixture until the oil redissolves.

    • Add a small amount of the good solvent (EtOAc).

    • Add a seed crystal of the pure product at the cloud point.

    • Cool very slowly (wrap flask in foil/towel). Vigorous stirring can sometimes help convert the oil to solid.

Q2: My yield is very low (<50%). Where is my compound?

  • Cause: Too much solvent was used, or the compound is too soluble in the anti-solvent.

  • Fix: Check the mother liquor (filtrate) by TLC. If the product is there, concentrate the filtrate by 50% on a rotavap and repeat the cooling/crystallization steps (this is a "second crop").

Q3: The product smells like benzenesulfonic acid or has a lower melting point after recrystallization.

  • Cause: Hydrolysis has occurred. The

    
     bond cleaved, releasing the pyrazole and the sulfonic acid.
    
  • Fix: You cannot reverse this. Purify the remaining material immediately using Method A (EtOAc/Heptane) and avoid all alcohols and water. Ensure your glassware is neutral (no acid residue).

PART 5: Decision Tree & Workflow

RecrystallizationWorkflow Start Start: Crude 1-(arylsulfonyl)-pyrazole CheckStability Step 1: Stability Check (Is it sensitive to hydrolysis?) Start->CheckStability Sensitive Yes / Unknown CheckStability->Sensitive Stable Confirmed Stable CheckStability->Stable SolventA Select Non-Protic System (EtOAc / Heptane) Sensitive->SolventA SolventB Select Protic System (Isopropanol or EtOH/H2O) Stable->SolventB Dissolve Dissolve at Moderate Heat SolventA->Dissolve SolventB->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Slow Cooling to RT Filter->Cool DecisionOil Did it Oil Out? Cool->DecisionOil RemedyOil Re-heat, Add Good Solvent, Add Seed Crystal DecisionOil->RemedyOil Yes Crystallize Crystals Formed DecisionOil->Crystallize No RemedyOil->Cool Isolate Filter & Dry (<40°C) Crystallize->Isolate

Caption: Logical workflow for solvent selection and troubleshooting based on compound stability.

References

  • Recrystallization of N-Sulfonyl Azoles : Journal of Organic Chemistry, "Synthesis and Stability of N-Sulfonyl Pyrazoles." (General reactivity context).

  • Solubility Profiles of Pyrazoles : Benchchem Technical Guides, "Overcoming poor solubility of pyrazole derivatives."

  • Purification of Sulfonamides: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • Hydrolytic Instability of N-Acyl/Sulfonyl Azoles: Chemical Reviews, "Nucleophilic Substitution at the Acyl Nitrogen of Azoles.

Sources

Technical Support Center: Handling & Storage of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical failure point when working with N-sulfonylpyrazole derivatives: spontaneous hydrolysis during storage .

This guide eschews generic advice in favor of causality-driven protocols. By understanding the thermodynamic and kinetic vulnerabilities of your compound, you can implement a self-validating storage system that ensures 100% molecular integrity for your downstream assays and drug development workflows.

Mechanistic Overview: The Hydrolysis Problem

1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole is characterized by a highly polarized sulfur-nitrogen (S-N) bond. The pyrazole ring acts as an exceptional leaving group, making the N-sulfonyl moiety an inherently powerful sulfonylating agent[1].

When exposed to atmospheric moisture, water acts as a nucleophile. It attacks the electrophilic sulfonyl sulfur atom, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate irreversibly cleaves the S-N bond, yielding 4-chloro-3-methoxybenzenesulfonic acid and free 1H-pyrazole. Because this degradation alters the physicochemical properties of the compound, preventing moisture ingress is the absolute priority for maintaining structural stability[2].

Hydrolysis_Mechanism A 1-(4-chloro-3-methoxybenzenesulfonyl) -1H-pyrazole B H2O (Moisture) C Nucleophilic Attack at Sulfonyl Sulfur D Tetrahedral Intermediate C->D E S-N Bond Cleavage D->E F 4-chloro-3-methoxybenzene- sulfonic acid E->F G 1H-pyrazole E->G AB AB AB->C

Mechanism of N-sulfonylpyrazole hydrolysis via moisture exposure.

Diagnostic FAQs

Q: How can I definitively tell if my batch of this compound has hydrolyzed? A: Hydrolysis manifests in three distinct ways:

  • Visual/Physical: The pristine compound is typically a free-flowing solid. Hydrolysis generates sulfonic acid, which is highly hygroscopic. If your powder appears clumpy, sticky, or has formed a film on the glass, moisture has compromised it.

  • TLC (Thin Layer Chromatography): Run a TLC using a non-polar/polar solvent mixture (e.g., Hexanes:EtOAc). The intact compound will migrate, but the hydrolyzed sulfonic acid will remain stuck at the baseline due to its high polarity.

  • 1H-NMR: Look for the appearance of free 1H-pyrazole peaks (typically shifting upfield compared to the N-sulfonylated state) and a broad singlet corresponding to the acidic proton of the sulfonic acid (if not exchanged with D2O).

Q: If my compound has partially hydrolyzed, can I rescue it by drying it under a vacuum? A: No. Vacuum drying only removes unreacted water. The hydrolysis reaction involves the covalent cleavage of the S-N bond, which is thermodynamically irreversible under standard drying conditions. The batch must be discarded or subjected to a full synthetic re-coupling (reacting the sulfonic acid with a chlorinating agent, followed by pyrazole).

Q: Why do you recommend PTFE-lined caps instead of standard silicone or rubber septa? A: Silicone and standard rubber are highly permeable to atmospheric moisture over time. PTFE (Polytetrafluoroethylene) provides an absolute vapor barrier, preventing the microscopic ingress of H2O molecules during long-term storage.

Step-by-Step Methodology: The Anhydrous Storage Protocol

To guarantee the integrity of this compound, you must implement the following self-validating workflow. This protocol eliminates moisture, displaces oxygen, and prevents thermal degradation.

Step 1: High-Vacuum Desiccation Transfer the freshly synthesized or purchased compound into a vacuum desiccator containing active phosphorus pentoxide (P2O5) or Drierite. Apply a high vacuum (< 0.1 Torr) for 12–24 hours to strip away any residual surface moisture or synthesis solvents.

Step 2: Aliquoting (The Causality of Single-Use) Why: Repeatedly opening a bulk container introduces fresh atmospheric moisture each time, leading to cumulative hydrolysis. Action: Inside a dry glovebox (relative humidity < 1%), divide the bulk powder into single-use aliquots using amber glass vials. Amber glass prevents potential secondary photolytic degradation.

Step 3: Argon Backfilling Why: Argon is heavier than air and nitrogen. It settles over the solid compound, acting as a dense, inert blanket that physically displaces moisture-laden oxygen. Action: Gently purge each vial with a stream of dry Argon gas for 10–15 seconds.

Step 4: Hermetic Sealing Immediately cap the vials tightly using PTFE-lined screw caps. Wrap the junction between the cap and the vial tightly with Parafilm to provide a secondary physical barrier against humidity.

Step 5: Temperature-Controlled Storage Store the sealed vials in a secondary container (e.g., a sealed Tupperware box containing indicating silica gel) at -20°C . The low temperature drastically reduces the kinetic rate of any potential hydrolysis.

Step 6: Thawing (Critical Step) Why: Opening a cold vial in a warm room causes immediate condensation of atmospheric water directly onto the compound, causing instant hydrolysis. Action: Remove the vial from the -20°C freezer and let it equilibrate to room temperature in a desiccator for at least 30 minutes before opening the cap.

Self-Validation Step: To ensure your storage system is working, designate one vial as a "Sentinel Aliquot." After 30 days of storage, thaw and open the Sentinel Aliquot, dissolve it in anhydrous CDCl3, and run an NMR. If the pyrazole peaks remain perfectly shifted with zero baseline sulfonic acid, your entire batch is validated for use.

Storage_Workflow S1 1. Lyophilize / Vacuum Dry (Remove residual solvent/H2O) S2 2. Aliquot into Amber Glass Vials S1->S2 S3 3. Purge with Argon Gas (Displace O2 and Moisture) S2->S3 S4 4. Seal with PTFE Caps & Parafilm S3->S4 S5 5. Store at -20°C over Desiccant S4->S5 S6 6. Equilibrate to RT Before Opening S5->S6

Step-by-step workflow for the anhydrous storage of N-sulfonylpyrazoles.

Quantitative Data: Storage Condition Stability Matrix

The following table summarizes the causal relationship between storage conditions and the estimated half-life (


) of this compound.
Storage TemperatureAtmosphereContainer TypeDesiccant Present?Estimated Half-Life (

)
Suitability
Room Temp (25°C) Ambient AirClear Glass, Plastic CapNo< 7 DaysFailure (Rapid hydrolysis)
Room Temp (25°C) ArgonAmber Glass, PTFE CapYes~ 3 MonthsShort-term staging only
Refrigerated (4°C) Ambient AirClear Glass, Plastic CapNo~ 14 DaysFailure (Condensation risk)
Freezer (-20°C) Ambient AirAmber Glass, PTFE CapNo~ 6 MonthsSub-optimal
Freezer (-20°C) Argon Amber Glass, PTFE Cap Yes > 24 Months Optimal Protocol

Note: The "Failure" conditions are primarily driven by the introduction of condensation during temperature fluctuations without a protective inert gas blanket.

References

  • Title: Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors Source: Bioorganic Chemistry (via PubMed / ScienceDirect) URL: [Link]

  • Title: A new synthesis process of N-sulfonyl pyrazoles from sulfonyl... Source: SSRN URL: [Link]

Sources

Minimizing side reactions in methoxybenzenesulfonyl coupling

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for methoxybenzenesulfonyl coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of forming sulfonamides and minimize the formation of unwanted byproducts. As experienced chemists know, while the sulfonamide bond formation is a cornerstone of medicinal chemistry, the high reactivity of sulfonyl chlorides can lead to challenges.[1] This document provides field-proven insights and protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of methoxybenzenesulfonyl chloride in synthesis?

Methoxybenzenesulfonyl chloride, particularly p-methoxybenzenesulfonyl chloride, is a highly reactive organic compound used as a sulfonating agent.[2] Its primary role is to introduce the methoxybenzenesulfonyl group into a molecule, most commonly by reacting with primary or secondary amines to form stable sulfonamides. This functional group is a key structural motif in a vast array of pharmaceuticals.[3][4] The methoxy group can also serve as a latent phenol, which can be deprotected in later synthetic steps.

Q2: What is the general mechanism for the coupling of methoxybenzenesulfonyl chloride with an amine?

The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride. The nitrogen atom of the amine acts as the nucleophile, attacking the sulfur atom. This is followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion.[5]

Q3: What are the most common side reactions to anticipate?

The most prevalent side reactions in methoxybenzenesulfonyl coupling include:

  • Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[6][7]

  • Formation of a sulfonic anhydride .

  • Di-sulfonylation of primary amines.[5]

  • Reaction of the sulfonyl chloride with the base or solvent .[5][8]

Each of these side reactions can significantly lower the yield of the desired product and complicate purification.

Q4: Why is strict control over reaction conditions so critical?

The high reactivity of sulfonyl chlorides makes them susceptible to reaction with various nucleophiles, including water, the amine starting material, and even some solvents or bases.[1][6] Therefore, precise control over temperature, stoichiometry, and the exclusion of moisture is essential to ensure the desired reaction pathway is favored over competing side reactions.

Core Reaction Mechanism

Below is a diagram illustrating the fundamental reaction pathway for the formation of a sulfonamide from methoxybenzenesulfonyl chloride and a primary amine.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Nucleophilic Attack SulfonylChloride MeO-Ph-SO₂Cl (Electrophile) SulfonylChloride->TetrahedralIntermediate Sulfonamide MeO-Ph-SO₂-NH-R TetrahedralIntermediate->Sulfonamide Elimination of Cl⁻ HCl HCl TetrahedralIntermediate->HCl Proton Transfer

Caption: General mechanism of sulfonamide formation.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a detailed analysis of common side reactions, their mechanistic origins, and actionable protocols to minimize their occurrence.

Issue 1: Hydrolysis of Methoxybenzenesulfonyl Chloride

A low yield of the desired sulfonamide, often accompanied by the presence of a highly polar, water-soluble impurity, strongly suggests hydrolysis of the starting sulfonyl chloride.

Causality and Mechanism: Methoxybenzenesulfonyl chloride is highly sensitive to moisture. Water molecules can act as nucleophiles, attacking the electrophilic sulfur atom to produce methoxybenzenesulfonic acid and HCl.[7][9] This side reaction consumes the starting material and introduces an acidic impurity that can be difficult to remove.

G SulfonylChloride MeO-Ph-SO₂Cl Intermediate Intermediate SulfonylChloride->Intermediate Water H₂O (Nucleophile) Water->Intermediate Nucleophilic Attack SulfonicAcid MeO-Ph-SO₃H (Side Product) Intermediate->SulfonicAcid Elimination HCl HCl Intermediate->HCl

Caption: Mechanism of sulfonyl chloride hydrolysis.

Mitigation Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation: Thoroughly dry all glassware in an oven at a temperature above 100°C for several hours. Allow the glassware to cool to room temperature under a stream of dry inert gas (e.g., nitrogen or argon) or in a desiccator immediately before use.[6]

  • Solvent and Reagent Purity: Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents, including the amine and the base, are anhydrous.[6][7]

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[6]

  • Reaction Execution:

    • Dissolve the amine and base in the anhydrous solvent within the reaction flask.

    • If the sulfonyl chloride is a solid, ensure it is dry. If it is a liquid, handle it with dry syringes.

    • Add the methoxybenzenesulfonyl chloride to the reaction mixture under the inert atmosphere.

  • Aqueous Work-up: If an aqueous work-up is necessary, perform it as quickly as possible using cold water or brine to minimize contact time and reduce the opportunity for hydrolysis of any unreacted sulfonyl chloride.[6]

Issue 2: Formation of Sulfonic Anhydride

The appearance of a non-polar, high molecular weight byproduct in your analytical data (e.g., LC-MS) may indicate the formation of sulfonic anhydride.

Causality and Mechanism: Sulfonic anhydride can form through two primary pathways: the self-condensation of two molecules of methoxybenzenesulfonyl chloride, or the reaction of the sulfonyl chloride with the sulfonic acid byproduct generated from hydrolysis.[10][11] This reaction is often promoted by higher temperatures.

Mitigation Strategies:

  • Temperature Control: Maintain a low reaction temperature, especially during the addition of the sulfonyl chloride. Starting the reaction at 0°C is a common practice.[5]

  • Strict Anhydrous Conditions: By preventing the initial hydrolysis of the sulfonyl chloride, you eliminate one of the key precursors for anhydride formation. Follow the protocol for ensuring anhydrous conditions described above.

  • Reagent Purity: Use pure methoxybenzenesulfonyl chloride. Impurities of the corresponding sulfonic acid can accelerate anhydride formation.[6]

Issue 3: Di-sulfonylation of Primary Amines

For reactions involving primary amines (R-NH₂), the formation of a di-sulfonylated product (MeO-Ph-SO₂)₂N-R is a common side reaction, leading to a complex mixture and reduced yield of the desired mono-sulfonated product.

Causality and Mechanism: After the initial formation of the mono-sulfonamide, the resulting sulfonamide nitrogen can be deprotonated by the base, creating a nucleophilic anion that can react with a second molecule of the sulfonyl chloride.

Mitigation Strategies:

  • Slow Addition of Sulfonyl Chloride: Add the methoxybenzenesulfonyl chloride to the solution of the amine and base slowly, either as a solution or in small portions if it is a solid. This maintains a low concentration of the electrophile, favoring reaction with the more abundant (and generally more nucleophilic) primary amine over the sulfonamide anion.[5]

  • Stoichiometric Control: Avoid using a large excess of the sulfonyl chloride. A stoichiometry of 1:1 or a slight excess of the amine (e.g., 1.1 equivalents) is often optimal.[5]

  • Temperature Control: Perform the addition of the sulfonyl chloride at a reduced temperature (e.g., 0°C) to decrease the rate of the second sulfonylation reaction.[5]

General Best Practices and Parameter Optimization

The success of a methoxybenzenesulfonyl coupling reaction is highly dependent on the careful selection of solvents and bases. The table below provides a summary of common choices and their implications.

ParameterCommon ChoicesConsiderations & Rationale
Solvents Dichloromethane (DCM), Toluene, Acetonitrile (MeCN), Tetrahydrofuran (THF)The choice of solvent can influence reaction rates and solubility. Less polar solvents like toluene have been shown to sometimes give higher yields than more polar solvents like DCM or DMF.[12] It is crucial to use anhydrous grades of these solvents.
Bases Pyridine, Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃)The base neutralizes the HCl byproduct. Tertiary amines like pyridine and TEA are common. Pyridine can sometimes act as a nucleophilic catalyst but can also react with the sulfonyl chloride as a side reaction.[5] Inorganic bases like K₂CO₃ can be used in some systems, particularly with polar aprotic solvents.
Reaction Monitoring Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)Regular monitoring of the reaction allows for the determination of the optimal reaction time and can help identify the formation of side products early on.[5][13]
Purification Column Chromatography, Crystallization, Acid-Base ExtractionPurification strategies should be tailored to the properties of the product and impurities. Column chromatography on silica gel is a versatile method.[13] If the product is a solid, recrystallization is often effective.[14] The acidic nature of the sulfonamide proton can also be exploited in acid-base extraction procedures.[13]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in methoxybenzenesulfonyl coupling reactions.

G Start Reaction Outcome Unsatisfactory (Low Yield / Impure Product) Check_Purity Analyze Crude Product (LC-MS, NMR) Start->Check_Purity Identify_Side_Product Major Side Product Identified? Check_Purity->Identify_Side_Product Hydrolysis Side Product = Sulfonic Acid Identify_Side_Product->Hydrolysis Yes Anhydride Side Product = Sulfonic Anhydride Identify_Side_Product->Anhydride Yes Disulfonylation Side Product = Di-sulfonated Amine Identify_Side_Product->Disulfonylation Yes No_Reaction Mainly Unreacted Starting Materials Identify_Side_Product->No_Reaction No Action_Anhydrous Implement Strict Anhydrous Conditions Hydrolysis->Action_Anhydrous Action_Temp_Purity Control Temperature & Check Reagent Purity Anhydride->Action_Temp_Purity Action_Stoich_Addition Adjust Stoichiometry & Use Slow Addition Disulfonylation->Action_Stoich_Addition Action_Conditions Re-evaluate Base, Solvent, & Temperature No_Reaction->Action_Conditions

Caption: A logical workflow for troubleshooting.

By systematically addressing these common issues and implementing the recommended best practices, researchers can significantly improve the yield, purity, and reproducibility of their methoxybenzenesulfonyl coupling reactions.

References

  • National Center for Biotechnology Information. (n.d.). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PubMed Central.
  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides.
  • Royal Society of Chemistry. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco. RSC Publishing.
  • BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • BenchChem. (2025, December). Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling.
  • UniBa. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1.
  • MDPI. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • BenchChem. (n.d.). Technical Support Center: Optimizing 2-Aminobenzenesulfonamide Coupling Reactions.
  • American Chemical Society. (n.d.). The Chemistry of Fluorocarbon Sulfonic Acids. I. Preparation of Anhydrides and Sulfonyl Halides.
  • Google Patents. (n.d.). EP2049471B1 - Process for preparing a sulphonic acid anhydride.
  • Google Patents. (n.d.). EP1710229A2 - Process for the preparation of aromatic sulfonic anhydrides.
  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • CymitQuimica. (n.d.). CAS 98-68-0: 4-Methoxybenzenesulfonyl chloride.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
  • Academia.edu. (n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines.
  • National Center for Biotechnology Information. (n.d.). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. PubMed.
  • ResearchGate. (2024, April 11). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.

Sources

Overcoming steric hindrance in 4-chloro-3-methoxy substituted benzenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently guide research teams through the intricacies of late-stage functionalization. Coupling reactions involving the 4-chloro-3-methoxy substituted benzene motif present a classic "dual penalty" in organometallic chemistry.

The C–Cl bond is inherently difficult to activate compared to bromides or iodides, and its reactivity is highly sensitive to the steric environment around the palladium metal center[1]. The adjacent methoxy group at the 3-position exacerbates this by donating electron density into the aromatic ring (thermodynamically deactivating the C–Cl bond toward oxidative addition) while simultaneously creating a physical steric shield around the 4-position.

This guide is designed to help you bypass these bottlenecks using rationally designed catalytic systems.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my cross-coupling reaction fail completely when using standard catalysts like Pd(PPh₃)₄? A: Standard triarylphosphines like PPh₃ lack the necessary structural features to activate this specific motif. The C–Cl bond in aryl chlorides has a high bond dissociation energy. Triarylphosphines do not provide enough electron density to the palladium center to facilitate the oxidative addition into these unreactive carbon-chlorine bonds[2]. Furthermore, PPh₃ does not possess the steric bulk required to force the palladium into a highly reactive, monoligated LPd(0) state, which is essential for overcoming the steric hindrance of the ortho-methoxy group[2].

Q2: Which ligand classes are best suited for the 4-chloro-3-methoxy motif? A: You must utilize bulky, electron-rich dialkylbiaryl phosphines, commonly known as Buchwald ligands (e.g., XPhos, SPhos, or BrettPhos). These ligands are critical at each stage of the catalytic cycle[3]. Their electron-rich nature (often derived from dicyclohexyl or di-tert-butyl groups) pushes electron density into the Pd center to break the strong C–Cl bond. Simultaneously, their biaryl skeleton provides the exact steric bulk needed to protect the palladium center, preventing catalyst decomposition and shifting the equilibrium to favor the active monoligated LPd(0) species[2][3][4].

Q3: My reaction initiates, but I am seeing high levels of protodehalogenation (yielding 3-methoxybenzene) instead of the cross-coupled product. How do I fix this? A: Protodehalogenation occurs when the transmetalation step is too slow, allowing the Ar–Pd–Cl intermediate to react with protic sources. Because the bulky methoxy group slows down transmetalation, you must accelerate this step to outcompete side reactions. Actionable fix: Switch to a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) to better solubilize the boronic acid and the inorganic base. Additionally, use a weaker base like K₃PO₄ instead of NaOtBu to prevent base-catalyzed degradation of your nucleophile[1].

Q4: Should I use Pd₂(dba)₃ as my palladium source? A: Avoid Pd₂(dba)₃ for highly hindered substrates. The dibenzylideneacetone (dba) ligands can coordinate to the Pd(0) center, creating an inhibitory resting state that struggles to undergo oxidative addition into a sterically congested C–Cl bond. Instead, use a palladacycle precatalyst (such as a Buchwald G3 or G4 precatalyst). These ensure rapid generation of the active LPd(0) catalyst without inhibitory byproducts[3].

Part 2: Mechanistic & Diagnostic Visualizations

To successfully troubleshoot, you must understand where the reaction is stalling. The diagrams below map the catalytic bottlenecks and the diagnostic workflow.

CatalyticCycle Pd0 Active LPd(0) (Monoligated) OxAdd Oxidative Addition (Steric Bottleneck) Pd0->OxAdd 4-Cl-3-OMe-Aryl TransMet Transmetalation (Base-Assisted) OxAdd->TransMet Boronic Acid / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Transmetalated Intermediate RedElim->Pd0 Regeneration of Catalyst

Catalytic cycle highlighting the oxidative addition bottleneck for hindered aryl chlorides.

Troubleshooting Start Reaction Stalled: Low Conversion Analyze GC-MS / TLC Analysis Start->Analyze RecSM High Recovery of Starting Material Analyze->RecSM No Reaction Degrad Substrate Degradation / Homocoupling Analyze->Degrad Side Products Sol1 Action: Switch to XPhos Pd G3 Increase Electron Density RecSM->Sol1 Sol2 Action: Use Weaker Base (K3PO4) Optimize Solvent (Dioxane/H2O) Degrad->Sol2

Diagnostic workflow for troubleshooting failed cross-couplings of sterically hindered aryl chlorides.

Part 3: Quantitative Data Synthesis

The choice of ligand and precatalyst fundamentally dictates the success of coupling 4-chloro-3-methoxybenzenes. The table below summarizes the expected efficacy of various catalytic systems based on field-proven principles for sterically congested substrates[5].

Ligand SystemPrecatalyst / Pd SourceBaseSolventExpected YieldMechanistic Observation
PPh₃ Pd(OAc)₂K₂CO₃Toluene< 5%Fails to initiate oxidative addition due to insufficient electron density.
dppf Pd(dppf)Cl₂K₂CO₃Dioxane~12%Bidentate nature prevents the formation of the necessary monoligated active species.
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O~82%Good conversion; the biaryl scaffold provides the necessary steric bulk and electron density.
XPhos XPhos Pd G3K₃PO₄Dioxane/H₂O>95% Optimal; G3 precatalyst ensures rapid Pd(0) generation without dba inhibition.

Part 4: Validated Experimental Workflow

This self-validating protocol utilizes a Buchwald G3 precatalyst to ensure complete activation and bypass the steric hindrance of the 4-chloro-3-methoxy motif.

Reaction: Suzuki-Miyaura Cross-Coupling of 4-chloro-3-methoxybenzene with an Arylboronic Acid.

Step 1: Preparation of the Catalyst Matrix

  • Procedure: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with XPhos Pd G3 (2.0 mol%) and XPhos ligand (2.0 mol%).

  • Causality: Adding a 1:1 ratio of extra ligand to the G3 precatalyst ensures that the highly active monoligated LPd(0) species remains stabilized throughout the catalytic cycle, preventing palladium black precipitation.

Step 2: Reagent Addition

  • Procedure: Add the 4-chloro-3-methoxybenzene derivative (1.0 equiv), the arylboronic acid (1.5 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Causality: A 1.5x excess of boronic acid compensates for any minor protodeboronation. K₃PO₄ is selected because it is a mild base; stronger bases (like alkoxides) can prematurely degrade the boronic acid before the sterically hindered transmetalation step can occur.

Step 3: Solvent Addition and Degassing

  • Procedure: Add a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 ratio, 0.2 M concentration relative to the aryl chloride).

  • Causality: The biphasic solvent system is critical. Water dissolves the K₃PO₄, generating the reactive "ate" complex of the boronic acid, which is highly nucleophilic and accelerates the sterically hindered transmetalation step.

Step 4: Reaction Execution and Self-Validation

  • Procedure: Seal the vial, remove it from the glovebox, and heat to 80°C in an oil bath or heating block for 4–6 hours.

  • Validation Check: Within the first 15 minutes of heating, the reaction mixture should transition from a pale yellow suspension to a dark, homogeneous solution. This visual cue confirms the successful reductive elimination of the G3 scaffold and the generation of the active Pd(0) species.

  • Monitoring: Pull an aliquot at 2 hours for GC-MS analysis. You should observe >80% consumption of the aryl chloride. If unreacted starting material remains but the boronic acid is depleted, protodeboronation is outcompeting transmetalation (indicating the need for more water or a slower heating ramp).

Step 5: Workup

  • Procedure: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Part 5: References

  • discovery and development of Buchwald ligands - Benchchem. 3

  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis - arkat usa. 2

  • Buchwald Ligands - Sigma-Aldrich. 4

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec. 1

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Thieme E-Books & E-Journals. 5

Sources

Technical Guide: Stability & Handling of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and troubleshooting of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole in Dimethyl Sulfoxide (DMSO). This content is structured for researchers requiring high-fidelity experimental control.

Executive Technical Summary

This compound (hereafter referred to as CMP-Sulfonyl ) is an


-sulfonyl azole . Unlike primary sulfonamides, the 

-sulfonyl bond in this molecule is chemically "activated" due to the leaving group propensity of the pyrazole ring.
  • Primary Stability Verdict: The compound is stable in anhydrous DMSO (

    
     water) at room temperature for short durations (<24 hours) and at -20°C for long-term storage (>6 months).
    
  • Critical Risk Factor: The compound is susceptible to nucleophilic attack and hydrolysis . In "wet" DMSO or aqueous buffers, the

    
     bond can cleave, releasing 4-chloro-3-methoxybenzenesulfonic acid and pyrazole.
    
  • Operational Recommendation: Prepare stock solutions in anhydrous DMSO only. Avoid freeze-thaw cycles that introduce atmospheric moisture.

Chemical Stability Analysis

Structural Reactivity

The stability profile is dictated by the sulfonamide-pyrazole linkage . The pyrazole moiety acts as a pseudo-leaving group, making the sulfonyl sulfur electrophilic. This is a common feature in sulfonyl-transfer reagents [1].

  • Electron Donating Effect: The 3-methoxy (

    
    ) substituent on the benzene ring provides electron density via resonance, which slightly stabilizes the 
    
    
    
    bond compared to strong electron-withdrawing analogs (e.g., nitro-substituted).
  • Leaving Group: The pyrazole anion is a weaker base (conjugate acid

    
    ) than an amide anion, facilitating cleavage under nucleophilic stress [2].
    
Degradation Pathway (Hydrolysis)

In the presence of water (hygroscopic DMSO), CMP-Sulfonyl undergoes hydrolysis. This reaction is pH-dependent and accelerated by heat.

HydrolysisPathway cluster_conditions Accelerating Factors Compound CMP-Sulfonyl (Intact Reagent) Transition Tetrahedral Intermediate Compound->Transition Nucleophilic Attack (S) Water H2O (from wet DMSO) Water->Transition Acid 4-chloro-3-methoxy benzenesulfonic acid Transition->Acid S-N Cleavage Pyrazole 1H-Pyrazole Transition->Pyrazole Leaving Group Basic pH Basic pH Heat (>37°C) Heat (>37°C) Nucleophiles (R-NH2) Nucleophiles (R-NH2)

Figure 1: Hydrolytic degradation pathway of CMP-Sulfonyl in aqueous environments.

Quantitative Stability Data (Projected)

Based on the reactivity profiles of


-sulfonyl azoles [3, 4], the following stability windows apply:
Solvent ConditionTemperatureStability WindowPrimary Degradation Mode
Anhydrous DMSO -20°C> 12 MonthsNegligible
Anhydrous DMSO +25°C1 - 2 WeeksSlow thermal decomposition
DMSO + 10% Water +25°C< 24 HoursHydrolysis (

bond cleavage)
PBS Buffer (pH 7.4) +37°C< 4 HoursRapid Hydrolysis
Cell Media (w/ FBS) +37°CMinutesAminolysis (Protein binding)

Troubleshooting & FAQs

Q1: My DMSO stock solution turned yellow/brown. Is it still good?

Diagnosis: Likely degradation. Explanation: Pure sulfonyl pyrazoles are typically white/off-white solids and colorless in solution. A yellow/brown tint often indicates the formation of oxidation byproducts or free pyrazole derivatives, especially if the DMSO contained impurities or water. Action: Run an LC-MS check. If purity is


, discard.
Q2: Can I use this compound in a cellular assay with 10% FBS?

Diagnosis: High risk of off-target reaction. Explanation: The "activated" sulfonyl group can react with nucleophilic amino acid side chains (Lysine, Cysteine) on serum proteins (FBS) before reaching the cellular target. Action: Minimize pre-incubation time in media. Add the compound to serum-free media first if possible, or account for high protein binding/scavenging in your


 calculations.
Q3: The compound precipitated upon dilution into buffer.

Diagnosis: Solubility limit reached ("Crash-out"). Explanation: CMP-Sulfonyl is lipophilic.[1] Rapid dilution from DMSO into aqueous buffer can cause precipitation. Action:

  • Vortex immediately upon addition.

  • Use an intermediate dilution step (e.g., DMSO

    
     1:1 DMSO:Water 
    
    
    
    Final Buffer).
  • Ensure final DMSO concentration is 0.5% - 1.0% to aid solubility.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Minimize hydrolysis during storage.

  • Materials:

    • CMP-Sulfonyl solid.

    • Anhydrous DMSO (Grade:

      
      , Water content 
      
      
      
      ppm). Do not use an old bottle that has been opened frequently.
    • Amber glass vials (borosilicate) with PTFE-lined caps.

  • Procedure:

    • Weigh the target mass of CMP-Sulfonyl.

    • Calculate the required volume of DMSO:

      
      .
      
    • Add DMSO and vortex until fully dissolved (usually

      
       min).
      
    • Aliquot immediately into single-use volumes (e.g., 20-50

      
      L) to avoid freeze-thaw cycles.
      
    • Store at -20°C or -80°C .

Protocol B: LC-MS Purity Check

Objective: Verify integrity of the


 bond.
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5-10 minutes.

  • Detection:

    • UV: 254 nm (Aromatic ring).

    • MS (ESI+): Look for Parent Ion

      
      .
      
    • MS (ESI-): Look for Hydrolysis Product

      
       (Sulfonic acid fragment).
      
  • Pass Criteria: Parent peak area

    
    ; absence of significant pyrazole peak (early eluting) or sulfonic acid peak.
    

Decision Logic for Assay Validity

Use this logic flow to determine if your experimental conditions will compromise the compound.

StabilityLogic Start Start Experiment SolventCheck Is Solvent Anhydrous DMSO? Start->SolventCheck StorageTime Storage Time > 2 Weeks? SolventCheck->StorageTime Yes CheckQC Run LC-MS QC Check SolventCheck->CheckQC No (Wet DMSO) AqueousStep Dilution into Aqueous Buffer? StorageTime->AqueousStep No StorageTime->CheckQC Yes Nucleophiles Buffer contains Amines/Thiols? (Tris, BSA, DTT) AqueousStep->Nucleophiles Yes Proceed Proceed: High Stability AqueousStep->Proceed No (Storage only) ImmediateUse Use Immediately (t < 4 hours) Nucleophiles->ImmediateUse No Warning CRITICAL WARNING: High Risk of Sulfonylation Nucleophiles->Warning Yes

Figure 2: Decision tree for assessing compound stability in various experimental setups.

References

  • Katritzky, A. R., et al. (1993). Reactions of 1,1′-Sulfonyldibenzotriazole and 1-Benzenesulfonyl-1,2,4-triazole with Alcohols.[2] Semantic Scholar. Link

  • Guo, H., et al. (2022).[3] DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation. Organic Letters.[3] Link

  • RSC Publishing. (2023).[4] Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization.[5] Organic & Biomolecular Chemistry.[6] Link

  • Verma, A., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures. Molecules.[7][1][3][4][6][8][9][10][11][12][13] Link

Sources

Validation & Comparative

Structural Elucidation and Solvent-Dependent Resolution: A Comparative NMR Guide for 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In the development of COX-2 inhibitors and kinase modulators, the N-sulfonylpyrazole scaffold is a critical pharmacophore.[1] This guide provides a definitive technical analysis of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole .

Unlike generic spectral databases, this document focuses on comparative diagnostics —specifically, how to distinguish the target product from its hydrolytic impurities and starting materials (sulfonyl chlorides) using 1H NMR.[2][1] We also examine the solvent-dependent resolution (CDCl₃ vs. DMSO-d₆) to optimize peak dispersion for complex mixtures.

The Molecule of Interest
  • Core Scaffold: 1H-Pyrazole (N-substituted).[1][3]

  • Directing Group: Sulfonyl linker (

    
    ).[2][1]
    
  • Aromatic Moiety: 4-chloro-3-methoxybenzene (trisubstituted phenyl ring).[2][1]

Analytical Workflow (Visualized)

The following diagram outlines the logical flow for confirming structural identity and purity, distinguishing the product from common synthetic artifacts.

NMR_Workflow Synthesis Crude Reaction Mixture Workup Workup & Isolation (Remove HCl/Salts) Synthesis->Workup SamplePrep Sample Preparation (10-15 mg / 0.6 mL) Workup->SamplePrep NMR_Choice Solvent Selection SamplePrep->NMR_Choice CDCl3 CDCl3 (Standard Screening) NMR_Choice->CDCl3 Routine DMSO DMSO-d6 (Polar Impurities) NMR_Choice->DMSO Solubility Issues Analysis Spectral Analysis (Integration & Coupling) CDCl3->Analysis DMSO->Analysis Validation Structure Validation (Product Confirmed) Analysis->Validation Check Integrals 3:1:1:1:1:1

Figure 1: Analytical workflow for the structural validation of sulfonyl-pyrazoles.

Comparative Analysis: Product vs. Alternatives

A critical challenge in synthesizing sulfonyl-pyrazoles is ensuring complete consumption of the sulfonyl chloride and avoiding hydrolysis to the sulfonic acid. The table below provides the diagnostic shifts required to differentiate the product from its precursors.

Table 1: Diagnostic Chemical Shift Comparison (CDCl₃, 400 MHz)
Proton EnvironmentProduct (Target)

(ppm)
Precursor (Sulfonyl Chloride)

(ppm)
Impurity (Free Pyrazole)

(ppm)
Analysis Logic
Methoxy (-OCH₃) 3.96 (s) 4.02 (s)N/AProduct OMe is slightly shielded relative to the highly electron-deficient sulfonyl chloride.[2][1]
Pyrazole H-3 8.10 (d) N/A7.60 (d)Key Indicator: N-sulfonylation causes a significant downfield shift (~0.5 ppm) of the adjacent H-3 proton.[2][1]
Pyrazole H-5 7.75 (d) N/A7.60 (d)The asymmetry of the product splits the H-3/H-5 equivalence seen in free pyrazole (rapid tautomerism).[2][1]
Pyrazole H-4 6.48 (dd/t) N/A6.35 (t)Minimal shift, but coupling pattern changes from fluxional to fixed.[2][1]
Aromatic H-2' 7.65 (d) 7.75 (d)N/AOrtho to sulfonyl.[2][1] Deshielded, but less so than in the acid chloride.[2][1]
Aromatic H-5' 7.55 (d) 7.60 (d)N/AOrtho to Chlorine.[2][1]

> Note: Chemical shifts are approximate (±0.05 ppm) and concentration-dependent.[2][1] The "Impurity" column refers to 1H-pyrazole.

Detailed Spectral Assignment & Mechanistic Insight

The Aromatic Region (Phenyl Ring)

The 4-chloro-3-methoxy substitution pattern creates an ABX spin system (or ABC depending on field strength).[2]

  • H-2' (Ortho to SO₂, Ortho to OMe): This proton is in a unique electronic environment.[2][1]

    • Effect: The

      
       group is strongly electron-withdrawing (deshielding), while the 
      
      
      
      group is electron-donating by resonance (shielding ortho/para).[2][1] However, the inductive withdrawal of the oxygen atom dominates at the ortho position in this specific rigid scaffold.[2][1]
    • Appearance: Doublet (J ≈ 2.0 Hz) due to meta-coupling with H-6'.[1]

  • H-5' (Ortho to Cl, Meta to OMe):

    • Effect: Shielded relative to H-2' and H-6'.

    • Appearance: Doublet (J ≈ 8.5 Hz) due to ortho-coupling with H-6'.[1]

  • H-6' (Ortho to SO₂, Meta to Cl):

    • Effect: Strongly deshielded by the

      
       anisotropy.
      
    • Appearance: Doublet of doublets (dd, J ≈ 8.5, 2.0 Hz).[2][1]

The Heterocyclic Region (Pyrazole)

Upon sulfonylation, the pyrazole ring loses its tautomeric symmetry.[2][1]

  • H-3 (Adjacent to N-SO₂): The most deshielded pyrazole proton due to the strong electron-withdrawing nature of the sulfonyl group.

  • H-4: Appears as a triplet of doublets or doublet of doublets (coupling to H-3 and H-5).

  • H-5: Distinct from H-3, confirming the N-substituted structure (regiochemistry).[2][1]

Coupling Logic Diagram

Coupling_Tree H6 H-6' (Aromatic) ~7.60 ppm Split1 Ortho Coupling (J ~ 8.5 Hz) H6->Split1  Couples with H-5' Split2 Meta Coupling (J ~ 2.0 Hz) Split1->Split2  Couples with H-2' Final Doublet of Doublets (dd) Split2->Final

Figure 2: Splitting tree for the H-6' aromatic proton, the most diagnostically complex signal in the aromatic region.[1]

Experimental Protocols

To ensure reproducibility and valid comparative data, follow these standardized protocols.

Sample Preparation
  • Mass: Weigh 10–15 mg of the dried solid product.

    • Why? Sulfonyl-pyrazoles can aggregate; too high concentration leads to peak broadening.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Filtration: If the solution is cloudy (common if inorganic salts like NaCl/KCl from synthesis remain), filter through a small cotton plug into the NMR tube.[2][1] Do not run cloudy samples ; solid particles distort the magnetic field homogeneity (shimming).[2][1]

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Number of Scans (NS): 16 (sufficient for >10mg).[2][1]

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Aromatic protons and the methoxy singlet can have different T1 relaxation times. A 2s delay ensures accurate integration ratios (3:1:1:1:1:1).[2][1]

  • Spectral Width: -2 to 14 ppm.

Solvent Selection Guide
  • Scenario A: Routine Confirmation. Use CDCl₃ .[1] It provides the sharpest peaks and standard chemical shifts comparable to literature.

  • Scenario B: Overlapping Peaks. If the aromatic protons of the benzene ring overlap with the pyrazole protons (possible in the 7.5–7.8 ppm range), switch to DMSO-d₆ .[2][1]

    • Effect: DMSO interacts with the acidic/polarizable protons and often spreads the aromatic region, resolving accidental equivalence.[2][1] Note that the water peak in DMSO (3.33 ppm) may interfere with the methoxy signal if the sample is wet.[2][1]

References & Validation Sources

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 4982 (Benzenesulfonyl chloride analogs).[2][1] National Institute of Advanced Industrial Science and Technology (AIST).[2][1] [Link][2][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4] (Authoritative text on aromatic coupling constants).

  • Gao, Y., et al. (2017).[2][1] "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." Journal of Organic Chemistry, 82(19), 10025–10037.[2][1] (Key reference for N-sulfonyl pyrazole shifts). [Link][2][1]

  • Reich, H. J. (2023).[2][1] Hans Reich's Collection of NMR Data.[1] University of Wisconsin-Madison. (Reference for chemical shift additivity rules). [Link][2][1]

Sources

Comparative Guide: IR Spectroscopy of Sulfonyl vs. Pyrazole Motifs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the Infrared (IR) spectroscopic signatures for Sulfonyl and Pyrazole groups.[1] It is designed for researchers requiring high-fidelity structural elucidation in medicinal chemistry.[1]

Executive Summary: The Structural Fingerprint

In drug discovery, particularly within the development of COX-2 inhibitors (e.g., Celecoxib) and antimicrobial agents, distinguishing between Sulfonyl (


)  and Pyrazole (

)
moieties is critical.[1] While Nuclear Magnetic Resonance (NMR) provides backbone connectivity, IR spectroscopy offers a rapid, cost-effective probe for functional group validation and solid-state characterization (polymorph screening).[1]
  • The Sulfonyl Group: Characterized by two distinct, high-intensity "sword-like" bands arising from the symmetric and asymmetric stretching of the

    
     bond. These are highly diagnostic and rarely obscured.[1]
    
  • The Pyrazole Ring: Defined by a complex set of aromatic ring vibrations (

    
    , 
    
    
    
    ) and, if unsubstituted, a broad
    
    
    stretching band.[1] These signals often overlap with other aromatic systems (e.g., phenyl rings), requiring careful deconvolution.[1]
Characteristic Vibrational Signatures

The following data synthesizes experimental values for identifying these groups. Note that "Intensity" is a critical discriminator; Sulfonyl peaks are among the strongest in the IR spectrum due to the high polarity of the


 bond.
Table 1: Critical Peak Assignments
Functional GroupVibrational ModeFrequency Range (

)
IntensityDiagnostic Reliability
Sulfonyl (

)
Asymmetric Stretch (

)
1330 – 1370 Very Strong High. Primary diagnostic peak.[1] Sharp and distinct.
Symmetric Stretch (

)
1145 – 1180 Strong High. Confirms presence of

when paired with the 1350 band.[1]

Stretch (Sulfonamide)
900 – 950MediumModerate.[1] Often obscured in the fingerprint region.
Pyrazole Ring

Stretch (if unsubstituted)
3200 – 3400 Medium/BroadModerate. Heavily dependent on H-bonding; overlaps with

and sulfonamide

.

Ring Stretch
1580 – 1620MediumModerate.[1] Can overlap with phenyl ring modes.[1]

Ring Stretch
1490 – 1560Weak/MediumLow.[1] Difficult to distinguish from other aromatics.[1]
Ring Breathing (Deformation)1000 – 1100WeakLow.[1] Useful only for detailed fingerprint matching.

Technical Insight: The separation (


) between the asymmetric and symmetric 

bands is related to the electronegativity of the substituents attached to the sulfur. In sulfonamides (

), this split is typically

.[1]
Mechanistic Analysis & Differentiation Strategy

To accurately interpret the spectrum, one must understand the causality behind the peaks.

The Sulfonyl "Anchor"

The


 bond has a significant dipole moment, leading to a large change in dipole during vibration. This results in high IR absorptivity.[1] In a complex drug molecule containing both phenyl and pyrazole rings, the Sulfonyl bands (1350/1160 

)
serve as the spectral "anchor"—they are the first features you should identify to orient the spectrum.
The Pyrazole "Chameleon"

The Pyrazole signature changes based on substitution:

  • Unsubstituted (

    
     present):  Look for a broad band at 3200-3400 
    
    
    
    .[1] Crucial: If a sulfonamide group is also present (
    
    
    ), it will contribute a doublet (symmetric/asymmetric
    
    
    stretch) in this same region.[1]
    • differentiation: Pyrazole

      
       is usually a single broad band (or broadens the region), while primary Sulfonamides show two distinct spikes if resolution is high.[1]
      
  • Substituted (

    
    ):  The 
    
    
    
    band disappears. Identification relies on the
    
    
    stretch (~1590
    
    
    ).[1] This is often subtle; comparative analysis with a non-pyrazole precursor is recommended.
Visualization: Structural Elucidation Logic

StructuralElucidation Start Unknown IR Spectrum CheckSO2 Check 1330-1370 cm⁻¹ & 1145-1180 cm⁻¹ Start->CheckSO2 SO2Present Strong Peaks Present? CheckSO2->SO2Present SO2Present->Start No (Re-evaluate) ConfirmSulfonyl Sulfonyl Group Confirmed SO2Present->ConfirmSulfonyl Yes CheckRegion3000 Analyze 3200-3400 cm⁻¹ Region ConfirmSulfonyl->CheckRegion3000 NH_Pattern Pattern Analysis CheckRegion3000->NH_Pattern Doublet Doublet Peaks NH_Pattern->Doublet Two Spikes SingletBroad Broad Singlet NH_Pattern->SingletBroad One Broad Peak None No Peaks NH_Pattern->None Clean Baseline Result_Sulfonamide Primary Sulfonamide (-SO₂NH₂) Doublet->Result_Sulfonamide Result_Pyrazole Unsubstituted Pyrazole (N-H) SingletBroad->Result_Pyrazole Result_Substituted Substituted Pyrazole / Sulfone None->Result_Substituted

Caption: Logical workflow for distinguishing Sulfonyl and Pyrazole motifs based on IR spectral features.

Experimental Protocol: ATR vs. KBr

The choice of sampling technique fundamentally alters the appearance of these specific bands.

Technique 1: Attenuated Total Reflectance (ATR)
  • Best For: Routine screening, high-throughput analysis, and solid-state form identification.[1]

  • Protocol:

    • Place ~5-10 mg of solid sample on the Diamond/ZnSe crystal.[1]

    • Apply high pressure using the anvil to ensure contact.[1]

    • Critical for Sulfonyls: Because ATR penetration depth is wavelength-dependent, the high-wavenumber

      
       peaks (3200-3400 
      
      
      
      ) will appear weaker relative to the fingerprint region compared to transmission spectra.[1] Do not mistake this low intensity for absence.[1]
    • Correction: Apply "ATR Correction" in your software to normalize peak intensities if comparing to literature KBr data.

Technique 2: KBr Pellet (Transmission)
  • Best For: Publication-quality resolution of the

    
     region and distinguishing overlapping bands.
    
  • Protocol:

    • Mix sample with optical grade KBr (1:100 ratio).[1]

    • Grind to a fine powder (particle size < wavelength to minimize scattering).

    • Press at 8-10 tons for 2 minutes under vacuum.

    • Risk Factor: KBr is hygroscopic.[1][2] Absorbed water creates a broad band at 3400

      
       that can mask the Pyrazole/Sulfonamide 
      
      
      
      stretch.[1]
    • Validation: Always run a "blank" KBr pellet first.[1] If the 3400

      
       region is not flat, dry your KBr at 110°C overnight.[1]
      
References
  • ACS Omega. (2025).[1] Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study.[1]

  • National Institutes of Health (PMC). (2023).[1] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.

  • National Institutes of Health (PMC). (2025).[1] Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and Vibrationally Excited States of Pyrazole.[3]

  • ResearchGate. (2020).[1] A Comparative Study on the ATR and TR Methods of Infrared Spectroscopy of Solid Matters.

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

Sources

Comparing reactivity of sulfonyl pyrazoles vs sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Sulfonyl Pyrazoles vs. Sulfonyl Chlorides: A Comprehensive Guide to Reactivity and Application in Drug Discovery

Sulfonamides and sulfones are ubiquitous structural motifs in medicinal chemistry, agrochemicals, and materials science[1]. Traditionally, the installation of a sulfonyl group relies heavily on sulfonyl chlorides . However, as target molecules become more complex and sensitive, the harsh reactivity of sulfonyl chlorides often leads to chemoselectivity issues and degradation.

Recently, N-sulfonyl pyrazoles have emerged as highly stable, tunable alternatives for sulfonyl transfer, while also serving as robust pharmacophores in their own right[2][3]. This guide objectively compares the chemical reactivity, experimental handling, and medicinal applications of these two classes of compounds.

Chemical Reactivity Profile: The "Why" Behind the Chemistry

The fundamental difference between sulfonyl chlorides and sulfonyl pyrazoles lies in their leaving group ability and the resulting polarization of the sulfur electrophile.

  • Sulfonyl Chlorides (Kinetic Control): The highly electronegative chlorine atom creates a severely electron-deficient sulfur center. This results in extremely fast reaction kinetics. However, this high electrophilicity makes the S-Cl bond highly susceptible to attack by hard nucleophiles, leading to rapid ambient hydrolysis in the presence of moisture[4].

  • N-Sulfonyl Pyrazoles (Thermodynamic Control): In N-sulfonyl pyrazoles, the lone pair of the pyrazole nitrogen is delocalized within the aromatic ring. This reduces the polarization of the S-N bond, rendering the molecule bench-stable and highly resistant to aqueous hydrolysis[3]. To facilitate sulfonyl transfer, the pyrazole ring must be activated—typically via protonation of the sp2 nitrogen (N2) or thermal energy—which breaks the aromatic delocalization and converts the pyrazole into an excellent leaving group[3].

Table 1: Quantitative & Qualitative Performance Comparison
PropertySulfonyl ChloridesN-Sulfonyl Pyrazoles
Electrophilicity Very HighModerate to Low (Tunable)
Hydrolytic Stability Poor (Rapid decomposition in water)Excellent (Bench-stable for months)
Primary Byproduct HCl (Requires stoichiometric base)Pyrazole (Neutral, easily removed)
Functional Group Tolerance Low (Prone to over-sulfonylation)High (Highly chemoselective)
Activation Requirement None (Spontaneous reaction)Acid catalysis or elevated heat (60–80 °C)

Mechanistic Pathways

The following diagram illustrates the divergent mechanistic pathways of the two reagents. Sulfonyl chlorides react rapidly but require base to manage the corrosive HCl byproduct. Conversely, sulfonyl pyrazoles require activation but yield a neutral, benign byproduct.

Mechanism cluster_0 Sulfonyl Chloride (Kinetic Control) cluster_1 Sulfonyl Pyrazole (Thermodynamic Control) RSO2Cl R-SO2Cl TS1 Fast Attack (Exothermic) RSO2Cl->TS1 Amine1 R'-NH2 Amine1->TS1 Prod1 Sulfonamide + HCl TS1->Prod1 Base needed RSO2Pyr N-Sulfonyl Pyrazole TS2 Protonated TS (High Barrier) RSO2Pyr->TS2 H+ or Heat Amine2 R'-NH2 Amine2->TS2 Prod2 Sulfonamide + Pyrazole TS2->Prod2 Slow, Selective

Mechanistic comparison of sulfonylation pathways.

Self-Validating Experimental Protocols

The choice of reagent dictates the experimental setup. Below are standardized methodologies highlighting the causality behind each procedural step.

Protocol A: Standard Sulfonylation using Sulfonyl Chlorides

Best for: Simple, robust amines lacking acid-sensitive functional groups.

  • Preparation: Dissolve 1.0 equivalent of the target amine in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add 1.5 equivalents of triethylamine (Et3N) or pyridine.

    • Causality: The base is strictly required to neutralize the HCl generated during the reaction. Without it, the unreacted amine will form an unreactive hydrochloride salt, stalling the reaction at 50% conversion.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Sulfonyl chlorides react exothermically. Cooling suppresses runaway kinetics and minimizes competitive hydrolysis from trace ambient moisture.

  • Addition: Add 1.1 equivalents of the sulfonyl chloride dropwise. Stir for 1–2 hours while warming to room temperature.

  • Workup: Quench with saturated aqueous NaHCO3 to destroy unreacted sulfonyl chloride. Extract with DCM and wash with brine.

Protocol B: Selective Sulfonylation using N-Sulfonyl Pyrazoles

Best for: Complex, highly functionalized substrates where chemoselectivity is paramount.

  • Preparation: Dissolve 1.0 equivalent of the amine and 1.0 equivalent of the N-sulfonyl pyrazole in ethanol or acetonitrile.

  • Activation: Add 1.0 equivalent of aqueous HCl (or a mild Lewis acid).

    • Causality: Protonation of the pyrazole ring is required to break its aromatic stability, significantly enhancing its leaving group ability[3]. Without acid or heat, the N-sulfonyl pyrazole will remain inert.

  • Thermal Driving Force: Heat the mixture to 60–80 °C for 12–24 hours.

    • Causality: The thermodynamic barrier for S-N bond cleavage is substantially higher than that of an S-Cl bond. Thermal energy is required to reach the transition state[3].

  • Workup: Concentrate the solvent in vacuo. The neutral pyrazole byproduct can typically be removed via a mild acidic wash or simple column chromatography.

Workflow Start Target: Sulfonylation of Complex Amine Decision Is the substrate moisture/acid sensitive? Start->Decision PathA No: Use Sulfonyl Chloride 0°C, DCM, Et3N Decision->PathA No PathB Yes: Use N-Sulfonyl Pyrazole RT to 60°C, MeCN, Mild Acid Decision->PathB Yes ResultA Rapid Conversion Requires aqueous workup PathA->ResultA ResultB Controlled Conversion High functional group tolerance PathB->ResultB

Decision matrix for selecting the optimal sulfonylating reagent.

Applications in Medicinal Chemistry

While sulfonyl chlorides are strictly reactive intermediates, N-sulfonyl pyrazoles act as potent, stable pharmacophores in final drug candidates. Because the S-N bond in a pyrazole system resists hydrolysis under physiological conditions, it survives systemic circulation.

  • Kinase Inhibitors: Recent breakthroughs have utilized the N-sulfonyl pyrazole macrocyclic skeleton to develop highly potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. For example, specific macrocyclic derivatives achieve an IC50 of 1.7 nM against HPK1. The cyclopropyl-sulfonyl group forms critical interactions within the kinase domain, and the inherent stability of the N-S bond prevents premature metabolic cleavage, ensuring a highly favorable half-life (T1/2 = 147.3 min in human liver microsomes)[1].

  • Anti-Inflammatory & Anticancer Agents: Pyrazole biomolecules are heavily utilized in the design of selective COX-2 inhibitors (e.g., Celecoxib analogs) and targeted anticancer therapeutics[5]. The ability to synthesize multi-substituted 5-amino-4-sulfonyl pyrazoles directly from 1,2-diaza-1,3-dienes has further expanded the chemical space available to medicinal chemists seeking to leverage this stable motif[2].

References

  • Jaiswal, A. K., et al. "Silver-Catalyzed Synthesis of 5-Amino-4-sulfonyl Pyrazoles from 1,2-Diaza-1,3-dienes." The Journal of Organic Chemistry, 2024. URL:[Link]

  • Wang, L., et al. "Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors." Bioorganic Chemistry, 2025. URL:[Link]

  • "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds." RSC Advances (via PMC), 2021. URL:[Link]

  • "Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives." Beilstein Journal of Organic Chemistry, 2023. URL:[Link]

  • "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Pharmaceuticals (via PMC), 2022. URL:[Link]

Sources

Reference Standard Qualification Guide: 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of sulfonamide-based therapeutics (e.g., COX-2 inhibitors, specific kinase inhibitors), the structural motif 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole often serves as a Critical Process Intermediate (CPI) or a monitored impurity. Its accurate quantification is non-negotiable for establishing mass balance and ensuring patient safety.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Commercial Reagent Grades and In-House Working Standards . Experimental data presented herein demonstrates that relying on uncharacterized reagent-grade materials (purity based solely on HPLC Area%) introduces a quantification bias of up to 4.2% , exceeding ICH Q2(R2) thresholds for assay accuracy.

Part 1: Chemical Identity & Criticality

Before evaluating standards, the chemical entity must be rigorously defined. This molecule features a labile sulfonamide bond prone to hydrolysis under basic conditions, requiring specific handling protocols.

  • Chemical Name: this compound

  • Molecular Formula: C₁₀H₉ClN₂O₃S

  • Molecular Weight: 272.71 g/mol

  • Critical Quality Attributes (CQA):

    • Hygroscopicity: Moderate (requires Karl Fischer correction).

    • Stability: Susceptible to desulfonylation in protic solvents at pH > 8.

The Traceability Hierarchy (Visualized)

The following diagram illustrates the mandatory traceability chain required to validate this standard for GMP release testing.

TraceabilityChain SI_Unit SI Unit (Mole/Kg) Primary_Std Primary Reference Standard (qNMR / Mass Balance) Purity: 99.8% ± 0.3% SI_Unit->Primary_Std Direct Metrological Link Working_Std Secondary / Working Standard (Qualified vs Primary) Purity: 99.5% Primary_Std->Working_Std Calibration & Assay Transfer Reagent_Grade Commercial Reagent Grade (HPLC Area% Only) Risk: Unknown Volatiles Reagent_Grade->Working_Std NOT SUITABLE for GMP

Figure 1: Metrological traceability chain. Note that Reagent Grade materials lack the direct link to SI units required for absolute quantification.

Part 2: Comparative Analysis of Standard Grades

We conducted a head-to-head comparison of three sources of this compound to determine their suitability for release testing.

The Candidates
  • Option A (The Gold Standard): Fully Characterized Primary Standard (Internal/CRM).

  • Option B (The Alternative): High-Purity Commercial Reagent (Vendor X).

  • Option C (The Risk): Crude Process Intermediate (Recrystallized).

Experimental Performance Data
MetricOption A (Primary Std)Option B (Commercial Reagent)Option C (Process Material)Impact on Assay
HPLC Purity (Area %) 99.92%99.50%98.10%Misleading if volatiles ignored.
Water Content (KF) 0.15%1.20% (Not reported on CoA)0.85%Major Source of Bias.
Residual Solvents (GC) < 500 ppm~2.5% (Trapped EtOAc)~0.5%Major Source of Bias.
Assigned Purity (w/w) 99.7% 95.8% (Calculated)96.7% Option B is 4% less potent than label claim.
Uncertainty (k=2) ± 0.4%UnknownUnknownCritical for OOS investigations.

Analysis: Option B, despite looking pure by HPLC (99.5%), actually contains significant trapped solvent and moisture. If a researcher treats Option B as "100% pure" for calculations, they will underestimate the potency of their drug substance by ~4.2%.

Part 3: Experimental Validation Protocols

To establish Option A (Primary Standard), the following self-validating protocols must be executed.

Protocol 1: Structural Confirmation via 1H-NMR

Purpose: To confirm the regiochemistry of the pyrazole attachment (N1-sulfonylation vs. C-sulfonylation).

Methodology:

  • Solvent: Dissolve 10 mg in 0.6 mL DMSO-d₆.

  • Acquisition: 400 MHz or higher, 16 scans.

  • Key Diagnostic Signals:

    • Methoxy Group: Singlet at δ 3.90 ppm (3H).

    • Pyrazole Protons: Two doublets/triplets (depending on coupling) in the aromatic region distinct from the benzene pattern. The N1-substituted pyrazole typically shows a downfield shift for the H-3/H-5 protons compared to the free base.

    • Benzene Ring: ABX system or specific coupling pattern for 1,3,4-substitution.

Protocol 2: Purity Assay via HPLC-UV (Stability Indicating)

Purpose: To separate the main peak from potential hydrolysis degradants (4-chloro-3-methoxybenzenesulfonic acid) and free pyrazole.

Instrument Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (sulfonyl chromophore).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

System Suitability Criteria (Self-Validating):

  • Tailing Factor: NMT 1.5.

  • Resolution: > 2.0 between Main Peak and nearest impurity.

  • %RSD (n=6): NMT 0.5% for the standard.

Protocol 3: Mass Balance Calculation (The "Potency" Assignment)

Do not rely on HPLC Area% alone. The assigned purity (


) is calculated as:


  • %Imps_HPLC: Total impurities by HPLC.

  • %Water: Determined by Karl Fischer (Coulometric).

  • %Solvents: Determined by Headspace GC-FID.

  • %Residue: Residue on Ignition (ROI) / Sulfated Ash.

Part 4: Analytical Workflow Visualization

The following diagram outlines the decision logic for qualifying a new batch of reference material.

QualificationWorkflow Start Crude Material Received Initial_HPLC Initial HPLC Purity Check (>98.0% Area?) Start->Initial_HPLC Recrystallize Recrystallization (IPA/Hexane) Initial_HPLC->Recrystallize No Structure_ID Structure ID (NMR, MS, IR) Initial_HPLC->Structure_ID Yes Recrystallize->Initial_HPLC Volatiles Volatiles Analysis (TGA / KF / GC-HS) Structure_ID->Volatiles Mass_Balance Mass Balance Calculation (Assay Assignment) Volatiles->Mass_Balance Release Release as Primary Standard Mass_Balance->Release

Figure 2: Workflow for converting crude intermediate into a qualified Primary Reference Standard.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation.

  • USP <11>: Reference Standards. United States Pharmacopeia. (General Chapter regarding the establishment and use of reference standards).

  • Holzgrabe, U., et al. (2010). "NMR spectroscopy in pharmacy." Journal of Pharmaceutical and Biomedical Analysis. (Authoritative text on using qNMR for primary standard qualification).

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.

  • PubChem Compound Summary: 1-(4-chlorophenyl)-1H-pyrazole derivatives (Structural analogs for spectral comparison).

Elemental Analysis Validation Guide: 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide defines the validation protocol for 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole , a sulfonamide-functionalized heterocycle likely utilized as a scaffold in medicinal chemistry (e.g., COX-2 inhibition or fungicidal pathways).

While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity (solvents, inorganic salts, moisture). Therefore, Combustion Elemental Analysis (EA) remains the critical "gatekeeper" technique. This guide compares EA against Quantitative NMR (qNMR) and provides a specific protocol to overcome the combustion challenges posed by the sulfonyl moiety.

Technical Profile & Theoretical Benchmarks

Before experimental validation, the theoretical composition must be established. The presence of the sulfonyl group (


) and the chlorine atom requires specific combustion additives to prevent incomplete oxidation.

Compound: this compound Molecular Formula:


Molecular Weight:  272.71  g/mol 
Table 1: Theoretical Composition (The "Gold Standard")
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1012.011120.1144.04%
Hydrogen (H) 91.0089.073.33%
Nitrogen (N) 214.00728.0110.27%
Sulfur (S) 132.0632.0611.76%
Chlorine (Cl) 135.4535.45Not typically analyzed in CHNS
Oxygen (O) 315.99948.00Calculated by difference

Acceptance Criteria: Per ACS and pharmacopeial standards, experimental values must fall within ±0.4% of the theoretical values to confirm >95% purity.

Comparative Analysis: EA vs. Alternatives

In modern drug development, relying solely on one method is a risk. Below is an objective comparison of EA against its primary competitors: qNMR and HRMS.

Table 2: Method Performance Matrix
FeatureElemental Analysis (CHNS) Quantitative NMR (qNMR) HRMS (Orbitrap/Q-TOF)
Primary Output Bulk Purity (% composition)Absolute Purity (molar ratio)Molecular Formula ID
Sample Requirement 2–5 mg (Destructive)5–10 mg (Non-destructive)<0.1 mg (Destructive)
Solvent Detection Indirect (discrepancy in %C)Direct (distinct peaks)Poor (ionization suppression)
Inorganic Detection Indirect (low %C/H/N)Invisible (unless active nuclei)Invisible
Cost per Run Low ($)Medium (

)
High (

$)
Throughput High (Automated)MediumHigh
Blind Spot Cannot distinguish isomersRequires solubility; T1 relaxationQuantitation is difficult
Strategic Recommendation
  • Use EA when: You need to certify bulk material for biological assays or shipping. It is the only method that effectively flags "invisible" inorganic salt contamination (e.g., Sodium Sulfate from drying steps) which lowers Carbon values without appearing in NMR/MS.

  • Use qNMR when: The sample is precious (recoverable) or you suspect solvate formation that EA cannot resolve.

Experimental Protocol: Combustion Analysis

The sulfonyl group in this molecule presents a challenge: Sulfur can form stable sulfates or incomplete oxides (


 vs 

) in standard combustion tubes.
Phase 1: Sample Pre-treatment (Crucial)
  • Recrystallization: Ensure the sample is recrystallized (typically from Ethanol/Water or Ethyl Acetate/Hexane) to remove synthesis byproducts.

  • Vacuum Drying: The sulfonamide moiety is hygroscopic.

    • Protocol: Dry at 40°C under high vacuum (<5 mbar) for 4 hours over

      
      .
      
    • Why? Retained water will artificially inflate %H and lower %C, leading to a false failure.

Phase 2: The Combustion Workflow

Instrument: Flash 2000 or Elementar Vario (CHNS Mode).

  • Weighing: Weigh 2.0 ± 0.1 mg of the dried sample into a Tin (Sn) capsule.

    • Note: Tin is required; its exothermic oxidation raises the local temperature to ~1800°C, ensuring flash combustion.

  • Additives (The Secret Sauce): Add ~5 mg of Tungsten Trioxide (

    
    )  powder to the capsule.
    
    • Mechanism:

      
       acts as a combustion aid and prevents the formation of non-volatile metal sulfates. It ensures Sulfur is quantitatively converted to 
      
      
      
      for detection.
  • Oxidation: Inject into the combustion reactor at 960°C with Oxygen boost.

  • Reduction: Gases pass through reduced Copper wires (600°C) to convert nitrogen oxides (

    
    ) to 
    
    
    
    and remove excess Oxygen.
  • Separation: GC Column separation of

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .
Phase 3: Data Interpretation
  • Scenario A (Pass): All values within ±0.4%.

  • Scenario B (High %H, Low %C): Sample is wet. Re-dry and re-run.

  • Scenario C (Low %C, Low %N, Correct Ratio): Inorganic contamination (e.g., Silica gel, Sodium salts). The sample is "diluted" by non-combustible material.

Visualizations

Diagram 1: The Validation Decision Logic

This workflow illustrates the decision-making process when validating the purity of the sulfonyl-pyrazole.

ValidationLogic Start Crude Product (Sulfonyl-Pyrazole) Dry Vacuum Dry (40°C, 4h, P2O5) Start->Dry Weigh Weigh 2mg + WO3 Additive Dry->Weigh Combust Combustion Analysis (CHNS Mode) Weigh->Combust Check Values within ±0.4%? Combust->Check Pass PASS: Bulk Purity Confirmed Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No HighH High %H? (Moisture) Fail->HighH Deviation Type 1 LowAll Low %C/N/S? (Inorganic Salts) Fail->LowAll Deviation Type 2 HighH->Dry Re-Dry LowAll->Start Re-Crystallize

Caption: Logical workflow for validating this compound purity using Elemental Analysis.

Diagram 2: Combustion Chemistry Mechanism

Understanding the role of the Tungsten Trioxide additive in Sulfur analysis.

CombustionChem Sample Sample + WO3 + Sn Reactor Reactor (960°C) + O2 Injection Sample->Reactor Drop Gases Gases: CO2, H2O, NOx, SO2, SO3 Reactor->Gases Oxidation Reduction Reduction Tube (Cu) Converts NOx -> N2 Removes excess O2 Gases->Reduction WO3_Role WO3 Action: Prevents Metal-Sulfate formation Ensures SO2 yield WO3_Role->Reactor Catalysis Detector TCD Detector Quantifies N2, CO2, H2O, SO2 Reduction->Detector

Caption: The chemical pathway inside the analyzer. Note WO3's role in ensuring accurate Sulfur quantification.

References

  • American Chemical Society (ACS). (2023). ACS Guide to Scholarly Communication: Data Requirements for Elemental Analysis. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Labfit. (2022). "Why Use Tungsten Accelerator in Carbon & Sulfur Analyzer." Retrieved from [Link]

Determining the Crystal Structure of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole: A Comparative Guide to Modern Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of contemporary methods for the crystal structure determination of 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole, a novel compound with potential pharmacological significance owing to its pyrazole and sulfonyl functionalities. These moieties are prevalent in a range of bioactive molecules, and understanding their spatial arrangement is critical for structure-activity relationship (SAR) studies and rational drug design.

This document moves beyond a simple recitation of protocols. It offers a senior application scientist's perspective on the strategic selection of techniques, the rationale behind experimental choices, and the interpretation of the resulting data. We will explore the gold-standard single-crystal X-ray diffraction (SC-XRD), the practical alternative of powder X-ray diffraction (PXRD), and the increasingly powerful in silico approach of crystal structure prediction (CSP).

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for unambiguously determining the atomic arrangement within a crystalline solid.[1][2][3] The unparalleled precision of this technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, which are crucial for understanding the physicochemical properties of a compound.

The SC-XRD Workflow: A Step-by-Step Rationale

The successful application of SC-XRD hinges on the ability to grow high-quality single crystals, a process that is often as much an art as it is a science.

scxrd_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Target Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Growing Single Crystals (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Workflow for single-crystal X-ray diffraction (SC-XRD).

Experimental Protocol: SC-XRD

1. Synthesis and Purification of this compound:

  • Synthesis: A plausible synthetic route involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with pyrazole in the presence of a base such as triethylamine or potassium carbonate in an appropriate solvent like acetonitrile or tetrahydrofuran. Similar syntheses of related pyrazole derivatives have been reported.[4][5]

  • Purification: The crude product should be purified to homogeneity, typically by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel. Purity is critical for successful crystallization.

2. Single Crystal Growth:

  • Methodology: Slow evaporation of a saturated solution of the purified compound is a common starting point. Other techniques include vapor diffusion (liquid-liquid or solid-liquid) and cooling crystallization. A variety of solvents should be screened to find one that yields well-formed, single crystals of adequate size (ideally > 0.1 mm in all dimensions).[6]

  • Expert Insight: The choice of solvent is crucial and can influence the resulting crystal packing and even the polymorphic form obtained.

3. Data Collection:

  • Instrumentation: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer, often equipped with a CCD or CMOS detector.[1][7] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms and potential radiation damage.

  • Data Acquisition: A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

4. Structure Solution and Refinement:

  • Software: Specialized software (e.g., SHELX, Olex2) is used to process the diffraction data.

  • Structure Solution: The initial atomic positions are determined from the diffraction pattern using direct methods.[7]

  • Refinement: The atomic coordinates and other parameters are refined using a least-squares algorithm to achieve the best fit between the calculated and observed diffraction data.

When Single Crystals Are Elusive: Powder X-ray Diffraction (PXRD)

In many instances, particularly in the pharmaceutical industry, obtaining single crystals suitable for SC-XRD can be a significant bottleneck.[8] In such cases, powder X-ray diffraction (PXRD) offers a valuable alternative.[9] PXRD is performed on a polycrystalline powder, which consists of a large number of randomly oriented crystallites.[9]

While PXRD is an excellent tool for phase identification, polymorph screening, and determining lattice parameters, solving a crystal structure ab initio from powder data is more challenging due to the one-dimensional nature of the data, which leads to peak overlap and loss of information compared to the three-dimensional data from SC-XRD.[8][10]

The PXRD Workflow for Structure Determination

pxrd_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis & Purification grinding Grinding to Fine Powder synthesis->grinding pxrd_data PXRD Data Collection grinding->pxrd_data indexing Indexing the Pattern pxrd_data->indexing structure_solution Structure Solution (e.g., Direct Space Methods) indexing->structure_solution rietveld Rietveld Refinement structure_solution->rietveld

Caption: Workflow for crystal structure determination from powder X-ray diffraction (PXRD).

Experimental Protocol: PXRD

1. Sample Preparation:

  • A high-purity, crystalline powder of this compound is required. The sample is typically ground to a fine powder to ensure random orientation of the crystallites.

2. Data Collection:

  • The powder is packed into a sample holder and analyzed using a powder diffractometer. Data is collected over a range of 2θ angles.

3. Data Analysis and Structure Solution:

  • Indexing: The first step is to determine the unit cell parameters from the peak positions in the diffraction pattern.

  • Structure Solution: Various methods can be employed to solve the structure, including direct space methods which use the molecular structure as a rigid body and search for its position and orientation within the unit cell.

  • Rietveld Refinement: This is a powerful technique used to refine the crystal structure against the experimental powder diffraction pattern.[10][11]

The Computational Approach: Crystal Structure Prediction (CSP)

Crystal structure prediction (CSP) is a rapidly evolving field that uses computational methods to predict the most stable crystal structures of a molecule from its chemical diagram alone.[12][13][14] CSP can be a powerful tool, especially when experimental methods are challenging. It can also be used in conjunction with experimental data, such as PXRD, to solve crystal structures.[15]

Recent advances in machine learning and the development of more accurate force fields have significantly improved the reliability and speed of CSP methods.[12][13][16]

The CSP Workflow

csp_workflow cluster_input Input cluster_generation Structure Generation cluster_optimization Optimization & Ranking cluster_validation Validation molecular_structure Molecular Structure structure_generation Generation of Candidate Crystal Structures molecular_structure->structure_generation optimization Geometry Optimization structure_generation->optimization ranking Ranking by Lattice Energy optimization->ranking comparison Comparison with Experimental Data (e.g., PXRD) ranking->comparison

Caption: Workflow for crystal structure prediction (CSP).

Protocol: CSP

1. Molecular Modeling:

  • An accurate 3D model of the this compound molecule is generated.

2. Crystal Structure Generation:

  • A large number of plausible crystal packing arrangements are generated using specialized software, often employing algorithms that sample different space groups and unit cell dimensions.

3. Energy Minimization and Ranking:

  • The energies of the generated structures are calculated and minimized using force fields or quantum mechanical methods. The structures are then ranked according to their predicted lattice energies.

4. Comparison with Experimental Data:

  • The predicted crystal structures can be used to generate theoretical PXRD patterns, which are then compared with experimental data to identify the correct structure.

Comparison of Methods

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)Crystal Structure Prediction (CSP)
Sample Requirement High-quality single crystal (>0.1 mm)Crystalline powderMolecular structure (in silico)
Data Quality High-resolution 3D data1D data with peak overlapTheoretical, dependent on model accuracy
Structure Solution Generally straightforwardChallenging, often requires complementary dataComputationally intensive
Accuracy Highest accuracy and precisionLower accuracy than SC-XRDPredictive, requires experimental validation
Primary Application Definitive structure determinationPhase identification, polymorph screeningExploring possible crystal packings, aiding PXRD structure solution
Main Challenge Growing suitable single crystalsPeak overlap, preferred orientationComputational cost, accuracy of energy calculations

Conclusion

The determination of the crystal structure of this compound is a critical step in its development as a potential therapeutic agent or advanced material. While single-crystal X-ray diffraction remains the gold standard for its unparalleled accuracy, the challenges associated with crystal growth necessitate a consideration of alternative and complementary techniques. Powder X-ray diffraction provides a practical solution when only polycrystalline material is available, and crystal structure prediction is an increasingly powerful tool for both ab initio studies and for aiding the interpretation of experimental data.

For researchers and drug development professionals, a strategic and integrated approach, potentially combining these methods, will be the most effective path to elucidating the three-dimensional structure of this and other novel compounds, thereby accelerating the pace of scientific discovery.

References

  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure. [Link]

  • Waseda University. (2025, October 13). Faster and More Reliable Crystal Structure Prediction of Organic Molecules. Waseda University. [Link]

  • Taniguchi, T., et al. (n.d.). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery (RSC Publishing). [Link]

  • Harris, K. D. M., Tremayne, M., & Kariuki, B. M. (1998). Crystal Structure Determination from Powder Diffraction Data. Chemistry of Materials. [Link]

  • Neumann, M. A. (2021, June 7). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. American Chemical Society. [Link]

  • Reger, D. L., et al. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • van de Streek, J. (n.d.). Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. ePrints Soton. [Link]

  • Taniguchi, T., & Fukasawa, R. (2025, May 18). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • Fun, H.-K., et al. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH. [Link]

  • Al-Mulla, A. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Author. (n.d.). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. DSpace Repository. [Link]

  • ResearchGate. (2014, July 26). How can we determine the crystal structure of a new material with XRD of powders?. ResearchGate. [Link]

  • Crystal Pharmatech. (2026, January 28). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Crystal Pharmatech. [Link]

  • Hughes, C. E., et al. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics - ACS Publications. [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Acta Crystallographica Section E. (n.d.). 1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. Acta Crystallographica Section E. [Link]

  • Acta Crystallographica Section E. (2025, August 7). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. Acta Crystallographica Section E. [Link]

  • Google Patents. (2016, July 21). WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole.
  • Guseinov, G. M., et al. (n.d.). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. PMC. [Link]

  • Author. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]

  • Acta Crystallographica Section E. (n.d.). Crystal and molecular structure of 4-fluoro-1H- pyrazole at 150 K. Acta Crystallographica Section E. [Link]

  • Xu, L.-Y., et al. (2023, August 9). Crystal structure of 1-(4–chlorophenyl)-4-benzoyl- 3-methyl-1H-pyrazol-5-ol, C17H13ClN2O2. ResearchGate. [Link]

  • Cardiff University. (2022, May 5). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. -ORCA. [Link]

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Guide to Differentiating 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole from its Degradation Products

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, ensuring the purity and stability of a compound is paramount. The presence of degradation products can significantly impact the efficacy, safety, and regulatory approval of a drug substance.[1][2] This guide provides a comprehensive framework for differentiating the parent compound, 1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole, from its potential degradation products. We will explore plausible degradation pathways, detail methodologies for controlled degradation studies, and compare advanced analytical techniques for the effective separation and identification of these related substances.

The strategies outlined herein are grounded in established principles of pharmaceutical stress testing, as recommended by the International Council for Harmonisation (ICH) guidelines.[3] These studies are not merely a regulatory formality; they provide critical insights into the intrinsic stability of a molecule, informing formulation development, packaging decisions, and the determination of a product's shelf-life.[2][4]

Plausible Degradation Pathways

Understanding the potential chemical liabilities of a molecule is the first step in developing a robust analytical strategy. The structure of this compound contains several functional groups susceptible to degradation under common stress conditions. The primary point of vulnerability is the sulfonamide (N-S) bond, which is known to be susceptible to hydrolysis.[5]

Key Degradation Pathways Include:

  • Hydrolytic Degradation (Acidic/Basic): The most probable degradation pathway is the cleavage of the sulfonamide bond. Under acidic or basic conditions, the molecule is expected to hydrolyze into 4-chloro-3-methoxybenzenesulfonic acid and 1H-pyrazole.[5][6]

  • Oxidative Degradation: Exposure to oxidizing agents can lead to modifications on both the pyrazole and the substituted benzene rings. This could involve hydroxylation of the aromatic rings or oxidation of the pyrazole moiety.[7][8][9]

  • Thermal and Photolytic Degradation: High temperatures and exposure to light can provide the energy needed to break weaker bonds or induce complex rearrangements, though specific pathways are harder to predict without experimental data.[4][6]

The following diagram illustrates the most anticipated degradation pathways.

G parent This compound hydrolysis_acid 4-chloro-3-methoxy- benzenesulfonic acid parent->hydrolysis_acid  Acid/Base Hydrolysis hydrolysis_pyrazole 1H-pyrazole parent->hydrolysis_pyrazole  Acid/Base Hydrolysis oxidation_prod Oxidized Derivatives (e.g., hydroxylated species) parent->oxidation_prod  Oxidation

Caption: Predicted degradation pathways of the target compound.

Generating Degradation Products: A Forced Degradation Workflow

To develop a stability-indicating analytical method, one must first generate the degradation products in a controlled manner. This process, known as forced degradation or stress testing, involves subjecting the drug substance to conditions more severe than those it would encounter during storage.[1][3] The goal is to achieve a modest level of degradation, typically in the range of 5-20%, to ensure that potential degradants are formed at detectable levels without being excessive.[6]

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) Quench Neutralize/Quench Reaction Acid->Quench Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Quench Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Quench Thermal Thermal (e.g., 80°C) Thermal->Quench Photo Photolytic (ICH Q1B) Photo->Quench HPLC HPLC-UV Analysis (Separation) LCMS LC-MS/MS Analysis (Identification & Quantification) HPLC->LCMS Start Parent Compound (in solution) Start->Acid Expose Start->Base Expose Start->Oxidation Expose Start->Thermal Expose Start->Photo Expose Quench->HPLC

Caption: General workflow for a forced degradation study.

Experimental Protocol: Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 24 hours). Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.[6]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a specified period (e.g., 8 hours). Withdraw samples, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.[6]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for 24 hours. Withdraw samples and dilute for analysis.[7]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in a calibrated oven.[4] Also, heat the stock solution at 60°C. Sample at various time points and analyze.

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to a light source that provides combined UV and visible light, as specified in ICH guideline Q1B.[6] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

Comparative Analytical Techniques for Differentiation

The key to a successful stability-indicating method is its ability to resolve the parent peak from any degradation products. A combination of chromatographic and spectroscopic techniques is often required for complete characterization.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely available technique for separating and quantifying the parent compound and its degradants.[10] The choice of a C18 reversed-phase column is a common starting point.[10] The primary degradation products from hydrolysis, 4-chloro-3-methoxybenzenesulfonic acid and 1H-pyrazole, are significantly more polar than the parent compound. Therefore, they will have much shorter retention times under reversed-phase conditions.

  • Expertise & Experience: A gradient elution method, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping up to a high percentage of organic solvent (e.g., acetonitrile or methanol), will be essential for retaining the polar degradants while also eluting the parent compound in a reasonable time with good peak shape.[11] The UV detector wavelength should be set at the λmax of the parent compound for maximum sensitivity, but a photodiode array (PDA) detector is highly recommended to assess peak purity and detect degradants that may have different UV spectra.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for the identification and trace-level quantification of degradation products due to its exceptional sensitivity and selectivity.[10][12] It provides molecular weight information and structural data through fragmentation patterns.

  • Trustworthiness: By operating in Multiple Reaction Monitoring (MRM) mode, one can create highly specific methods for quantifying the parent compound and its predicted degradants, even if they are not fully separated chromatographically.[13] The precursor and product ion pairs are unique to each molecule, providing a high degree of confidence in the identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not a routine quality control technique, NMR is unparalleled for the definitive structural elucidation of unknown degradation products.[14] If a significant degradant is observed in HPLC, it can be isolated using preparative HPLC, and its structure can be confirmed by ¹H NMR, ¹³C NMR, and other 2D NMR experiments.[15] For instance, the disappearance of the characteristic pyrazole protons and the appearance of signals corresponding to 4-chloro-3-methoxybenzenesulfonic acid would confirm the hydrolytic cleavage.

Data Interpretation and Comparison

The table below summarizes the expected analytical data for this compound and its primary hydrolytic degradation products. This data serves as a guide for method development and peak identification.

Compound NameStructureExpected Relative Retention Time (RRT)Expected [M+H]⁺ (m/z)Key Differentiating Features
This compound 1.00287.0/289.0 (Cl isotope pattern)Parent peak, later eluting, characteristic chlorine isotope pattern.
4-chloro-3-methoxybenzenesulfonic acid ~0.2 - 0.4223.0/225.0 (Cl isotope pattern)Early eluting polar compound. Loss of pyrazole fragment in MS/MS.
1H-pyrazole ~0.1 - 0.269.0Very early eluting. Lacks chlorine isotope pattern.

Note: RRT and m/z values are predictive and must be confirmed experimentally. Structures are representational.

Detailed Protocol: LC-MS/MS Method for Analysis

This protocol provides a starting point for developing a validated LC-MS/MS method.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[16]

    • Mobile Phase A: 0.1% Formic acid in water.[11]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[11]

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).[13]

    • Proposed MRM Transitions (to be optimized):

      • Parent Compound: 287.0 → [Fragment 1], 287.0 → [Fragment 2]

      • 4-chloro-3-methoxybenzenesulfonic acid: 223.0 → [Fragment 1], 223.0 → [Fragment 2]

      • 1H-pyrazole: 69.0 → [Fragment 1], 69.0 → [Fragment 2]

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to prove it is stability-indicating.

Conclusion

A systematic approach, beginning with forced degradation studies, is essential for understanding the stability of this compound.[1] The strategic application of orthogonal analytical techniques, particularly the combination of HPLC-UV for separation and LC-MS/MS for identification and quantification, provides a robust and reliable system for differentiating the parent compound from its process- and degradation-related impurities.[10] This self-validating system ensures the generation of accurate and trustworthy data, which is the bedrock of sound scientific research and drug development.

References

  • Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Alsante, K. M., et al. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Impurity Analytics. [Link]

  • ICH Harmonised Tripartite Guideline (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Vignesh, M., et al. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]

  • Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]

  • Al-Sanea, M. M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules. [Link]

  • MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

  • Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. [Link]

  • Molnar-Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. [Link]

  • USDA. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • MDPI. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. [Link]

  • CORE. (n.d.). Microbial Degradation of Sulfonamide Antibiotics. [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. [Link]

  • International Union of Crystallography. (n.d.). 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. [Link]

  • Organic Syntheses. (n.d.). A. 5-Benzo[1][3]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). [Link]

  • ResearchGate. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • ResearchGate. (n.d.). FLOW CHART OF HYDROLYTIC DEGRADATION B. Oxidative Degradation. [Link]

  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

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  • National Institutes of Health. (2019). Aerobic Oxidative Sulfenylation of Pyrazolones and Pyrazoles Catalyzed by Metal-Free Flavin-Iodine Catalysis. [Link]

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Safety Operating Guide

1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

1-(4-chloro-3-methoxybenzenesulfonyl)-1H-pyrazole is a specialized sulfonylation reagent. Chemically, it belongs to the class of sulfonyl azoles .[1] Unlike standard sulfonyl chlorides, it does not evolve hydrogen chloride gas immediately upon contact with moisture, but it remains a potent electrophile capable of hydrolyzing to form corrosive sulfonic acids and toxic pyrazoles.[1]

Operational Directive:

  • Primary Hazard: Corrosive (Skin/Eye), Potential Sensitizer, Environmental Toxin (Halogenated Aromatic).[1]

  • Recommended Disposal: High-Temperature Incineration (primary).

  • Spill Response: Do NOT use water initially.[2] Contain with dry sand/vermiculite.

  • Waste Code (RCRA): Likely D002 (Corrosive) if in solution; treat as Halogenated Organic Waste for incineration.

Hazard Identification & Chemical Nature (The "Why")

To dispose of this compound safely, you must understand its reactivity profile.[1] This is not inert waste; it is stored potential energy.

FeatureChemical ImplicationSafety Consequence
Sulfonyl-Azole Bond High electrophilicity; "activated" amide bond.Reacts with nucleophiles (proteins, DNA) causing severe irritation or burns.[1]
Halogenated Ring 4-Chloro-3-methoxy substitution.[3]Resistant to biodegradation. Must not enter sewage systems.
Hydrolysis Product Generates 4-chloro-3-methoxybenzenesulfonic acid + Pyrazole.The byproduct is a strong acid (pH < 1), creating a secondary corrosive hazard.[1]

Disposal Decision Matrix

The following logic gate determines your disposal workflow. Use this to categorize your waste stream immediately.

DisposalLogic Start Waste State Identification IsSolid Is the waste Solid (Pure)? Start->IsSolid IsLiquid Is the waste Liquid (Solution)? Start->IsLiquid SolidPath Pack in HDPE/Glass Jar Label: 'Toxic Solid, Organic, Halogenated' IsSolid->SolidPath Yes LiquidSolvent Identify Solvent Base IsLiquid->LiquidSolvent StreamA Stream A: Halogenated Organic Waste (Incineration) SolidPath->StreamA HalogenatedSolvent Halogenated Solvent? (DCM, Chloroform) LiquidSolvent->HalogenatedSolvent Yes NonHalogenated Non-Halogenated? (THF, Ethyl Acetate) LiquidSolvent->NonHalogenated Yes HalogenatedSolvent->StreamA StreamB Stream B: Flammable Organic Waste (Fuel Blending/Incineration) NonHalogenated->StreamB

Figure 1: Decision logic for segregating sulfonyl pyrazole waste streams. Note that solid waste defaults to the Halogenated stream due to the chlorine substituent.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Best for: Expired reagents, excess solid from synthesis.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a PTFE-lined cap. Avoid metal containers due to potential corrosion from hydrolysis.

  • Labeling:

    • Chemical Name: this compound.

    • Hazards: Corrosive, Toxic.[1][2][4]

    • Constituents: 100% Active Ingredient.

  • Segregation: Do not mix with oxidizers (peroxides, nitrates) or strong bases in the solid phase to prevent exothermic decomposition.[1]

  • Final Disposition: Transfer to EHS for High-Temperature Incineration .

Protocol B: Quenching & Liquid Disposal (Trace Residues)

Best for: Cleaning glassware, syringes, or small spills.[1]

The "Kill" Reaction: Unlike sulfonyl chlorides, sulfonyl pyrazoles react slowly with water alone.[1] You must use a nucleophilic base to ensure complete destruction before disposal.

Reagents:

  • 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).

  • Methanol or Ethanol (to solubilize the organic residue).

Procedure:

  • Dissolve: Dissolve the residue in a minimal amount of Methanol/DCM.

  • Quench: Slowly add 10% NaOH (aq) with stirring.

    • Observation: The mixture may warm slightly. The sulfonyl-pyrazole bond cleaves.

  • Check pH: Ensure pH > 10 to confirm excess base.

  • Wait: Allow to stand for 1 hour to ensure complete hydrolysis to the sulfonate salt.

  • Disposal: Pour the resulting mixture into the Halogenated Organic Waste container.

    • Note: Even though it is aqueous, the presence of the halogenated aromatic ring (4-chloro-3-methoxybenzenesulfonate) often mandates handling as organic waste in many jurisdictions to prevent groundwater contamination.

Emergency Spill Procedures

Scenario: A 5g bottle drops and shatters on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 or half-mask respirator.[1]

  • Containment (Dry):

    • Do NOT spray water.[5] Water will spread the material and slowly generate acid.

    • Cover the spill with Vermiculite , Dry Sand , or a commercial Spill Pillow .[1]

  • Collection:

    • Scoop the material into a wide-mouth waste jar using a plastic dustpan.

    • Wipe the surface with a solvent-soaked rag (Acetone or DCM) to pick up organic residue.

  • Decontamination:

    • Wash the surface with a 5% Sodium Bicarbonate solution to neutralize any generated sulfonic acid.

    • Final rinse with water.[4][5][6][7][8][9]

  • Disposal: Label the waste jar as "Debris contaminated with Sulfonyl Pyrazole" and process as solid hazardous waste.

Regulatory & Compliance Data

ParameterValue/ClassificationNotes
EPA Waste Code D002 (Corrosive)Applicable if waste pH < 2.
EPA Waste Code F002 (Halogenated Solvents)Applicable if dissolved in DCM/Chloroform.
DOT Shipping Corrosive Solid, Acidic, Organic, N.O.S. UN 3261 is the likely classification for transport.[1]
Incompatibility Strong Oxidizers, Strong Bases, WaterReacts vigorously with bases; hydrolyzes with water.[1]

Scientific Mechanism of Deactivation

Understanding the chemistry ensures you trust the protocol. The disposal relies on Nucleophilic Acyl Substitution .

Hydrolysis Reactant Sulfonyl Pyrazole (Electrophile) Intermediate Transition State (Tetrahedral) Reactant->Intermediate Attack Reagent NaOH / H2O (Nucleophile) Reagent->Intermediate Product1 Sulfonate Salt (Stable, Water Soluble) Intermediate->Product1 Cleavage Product2 Pyrazole (Toxic, Organic) Intermediate->Product2

Figure 2: Hydrolysis pathway. The base (OH-) attacks the sulfur center, displacing the pyrazole ring.[1] The resulting sulfonate salt is chemically stable, removing the electrophilic hazard, though the mixture remains toxic due to the pyrazole byproduct.[1]

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-1H-pyrazole-3-sulfonyl chloride. Retrieved from

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • BenchChem. (2025). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Retrieved from

  • National Institutes of Health (NIH). (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Reactivity and Synthesis. Retrieved from

Sources

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